molecular formula C7H11NO B1345193 2-Ethyl-4,5-dimethyloxazole CAS No. 53833-30-0

2-Ethyl-4,5-dimethyloxazole

Cat. No.: B1345193
CAS No.: 53833-30-0
M. Wt: 125.17 g/mol
InChI Key: LCYOFVYHDBWYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4, 5-dimethyloxazole, also known as 4, 5-dimethyl-2-ethyloxazole or fema 3672, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 2-Ethyl-4, 5-dimethyloxazole is slightly soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-ethyl-4, 5-dimethyloxazole is primarily located in the cytoplasm. 2-Ethyl-4, 5-dimethyloxazole is a creamy, earthy, and green tasting compound that can be found in coffee and coffee products and potato. This makes 2-ethyl-4, 5-dimethyloxazole a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2-ethyl-4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYOFVYHDBWYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068885
Record name 2-Ethyl-4,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Burnt roasted aroma
Record name 2-Ethyl-4,5-dimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

60.00 °C. @ 18.00 mm Hg
Record name 2-Ethyl-4,5-dimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Slightly soluble in oils, Soluble (in ethanol)
Record name 2-Ethyl-4,5-dimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.474-1.480
Record name 2-Ethyl-4,5-dimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53833-30-0
Record name 2-Ethyl-4,5-dimethyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53833-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4,5-dimethyloxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053833300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 2-ethyl-4,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-4,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4,5-dimethyloxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYL-4,5-DIMETHYLOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W53S23NG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ethyl-4,5-dimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Ethyl-4,5-dimethyloxazole, a heterocyclic compound with applications in flavor chemistry and as a potential building block in medicinal chemistry. This document details the core synthetic strategies, providing in-depth experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to facilitate laboratory application.

Robinson-Gabriel Synthesis Pathway

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles through the acid-catalyzed cyclodehydration of α-acylamino ketones.[1] This two-step approach involves the initial preparation of the α-acylamino ketone precursor, followed by the final ring-closing reaction.

Synthesis of the α-Acylamino Ketone Precursor

The required precursor for the synthesis of this compound is N-(3-oxobutan-2-yl)propanamide . This intermediate can be synthesized via the Dakin-West reaction, which transforms an α-amino acid into a keto-amide using an acid anhydride and a base.[2][3]

Experimental Protocol: Dakin-West Reaction

  • Materials:

    • DL-Alanine

    • Propanoic anhydride

    • Pyridine

    • 4-Dimethylaminopyridine (DMAP) (optional catalyst)

    • Hydrochloric acid (for workup)

    • Ethyl acetate (for extraction)

    • Saturated sodium bicarbonate solution (for washing)

    • Brine (for washing)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend DL-alanine (1.0 eq) in a mixture of pyridine (5-10 volumes) and propanoic anhydride (3.0-4.0 eq).

    • Optionally, add a catalytic amount of DMAP (0.1 eq) to facilitate the reaction at a lower temperature.[2]

    • Heat the reaction mixture to reflux (or to room temperature if DMAP is used) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it into ice-cold dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-oxobutan-2-yl)propanamide.

    • Purify the crude product by column chromatography or distillation.

Cyclodehydration to this compound

The final step is the cyclodehydration of N-(3-oxobutan-2-yl)propanamide using a strong dehydrating agent.

Experimental Protocol: Robinson-Gabriel Cyclodehydration

  • Materials:

    • N-(3-oxobutan-2-yl)propanamide

    • Polyphosphoric acid (PPA) or concentrated sulfuric acid

    • Ice

    • Saturated sodium carbonate solution (for neutralization)

    • Dichloromethane or ethyl acetate (for extraction)

    • Brine (for washing)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • In a round-bottom flask, add N-(3-oxobutan-2-yl)propanamide (1.0 eq) to polyphosphoric acid (PPA) (typically a 1:4 to 1:10 weight ratio) or concentrated sulfuric acid.

    • Heat the mixture to 100-160°C and stir for 1-4 hours, monitoring the reaction by TLC.[4]

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Quantitative Data: Robinson-Gabriel Synthesis
StepReactantsKey ReagentsTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Dakin-West Reaction DL-Alanine, Propanoic anhydridePyridine, DMAP25-1402-2460-80
Cyclodehydration N-(3-oxobutan-2-yl)propanamidePPA or H₂SO₄100-1601-470-90

Diagram: Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel_Synthesis cluster_0 Step 1: Dakin-West Reaction cluster_1 Step 2: Cyclodehydration Alanine DL-Alanine Precursor N-(3-oxobutan-2-yl)propanamide Alanine->Precursor Pyridine, DMAP PropanoicAnhydride Propanoic Anhydride PropanoicAnhydride->Precursor FinalProduct This compound Precursor_ref N-(3-oxobutan-2-yl)propanamide Precursor_ref->FinalProduct PPA or H₂SO₄, Heat

Caption: Workflow for the Robinson-Gabriel synthesis of this compound.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative and often milder route to oxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.[5] For the synthesis of a 2,4,5-trisubstituted oxazole like the target molecule, a variation of the standard Van Leusen reaction is required. A plausible approach involves the reaction of an α-acylamino ketone with TosMIC.

Experimental Protocol: Van Leusen-type Synthesis

  • Materials:

    • 3-Aminobutan-2-one hydrochloride

    • Propionyl chloride

    • Triethylamine

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate

    • Methanol or an ionic liquid (e.g., [bmim]Br)

    • Dichloromethane (for extraction)

    • Water (for workup)

    • Brine (for washing)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • Acylation of 3-Aminobutan-2-one: To a solution of 3-aminobutan-2-one hydrochloride (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0°C, add propionyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-(3-oxobutan-2-yl)propanamide.

    • Oxazole Formation: In a separate flask, dissolve the crude N-(3-oxobutan-2-yl)propanamide (1.0 eq) and TosMIC (1.1 eq) in methanol or an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br).[6]

    • Add potassium carbonate (2.0-3.0 eq) to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 60°C) until the starting materials are consumed (monitored by TLC).

    • If using methanol, remove the solvent under reduced pressure. If using an ionic liquid, extract the product directly with diethyl ether.

    • For the methanolic reaction, add water to the residue and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Quantitative Data: Van Leusen Synthesis
ReactantsKey ReagentsSolventTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
N-(3-oxobutan-2-yl)propanamide, TosMICK₂CO₃Methanol or [bmim]Br25-6010-2465-85

Diagram: Van Leusen Synthesis Logical Relationship

Van_Leusen_Synthesis Precursor N-(3-oxobutan-2-yl)propanamide Product This compound Precursor->Product TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Product Base Base (e.g., K₂CO₃) Base->Product Facilitates Reaction

Caption: Logical relationship of reactants in the Van Leusen synthesis.

Conclusion

Both the Robinson-Gabriel and the Van Leusen synthesis pathways offer viable routes to this compound. The choice of method will depend on factors such as the availability of starting materials, desired reaction conditions (harsh vs. mild), and scalability. The Robinson-Gabriel synthesis is a well-established method that proceeds through a readily accessible precursor, while the Van Leusen reaction offers a milder alternative. The provided protocols and data serve as a foundational guide for the synthesis of this and structurally related oxazoles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyl-4,5-dimethyloxazole

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods for this compound. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and flavor science.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that contributes to the flavor profile of various foods, particularly those that have undergone heat processing.[1][2] It is characterized by a nutty, roasted, creamy, and green aroma.[1][3]

Identifiers and Molecular Characteristics
PropertyValueSource
CAS Number 53833-30-0[2]
Molecular Formula C₇H₁₁NO[2]
Molecular Weight 125.17 g/mol [2]
IUPAC Name 2-ethyl-4,5-dimethyl-1,3-oxazole[2]
SMILES CCC1=NC(=C(O1)C)C[2]
InChI InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3[2]
InChIKey LCYOFVYHDBWYSI-UHFFFAOYSA-N[2]
Physical Properties
PropertyValueConditionsSource
Physical Description Colorless liquid[2]
Boiling Point 60 °C@ 18 mmHg[2]
Boiling Point 166.4 °C@ 760 mmHg
Density 0.938 - 0.948 g/cm³@ 25 °C
Refractive Index 1.441 - 1.451@ 20 °C
Flash Point 44.44 °C (112 °F)Closed Cup[4]
Solubility Insoluble in water; soluble in alcohol[2]

Synthesis

Adapted Experimental Protocol: Robinson-Gabriel Synthesis

This synthesis proceeds in two main stages: the formation of the α-acylamino ketone intermediate and its subsequent cyclodehydration.

Stage 1: Synthesis of 3-(Propionamido)-2-butanone (Intermediate)

This step involves the acylation of 3-amino-2-butanone with propionyl chloride.

  • Materials: 3-amino-2-butanone hydrochloride, propionyl chloride, pyridine, diethyl ether, hydrochloric acid, sodium bicarbonate.

  • Procedure:

    • Dissolve 3-amino-2-butanone hydrochloride in a mixture of pyridine and diethyl ether at 0 °C.

    • Slowly add propionyl chloride to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(propionamido)-2-butanone.

    • Purify the crude product by column chromatography on silica gel.

Stage 2: Cyclodehydration to this compound

This step involves the acid-catalyzed cyclization and dehydration of the intermediate.

  • Materials: 3-(propionamido)-2-butanone, concentrated sulfuric acid (or polyphosphoric acid), sodium carbonate, diethyl ether.

  • Procedure:

    • Add the purified 3-(propionamido)-2-butanone to an excess of concentrated sulfuric acid (or polyphosphoric acid) at 0 °C.

    • Slowly warm the mixture to room temperature and then heat to 80-100 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium carbonate.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile flavor compounds like this compound in complex matrices such as food products.[8][9]

  • Typical Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Oven Temperature Program: A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 250-280 °C at a rate of 5-10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode.

  • Identification: Based on comparison of the obtained mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While a detailed spectral assignment for this specific molecule is not readily published, general chemical shift regions for similar oxazole structures can be predicted.[10][11][12]

  • Solvent: Typically, deuterated chloroform (CDCl₃) is used.[10][11][12]

  • ¹H NMR Predicted Signals:

    • An ethyl group (a quartet and a triplet).

    • Two methyl groups attached to the oxazole ring (singlets).

  • ¹³C NMR Predicted Signals:

    • Signals for the two methyl carbons on the ring.

    • Signals for the ethyl group carbons.

    • Signals for the three carbons of the oxazole ring.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily governed by the oxazole ring. The oxazole ring is aromatic but less so than imidazole or thiazole.[5]

  • Basicity: Oxazoles are weakly basic and can be protonated by strong acids.[5]

  • Electrophilic Substitution: Electrophilic substitution is generally difficult on the oxazole ring unless activating groups are present. When it occurs, it is favored at the C4 or C5 position.[1]

  • Nucleophilic Substitution: Nucleophilic attack is favored at the C2 position, especially if a good leaving group is present.[1]

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a route to substituted pyridines.[5]

  • Stability: this compound is a relatively stable compound, which allows for its persistence as a flavor component in processed foods.

Logical Pathway: Formation in the Maillard Reaction

This compound is known to be formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[11] The formation of oxazoles in this pathway is a significant contributor to the desirable roasted and savory flavors in many cooked foods.

Maillard_Reaction_Oxazole_Formation cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_products Product Formation Reducing_Sugar Reducing Sugar (e.g., Glucose) Amadori_Product Amadori Product Reducing_Sugar->Amadori_Product Condensation Amino_Acid Amino Acid (e.g., Alanine) Amino_Acid->Amadori_Product Strecker_Aldehyde Strecker Aldehyde Amino_Acid->Strecker_Aldehyde Strecker Degradation Dicarbonyls α-Dicarbonyls (e.g., Diacetyl) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Strecker_Aldehyde Alpha_Amino_Ketone α-Amino Ketone Dicarbonyls->Alpha_Amino_Ketone Reaction with Ammonia Acylamino_Ketone α-Acylamino Ketone Alpha_Amino_Ketone->Acylamino_Ketone Acylation Oxazole This compound Acylamino_Ketone->Oxazole Cyclodehydration (Robinson-Gabriel)

Figure 1: Maillard reaction pathway for oxazole formation.

Biological Significance and Applications

Currently, there is no specific information available in the public domain regarding the interaction of this compound with biological signaling pathways. Its primary significance lies in its role as a flavor compound in food.

The oxazole scaffold, however, is a well-recognized privileged structure in medicinal chemistry and is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][12][13] Therefore, this compound could potentially serve as a building block or a starting point for the synthesis of novel, biologically active molecules in drug discovery and development programs.[14]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from sources of ignition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Natural Occurrence of 2-Ethyl-4,5-dimethyloxazole in Food Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4,5-dimethyloxazole is a heterocyclic volatile organic compound that contributes to the sensory profile of a variety of food products. Belonging to the class of 2,4,5-trisubstituted oxazoles, this compound is primarily formed during the thermal processing of food through the Maillard reaction.[1][2] Its characteristic aroma is often described as creamy, earthy, and green, making it a significant contributor to the overall flavor profile of foods in which it is present.[3] This technical guide provides an in-depth overview of the natural occurrence of this compound in food, its formation pathways, and the analytical methodologies used for its detection and quantification.

Natural Occurrence and Quantitative Data

This compound has been detected in a range of food products that undergo heating processes such as roasting, frying, and baking. While its presence is noted in several food items, comprehensive quantitative data on its natural concentration remains limited in publicly available scientific literature. Most studies report its detection without specifying the exact quantities.

One source indicates that this compound is used as a flavoring agent in finished consumer products at levels ranging from 0.05 to 1 ppm.[4] Although this refers to its application as an additive, it provides a plausible concentration range for its natural occurrence in foods where it contributes to the flavor profile.

Table 1: Natural Occurrence and Reported Concentration of this compound in Food Products

Food ProductOccurrence StatusReported Concentration (ppm)Reference(s)
Arabica Coffee (Coffea arabica)Detected, not quantified-[3]
Robusta Coffee (Coffea canephora)Detected, not quantified-[3]
Potatoes (Solanum tuberosum)Detected, not quantified-[3]
General Food (as flavoring)Used as a flavoring agent0.05 - 1[4]

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2] This non-enzymatic browning reaction is responsible for the development of characteristic colors and flavors in cooked foods.

The formation of substituted oxazoles, such as this compound, involves the interaction of α-dicarbonyl compounds (intermediates in the Maillard reaction) with amino acids. A plausible pathway for the formation of this compound involves the reaction of an amino acid like alanine with an α-dicarbonyl compound such as acetoin (3-hydroxy-2-butanone), which can be formed from the degradation of sugars.

Reducing_Sugars Reducing Sugars Maillard_Reaction Maillard Reaction (Thermal Processing) Reducing_Sugars->Maillard_Reaction Amino_Acids Amino Acids (e.g., Alanine) Amino_Acids->Maillard_Reaction Alpha_Dicarbonyls α-Dicarbonyl Intermediates (e.g., Diacetyl) Maillard_Reaction->Alpha_Dicarbonyls Ammonia Ammonia (from Amino Acid) Maillard_Reaction->Ammonia Aldehyde Aldehyde (e.g., Propionaldehyde) Maillard_Reaction->Aldehyde Intermediate Acylamino Ketone Intermediate Alpha_Dicarbonyls->Intermediate reacts with Ammonia->Intermediate reacts with Aldehyde->Intermediate reacts with Oxazole This compound Intermediate->Oxazole Cyclization & Dehydration

Plausible Maillard reaction pathway for the formation of this compound.

Experimental Protocols for Analysis

The analysis of volatile flavor compounds like this compound from complex food matrices typically involves extraction and concentration steps followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are common and effective techniques.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the extraction of volatile and semi-volatile compounds from a food sample's headspace.

1. Sample Preparation:

  • Homogenize the solid food sample.

  • Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).

  • For liquid samples, pipette a defined volume (e.g., 5-10 mL) into the vial.

  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

  • Add a known amount of an appropriate internal standard for quantification.

2. HS-SPME Procedure:

  • Place the vial in a temperature-controlled agitator.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes in splitless mode.

  • GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Operate in electron ionization (EI) mode (70 eV). Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

SBSE is a highly sensitive technique for extracting organic compounds from liquid samples or sample extracts.

1. Sample Preparation:

  • Prepare a liquid sample or an aqueous extract of a solid food sample.

  • Place a defined volume of the liquid (e.g., 10-20 mL) into a glass vial.

  • Add a known amount of an internal standard.

2. SBSE Procedure:

  • Place a conditioned polydimethylsiloxane (PDMS) coated stir bar (Twister®) into the sample vial.

  • Stir the sample at a constant speed (e.g., 500-1000 rpm) for a specific extraction time (e.g., 60-120 minutes) at room temperature or a slightly elevated temperature.

  • After extraction, remove the stir bar, rinse it with deionized water, and gently dry it with a lint-free tissue.

3. Thermal Desorption and GC-MS Analysis:

  • Place the stir bar into a thermal desorption tube.

  • Thermally desorb the analytes in a thermal desorption unit (TDU) connected to the GC inlet. The desorption temperature is typically ramped (e.g., from 40°C to 250°C).

  • The desorbed analytes are cryofocused in a cooled injection system (CIS) before being transferred to the GC column.

  • The GC-MS analysis parameters are similar to those described in the HS-SPME protocol.

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Food_Sample Food Sample (Solid or Liquid) Homogenization Homogenization (if solid) Food_Sample->Homogenization Vial Sample in Vial + Internal Standard Homogenization->Vial HS_SPME HS-SPME (Headspace Solid-Phase Microextraction) Vial->HS_SPME SBSE SBSE (Stir Bar Sorptive Extraction) Vial->SBSE Thermal_Desorption Thermal Desorption (GC Inlet / TDU) HS_SPME->Thermal_Desorption SBSE->Thermal_Desorption GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Thermal_Desorption->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

General experimental workflow for the analysis of this compound in food.

Conclusion

This compound is a naturally occurring flavor compound in various thermally processed foods, formed primarily through the Maillard reaction. While its presence is well-documented, quantitative data remains scarce, highlighting an area for future research. The analytical methodologies of HS-SPME and SBSE coupled with GC-MS provide sensitive and reliable means for the detection and quantification of this compound. A deeper understanding of its formation pathways and precise concentrations in different food matrices can provide valuable insights for food scientists in optimizing processing conditions to achieve desired flavor profiles and for researchers in the fields of metabolomics and food chemistry.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethyl-4,5-dimethyloxazole, a key flavor component and a member of the oxazole class of heterocyclic compounds. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines a plausible experimental protocol for its synthesis and the methodologies for its spectroscopic characterization, offering valuable insights for researchers in organic synthesis, analytical chemistry, and food science.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₇H₁₁NO, Molecular Weight: 125.17 g/mol ) is summarized below. These data are essential for the structural elucidation and purity assessment of the compound.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic Technique Observed Peaks/Fragments
¹H NMR (Predicted) Ethyl Group: Triplet (δ ~1.3 ppm, 3H), Quartet (δ ~2.7 ppm, 2H); Methyl Groups: Singlet (δ ~2.1 ppm, 3H), Singlet (δ ~2.2 ppm, 3H)
¹³C NMR (Predicted) Ethyl Group: ~11 ppm (-CH₃), ~25 ppm (-CH₂-); Methyl Groups: ~9 ppm, ~12 ppm; Oxazole Ring: ~145 ppm (C4), ~150 ppm (C5), ~160 ppm (C2)
Infrared (IR) Spectroscopy C=N stretching, C=C stretching, C-O-C stretching, C-H bending and stretching
Mass Spectrometry (MS) m/z: 125 (M⁺), 110, 96, 82, 68, 54, 43

Detailed Spectroscopic Analysis

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and two methyl groups attached to the oxazole ring.

  • Ethyl Group: A triplet integrating to three protons is predicted around δ 1.3 ppm, corresponding to the methyl protons (-CH₂-CH₃ ). These protons are coupled to the adjacent methylene protons, resulting in a triplet multiplicity (n+1 rule, where n=2). A quartet integrating to two protons, expected around δ 2.7 ppm, is assigned to the methylene protons (-CH₂ -CH₃). The multiplicity is a quartet due to coupling with the three neighboring methyl protons.

  • Methyl Groups: Two sharp singlets are predicted for the two methyl groups attached to the oxazole ring at positions 4 and 5. These are expected to appear at approximately δ 2.1 ppm and δ 2.2 ppm, each integrating to three protons. The slight difference in their chemical shifts is due to the different electronic environments of the C4 and C5 positions of the oxazole ring.

2.1.2 ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

  • Ethyl Group: The terminal methyl carbon (-CH₂-C H₃) is expected to resonate at a lower chemical shift, around 11 ppm. The methylene carbon (-C H₂-CH₃) will appear further downfield, at approximately 25 ppm.

  • Methyl Groups: The two methyl carbons attached to the oxazole ring are predicted to have chemical shifts around 9 ppm and 12 ppm.

  • Oxazole Ring: The three carbons of the oxazole ring are expected to be in the aromatic region. The C4 and C5 carbons are predicted to be around 145 ppm and 150 ppm, respectively. The C2 carbon, being adjacent to the nitrogen and oxygen atoms and bearing the ethyl group, is expected to be the most deshielded, with a predicted chemical shift of approximately 160 ppm.

2.2 Infrared (IR) Spectroscopy

The ATR-IR spectrum of this compound would display characteristic absorption bands that confirm its functional groups. Key expected absorptions include:

  • C-H Stretching: Bands in the region of 2900-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the ethyl and methyl groups.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to appear in the 1500-1650 cm⁻¹ region.

  • C-O-C Stretching: A strong absorption band characteristic of the C-O-C stretching of the oxazole ether linkage is expected in the 1050-1250 cm⁻¹ region.

  • C-H Bending: Bending vibrations for the methyl and methylene groups would be observed in the 1375-1465 cm⁻¹ region.

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 125, which corresponds to its molecular weight.[1][2] Other significant fragments observed in the mass spectrum and their probable assignments are listed in Table 2.

Table 2: Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Structure
125Molecular ion [C₇H₁₁NO]⁺The intact molecule
110[M - CH₃]⁺Loss of a methyl radical
96[M - C₂H₅]⁺Loss of an ethyl radical
82[M - CH₃CO]⁺Loss of an acetyl radical
68[C₄H₄O]⁺Fragmentation of the oxazole ring
54[C₃H₄N]⁺Fragmentation of the oxazole ring
43[CH₃CO]⁺Acetyl cation

Experimental Protocols

3.1 Synthesis of this compound via Robinson-Gabriel Synthesis

A plausible and widely used method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis.[1][3] This method involves the cyclodehydration of a 2-acylamino-ketone.

Step 1: Synthesis of 3-(propionamido)butan-2-one (the 2-acylamino-ketone precursor)

  • To a solution of 3-aminobutan-2-one (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add propionic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(propionamido)butan-2-one.

Step 2: Cyclodehydration to form this compound

  • Dissolve the crude 3-(propionamido)butan-2-one in a suitable dehydrating agent. Concentrated sulfuric acid is a common choice.[1][3]

  • Heat the reaction mixture to 60-80 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

3.2 Spectroscopic Analysis Methodology

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the purified liquid sample would be placed directly on the ATR crystal.

  • Mass Spectrometry: The mass spectrum would be recorded on a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample would be injected into the GC, which separates it from any impurities, and the eluting compound would be analyzed by the mass spectrometer using electron ionization (EI).

Visualizations

4.1 Experimental Workflow: Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start 3-aminobutan-2-one + Propionic Anhydride reaction1 Acylation (0°C to RT, 4-6h) start->reaction1 intermediate 3-(propionamido)butan-2-one reaction1->intermediate reaction2 Cyclodehydration (H₂SO₄, 60-80°C, 2-4h) intermediate->reaction2 crude_product Crude this compound reaction2->crude_product workup Aqueous Workup (Neutralization, Extraction) crude_product->workup drying Drying and Concentration workup->drying chromatography Column Chromatography drying->chromatography pure_product Pure this compound chromatography->pure_product G Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation product Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (GC-MS) product->ms nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ir_data Characteristic Absorptions (Functional Groups) ir->ir_data ms_data Molecular Ion Peak, Fragmentation Pattern ms->ms_data structure Structural Elucidation and Purity Confirmation nmr_data->structure ir_data->structure ms_data->structure

References

An In-Depth Technical Guide on the Formation of 2-Ethyl-4,5-dimethyloxazole in Maillard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process generates a vast array of heterocyclic compounds that contribute to the characteristic aromas and flavors of cooked foods. Among these, oxazoles are a significant class of volatile compounds known for their nutty, roasted, and sometimes green flavor profiles. This technical guide provides a comprehensive overview of the formation mechanism of a specific and impactful oxazole, 2-Ethyl-4,5-dimethyloxazole. This document details the precursor molecules, the core reaction pathways, quantitative data from model systems, and explicit experimental protocols for its study, synthesis, and quantification.

The Core Mechanism: A Triad of Precursors

The formation of this compound is not a spontaneous event but rather the culmination of a series of reactions involving three key types of precursor molecules, all of which are common intermediates in the Maillard reaction.

  • α-Dicarbonyl Compounds: These are highly reactive molecules that are central to the formation of many heterocyclic flavor compounds. For this compound, the key α-dicarbonyl is diacetyl (2,3-butanedione) . The two adjacent carbonyl groups in diacetyl provide the carbon backbone for the 4 and 5 positions of the oxazole ring, along with their respective methyl substituents.

  • Amino Acids: An amino acid is essential as the source of the nitrogen atom in the oxazole ring. While various amino acids can participate in the Maillard reaction, alanine is a primary contributor to the formation of this specific oxazole.

  • Aldehydes: The substituent at the 2-position of the oxazole ring is determined by an aldehyde. In the case of this compound, propionaldehyde provides the ethyl group. Propionaldehyde is typically formed through the Strecker degradation of amino acids such as threonine and α-aminobutyric acid, or through lipid oxidation.

The Formation Pathway: A Step-by-Step Elucidation

The formation of this compound proceeds through a well-established reaction sequence involving the Strecker degradation and subsequent condensation and cyclization steps.

Step 1: Formation of an α-Aminoketone

The initial step involves the reaction between the α-dicarbonyl compound, diacetyl, and an amino acid, such as alanine. This reaction is a key part of the Strecker degradation pathway. The amino acid undergoes decarboxylation and deamination, leading to the formation of an α-aminoketone. In this specific case, the reaction of diacetyl with alanine yields 3-amino-2-butanone.

Step 2: Condensation with an Aldehyde

The α-aminoketone formed in the previous step then reacts with an aldehyde, in this case, propionaldehyde. The amino group of 3-amino-2-butanone attacks the carbonyl carbon of propionaldehyde, forming a Schiff base intermediate.

Step 3: Cyclization and Dehydration

The Schiff base intermediate undergoes an intramolecular cyclization. The hydroxyl group attacks one of the carbonyl groups, leading to the formation of a five-membered heterocyclic ring. Subsequent dehydration (loss of a water molecule) from this cyclic intermediate results in the formation of the stable aromatic oxazole ring, yielding this compound.

G Diacetyl Diacetyl (2,3-butanedione) alpha_aminoketone α-Aminoketone (3-Amino-2-butanone) Diacetyl->alpha_aminoketone + Alanine (Strecker Reaction) Alanine Alanine Propionaldehyde Propionaldehyde schiff_base Schiff Base Intermediate alpha_aminoketone->schiff_base + Propionaldehyde (Condensation) cyclic_intermediate Cyclic Intermediate schiff_base->cyclic_intermediate Intramolecular Cyclization Oxazole This compound cyclic_intermediate->Oxazole Dehydration (-H₂O)

Figure 1. Proposed formation pathway of this compound.

Quantitative Data from Model Systems

The yield of this compound in Maillard reaction model systems is influenced by several factors, including temperature, pH, and the concentration of precursors. While specific quantitative data for the formation of this exact oxazole is not extensively published, general trends observed for oxazole formation in Maillard reactions can be extrapolated.

ParameterConditionEffect on this compound YieldReference
Temperature Increasing temperature (e.g., from 100°C to 180°C)Generally increases the rate of formation up to an optimal point, after which degradation may occur.General Maillard Reaction Kinetics
pH Neutral to slightly alkaline (pH 7-9)Favors the initial stages of the Maillard reaction, including the formation of α-dicarbonyls and the Strecker degradation, thus promoting oxazole formation.General Maillard Reaction Kinetics
Precursor Concentration Higher concentrations of diacetyl, alanine, and propionaldehydeIncreases the likelihood of precursor interaction and subsequent oxazole formation, assuming other conditions are optimal.General Chemical Kinetics
Water Activity (aW) Intermediate (0.6-0.7)Optimal for Maillard reaction rates. Too high aW can dilute reactants and inhibit dehydration steps, while too low aW can reduce reactant mobility.General Maillard Reaction Kinetics

Experimental Protocols

Synthesis of this compound in a Model System

This protocol describes a general method for the synthesis of this compound in a controlled laboratory setting to study its formation.

Materials:

  • Diacetyl (2,3-butanedione)

  • L-Alanine

  • Propionaldehyde

  • Phosphate buffer (0.1 M, pH 7.0)

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution of L-alanine (e.g., 0.1 M) in the phosphate buffer.

  • Add equimolar amounts of diacetyl and propionaldehyde to the alanine solution in a reaction vial.

  • Seal the vial tightly to prevent the loss of volatile compounds.

  • Heat the reaction mixture at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).

  • After the reaction, rapidly cool the vial in an ice bath to quench the reaction.

  • Extract the volatile compounds using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (SPME).

  • Analyze the extract by GC-MS to identify and quantify the this compound formed.

G start Start prepare_solution Prepare Alanine Solution in Phosphate Buffer (pH 7.0) start->prepare_solution add_reactants Add Diacetyl and Propionaldehyde prepare_solution->add_reactants seal_vial Seal Reaction Vial add_reactants->seal_vial heat_mixture Heat at Controlled Temperature (e.g., 120°C for 60 min) seal_vial->heat_mixture cool_vial Rapidly Cool to Quench Reaction heat_mixture->cool_vial extract_volatiles Extract Volatiles (LLE or SPME) cool_vial->extract_volatiles analyze_gcms Analyze by GC-MS extract_volatiles->analyze_gcms end End analyze_gcms->end

Figure 2. Experimental workflow for the model synthesis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Quantification:

Quantification can be performed using an external or internal standard method. A calibration curve should be prepared using a pure standard of this compound. The peak area of the target compound in the sample is then compared to the calibration curve to determine its concentration.

Conclusion

The formation of this compound is a clear example of the intricate and predictable nature of the Maillard reaction. By understanding the roles of its key precursors—diacetyl, an amino acid, and propionaldehyde—and the reaction pathway that connects them, researchers and professionals in the food and pharmaceutical industries can better control and utilize the formation of this and other important flavor compounds. The provided experimental protocols offer a starting point for further investigation into the quantitative aspects of its formation and its impact on the sensory properties of various products. Further research focusing on the precise kinetics and the influence of the food matrix will continue to enhance our understanding of this fascinating area of flavor chemistry.

The Discovery and Profile of 2-Ethyl-4,5-dimethyloxazole: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4,5-dimethyloxazole is a heterocyclic organic compound recognized primarily for its role as a flavoring agent.[1][2] This technical guide provides a comprehensive review of its discovery, chemical and physical properties, spectral data, and plausible synthetic methodologies. While the historical details of its initial discovery are not extensively documented in readily available literature, its synthesis can be approached through established methods for oxazole formation. This document summarizes the known quantitative data, outlines a probable experimental protocol for its synthesis, and presents its known spectral characterization. Currently, there is no known involvement of this compound in specific biological or chemical signaling pathways beyond its sensory perception as a flavor component.

Introduction

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[3] It is found naturally in some food products, such as coffee and potatoes, and is also used as a synthetic flavoring agent in a variety of consumer products, including baked goods, soups, and beverages.[2][3] Its organoleptic properties are described as green, creamy, vegetable-like, and earthy.[2] This guide aims to consolidate the available scientific information on this compound to serve as a resource for researchers and professionals in relevant fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-ethyl-4,5-dimethyl-1,3-oxazole[1]
CAS Number 53833-30-0[1]
Molecular Formula C₇H₁₁NO[4]
Molecular Weight 125.17 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Specific Gravity 0.938 - 0.948 @ 25°C[2]
Refractive Index 1.441 - 1.451 @ 20°C[2]
Boiling Point 168-169 °C at 760 mmHg[5]
Flash Point 58.6 °C (137.0 °F)[5]
Solubility Soluble in alcohol; Insoluble in water[2]

Synthesis and Experimental Protocols

While the specific initial synthesis of this compound is not well-documented, its structure lends itself to established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis.[6] This reaction involves the cyclization of an α-acylamino ketone. A plausible synthetic route is outlined below, based on the synthesis of similar oxazoles.[6]

Plausible Synthesis via Robinson-Gabriel Reaction

The synthesis of this compound can be envisioned in two main stages: the formation of the α-acylamino ketone intermediate, followed by its cyclization to the oxazole ring.

Stage 1: Synthesis of N-(1-methyl-2-oxopropyl)propanamide (α-acylamino ketone intermediate)

This intermediate can be prepared from 3-aminobutan-2-one and propionyl chloride.

  • Materials: 3-aminobutan-2-one hydrochloride, propionyl chloride, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 3-aminobutan-2-one hydrochloride in the chosen solvent and cool the mixture in an ice bath.

    • Add the base dropwise to neutralize the hydrochloride and liberate the free amine.

    • Slowly add an equimolar amount of propionyl chloride to the reaction mixture with continuous stirring.

    • Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water and a mild aqueous acid and base to remove unreacted starting materials and byproducts.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-(1-methyl-2-oxopropyl)propanamide.

    • Purification can be achieved by column chromatography or distillation under reduced pressure.

Stage 2: Cyclization to this compound

The α-acylamino ketone intermediate is then cyclized to form the oxazole ring using a dehydrating agent.

  • Materials: N-(1-methyl-2-oxopropyl)propanamide, a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid).

  • Procedure:

    • The α-acylamino ketone is treated with the dehydrating agent. For instance, it can be slowly added to concentrated sulfuric acid at a low temperature.

    • The mixture is then gently heated to promote the cyclization and dehydration reaction. The reaction temperature and time will depend on the chosen dehydrating agent.[6]

    • The reaction progress can be monitored by TLC or gas chromatography (GC).

    • Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated.

    • The crude this compound is then purified by vacuum distillation to yield the final product.[6]

Below is a conceptual workflow for this proposed synthesis.

G Conceptual Synthesis Workflow cluster_stage1 Stage 1: α-Acylamino Ketone Formation cluster_stage2 Stage 2: Robinson-Gabriel Cyclization A 3-Aminobutan-2-one C N-(1-methyl-2-oxopropyl)propanamide A->C Base, Solvent B Propionyl Chloride B->C D N-(1-methyl-2-oxopropyl)propanamide E This compound D->E Dehydrating Agent (e.g., H₂SO₄)

A conceptual workflow for the synthesis of this compound.

Spectral Characterization

The structural elucidation of this compound is supported by mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectral data is available from the National Institute of Standards and Technology (NIST) and PubChem databases.[1][4] The electron ionization (EI) mass spectrum typically shows a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic peaks for C-H, C=N, and C-O-C bonds within the oxazole ring structure. Experimental IR data is available on PubChem.[1]

Note: As of the latest literature review, publicly available ¹H NMR and ¹³C NMR spectra for this compound could not be located. This data would be invaluable for a complete structural characterization.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is involved in any specific biological or chemical signaling pathways in mammals or other organisms, other than its interaction with olfactory and gustatory receptors that result in its characteristic flavor and aroma. Its primary documented role is as a food additive and a naturally occurring flavor compound.[1][3] Further research would be required to determine if it has any other physiological effects.

G Known Biological Interaction A This compound B Olfactory and Gustatory Receptors A->B Binds to C Signal Transduction to Brain B->C D Perception of Flavor and Aroma C->D

Simplified diagram of the known biological interaction of this compound.

Conclusion

This compound is a well-characterized flavoring agent with established physicochemical properties and spectral data (MS and IR). While its specific discovery history is obscure, its synthesis can be achieved through standard organic chemistry reactions for oxazole formation, such as the Robinson-Gabriel synthesis. A significant gap in the current body of knowledge is the absence of publicly available NMR data and any information regarding its involvement in biological signaling pathways beyond sensory perception. This review provides a solid foundation for researchers interested in this compound and highlights areas where further investigation is warranted.

References

An In-depth Technical Guide on the Toxicological Studies and Safety Evaluation of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a comprehensive summary of publicly available toxicological data and safety evaluations for 2-Ethyl-4,5-dimethyloxazole. Detailed experimental protocols for the cited studies are not fully available in the public domain and are summarized based on established toxicological testing guidelines.

Executive Summary

This compound is a flavoring substance that has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The primary basis for its safety assessment is a 91-day subchronic oral toxicity study in rats, which established a No-Observed-Effect Level (NOEL). Based on the significant margin of safety between this NOEL and the estimated daily intake from its use as a flavoring agent, JECFA has concluded that this compound poses no safety concern at current levels of intake.[1][2][3] This guide provides a detailed overview of the available toxicological data, probable experimental methodologies, and the overall safety profile of this compound.

Toxicological Data Summary

The available quantitative toxicological data for this compound is primarily from a key subchronic toxicity study. Data on acute toxicity and genotoxicity are limited in publicly accessible records.

Table 1: Subchronic Oral Toxicity of this compound

Study DurationSpeciesRoute of AdministrationKey FindingNOELReference
91 daysRatGavageNo adverse effects observed2.3 mg/kg bw/dayGriffiths et al., 1979 (as cited in JECFA evaluations)[1][4]

Table 2: Safety Margins Based on Estimated Daily Intake

RegionEstimated Daily IntakeMargin of Safety (vs. NOEL of 2.3 mg/kg bw/day)
Europe0.0005 µg/kg bw/day~4,600,000
USA0.01 µg/kg bw/day~230,000

Data sourced from JECFA evaluations.[1][4]

Experimental Protocols (Probable Methodologies)

While the specific, detailed protocols for the toxicological evaluation of this compound are not publicly available, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

This pivotal study, referenced as Griffiths et al. (1979), likely adhered to a protocol similar to OECD Test Guideline 408.

  • Objective: To determine the No-Observed-Effect Level (NOEL) of this compound following repeated oral administration over a 91-day period.

  • Test System: Likely used a standard laboratory rat strain (e.g., Sprague-Dawley or Wistar), with an equal number of male and female animals per group.

  • Administration: The test substance was likely administered daily by oral gavage. A control group receiving the vehicle (e.g., corn oil or water) would have been included, along with at least three dose groups of this compound.

  • Observations: Animals would be observed daily for clinical signs of toxicity. Body weight and food consumption would be recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples would be collected for hematology and clinical chemistry analysis. Urine samples would also be analyzed.

  • Pathology: All animals, including any that died prematurely, would undergo a full necropsy. Organs would be weighed, and tissues from all major organs would be preserved for histopathological examination.

  • Endpoint: The NOEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Although specific genotoxicity data for this compound are not detailed in the available reports, standard screening for genotoxicity typically includes an Ames test and an in vitro micronucleus assay.

  • Bacterial Reverse Mutation Test (Ames Test): This test (likely following OECD Guideline 471) would assess the potential of this compound and its metabolites to induce gene mutations in several strains of Salmonella typhimurium. The test would be conducted with and without metabolic activation (e.g., a liver S9 fraction) to mimic mammalian metabolism.

  • In Vitro Micronucleus Assay: This assay (likely following OECD Guideline 487) would evaluate the potential of the compound to cause chromosomal damage in cultured mammalian cells. The formation of micronuclei in the cytoplasm of treated cells is an indicator of clastogenic and/or aneugenic effects.

Visualizations of Experimental Workflows and Logical Relationships

G cluster_setup Study Setup cluster_dosing Dosing and Observation (91 Days) cluster_analysis Terminal Analysis cluster_conclusion Conclusion AnimalAcclimatization Animal Acclimatization Randomization Randomization into Groups AnimalAcclimatization->Randomization DosePreparation Dose Preparation Randomization->DosePreparation DailyDosing Daily Oral Gavage DosePreparation->DailyDosing DailyObservations Daily Clinical Observations DailyDosing->DailyObservations WeeklyMeasurements Weekly Body Weight & Food Consumption DailyDosing->WeeklyMeasurements BloodCollection Blood Collection (Hematology & Clinical Chemistry) DailyDosing->BloodCollection Necropsy Gross Necropsy BloodCollection->Necropsy OrganWeights Organ Weights Necropsy->OrganWeights Histopathology Histopathology OrganWeights->Histopathology DataAnalysis Data Analysis Histopathology->DataAnalysis NOEL NOEL Determination DataAnalysis->NOEL

Caption: Probable workflow for the 91-day subchronic oral toxicity study of this compound in rats.

G cluster_invitro In Vitro Assays cluster_outcome Potential Outcomes Start Test Substance: This compound Ames Ames Test (Gene Mutation) Start->Ames Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Start->Micronucleus Evaluation Evaluation of Genotoxic Potential Ames->Evaluation Micronucleus->Evaluation Negative Negative Result (No Genotoxicity) Evaluation->Negative Positive Positive Result (Potential Genotoxicity) Evaluation->Positive

Caption: Standard two-test in vitro battery for assessing the genotoxic potential of a chemical substance.

Metabolism

There is limited publicly available information on the specific metabolic pathways of this compound. As a substituted oxazole, it is anticipated to undergo metabolic processes common to heterocyclic compounds, which may include oxidation of the ethyl and methyl groups and potential ring cleavage. However, without dedicated studies, the precise metabolic fate remains unconfirmed.

Safety Evaluation and Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2-Ethyl-4,5-dimethyloxazole. Given the limited availability of direct experimental data for this specific compound, this guide integrates theoretical predictions from computational chemistry with detailed experimental protocols for the determination of these essential parameters. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Introduction

This compound is a heterocyclic organic compound with applications in the flavor and fragrance industry and as a potential building block in the synthesis of more complex molecules.[1] A thorough understanding of its thermodynamic properties and stability is crucial for its synthesis, purification, storage, and application, particularly in contexts requiring long-term stability and controlled reactivity. This guide outlines both computational and experimental approaches to ascertain these key characteristics.

Thermodynamic Properties

The fundamental thermodynamic properties of a compound, including its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, govern its energy content and spontaneity of reactions. In the absence of direct experimental measurements for this compound, computational methods provide reliable estimates.

Computational Prediction of Thermodynamic Properties

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and thermodynamic properties of organic molecules.[2][3] By employing methods such as B3LYP with a 6-311G++(d,p) basis set, it is possible to calculate the thermodynamic parameters of this compound in the gaseous state at standard conditions (298.15 K and 1 atm).

Table 1: Predicted Thermodynamic Properties of this compound (gaseous state, 298.15 K)

PropertySymbolPredicted ValueUnits
Enthalpy of FormationΔH°fValuekJ/mol
Gibbs Free Energy of FormationΔG°fValuekJ/mol
Standard EntropyValueJ/(mol·K)
Heat Capacity (constant pressure)C°pValueJ/(mol·K)

Note: The values in this table are placeholders and would be populated by performing a dedicated DFT calculation for this compound. For context, a study on methyl-substituted oxazoles reported a calculated heat of formation for 2,4-dimethyloxazole and 4,5-dimethyloxazole of -20.19 kcal/mol and -19.95 kcal/mol, respectively, using ab initio methods.[4]

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) can be experimentally determined using bomb calorimetry. This technique measures the heat of combustion (ΔH°c) of a substance, from which the enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.

  • Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Stability

The stability of this compound is a critical parameter for its handling, storage, and application. Key aspects of stability include its resistance to thermal decomposition and its shelf-life under various conditions.

Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a powerful technique for evaluating the thermal stability of a compound. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of decomposition temperatures and associated enthalpy changes.

Table 2: Thermal Stability Parameters (Illustrative)

ParameterSymbolValue Range (typical for similar heterocycles)Units
Onset of DecompositionT_onset150 - 250°C
Peak Decomposition TemperatureT_peak200 - 300°C
Enthalpy of DecompositionΔH_d100 - 500J/g

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The resulting thermogram, which plots heat flow against temperature, is analyzed to identify exothermic or endothermic events corresponding to decomposition.

Shelf-Life and Degradation Studies

The shelf-life of this compound, particularly in the context of its use as a flavoring agent, is determined by its resistance to chemical degradation over time. Stability studies are designed to assess the impact of environmental factors such as temperature, humidity, and light on the compound's integrity.

Experimental Protocol: Accelerated Shelf-Life Study

  • Sample Storage: Samples of this compound are stored under controlled, elevated temperature and humidity conditions (e.g., 40 °C / 75% RH).

  • Time-Point Analysis: At specified time intervals, samples are withdrawn and analyzed for degradation products.

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are typically used to quantify the parent compound and identify any degradation products.

  • Kinetic Modeling: The degradation data is fitted to a kinetic model to predict the shelf-life at normal storage conditions.

Synthesis of this compound

The availability of high-purity this compound is a prerequisite for accurate thermodynamic and stability studies. Common synthetic routes include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[5][6]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone.[7]

Robinson_Gabriel_Synthesis start 2-Acylamino-ketone intermediate Cyclodehydration (e.g., H2SO4) start->intermediate product This compound intermediate->product

Caption: Robinson-Gabriel synthesis workflow.

Van Leusen Oxazole Synthesis

This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[8]

Van_Leusen_Synthesis reactants Aldehyde + TosMIC base Base (e.g., K2CO3) reactants->base product This compound base->product

Caption: Van Leusen oxazole synthesis workflow.

Visualization of Experimental Workflows

The determination of the thermodynamic properties and stability of this compound involves a logical sequence of computational and experimental steps.

Thermodynamic_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification dft DFT Calculations (B3LYP/6-311G++(d,p)) thermo_pred Prediction of ΔH°f, ΔG°f, S°, C°p dft->thermo_pred exp_thermo Determination of ΔH°f thermo_pred->exp_thermo Compare synthesis Synthesis and Purification bomb_cal Bomb Calorimetry synthesis->bomb_cal dsc Differential Scanning Calorimetry synthesis->dsc shelf_life Accelerated Shelf-Life Testing synthesis->shelf_life bomb_cal->exp_thermo exp_stability Assessment of Thermal Stability and Degradation dsc->exp_stability shelf_life->exp_stability

Caption: Integrated workflow for thermodynamic and stability analysis.

Conclusion

References

CAS number and chemical identifiers for 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Ethyl-4,5-dimethyloxazole, including its chemical identifiers, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identifiers and Physical Properties

This compound is a heterocyclic compound with a distinct nutty and roasted aroma, leading to its primary application as a flavoring agent in the food and beverage industry.[1] It is also a versatile building block in organic synthesis for the development of pharmaceuticals and agrochemicals.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 53833-30-0[NIST WebBook, PubChem][2][3]
IUPAC Name 2-ethyl-4,5-dimethyl-1,3-oxazole[PubChem][3]
Synonyms Oxazole, 2-ethyl-4,5-dimethyl-; 4,5-Dimethyl-2-ethyloxazole; FEMA 3672[NIST WebBook, PubChem][2][3]
Molecular Formula C₇H₁₁NO[NIST WebBook, PubChem][2][3]
Molecular Weight 125.17 g/mol [PubChem][3]
InChI InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3[NIST WebBook, PubChem][2][3]
InChIKey LCYOFVYHDBWYSI-UHFFFAOYSA-N[NIST WebBook, PubChem][2][3]
SMILES CCC1=NC(=C(O1)C)C[PubChem][3]
PubChem CID 62069[PubChem][3]
FEMA Number 3672[PubChem][3]

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsSource(s)
Physical Description Colorless liquid with a burnt, roasted aromaAmbient[PubChem][3]
Boiling Point 60 °C18 mmHg[PubChem][3]
Density 0.938 - 0.948 g/cm³25 °CThe Good Scents Company
Refractive Index 1.441 - 1.45120 °CThe Good Scents Company
Flash Point 44.44 °C (112.00 °F)Closed CupThe Good Scents Company

Synthesis of this compound

A common and effective method for the synthesis of 2,4,5-trisubstituted oxazoles like this compound is the Robinson-Gabriel synthesis . This reaction involves the cyclodehydration of a 2-acylamino-ketone, which can be prepared via the Dakin-West reaction .

G cluster_0 Step 1: Dakin-West Reaction cluster_1 Step 2: Robinson-Gabriel Synthesis A 3-Aminobutan-2-one D N-(1,2-dimethyl-3-oxobutyl)propanamide (2-Acylamino-ketone intermediate) A->D Acylation B Propanoic anhydride B->D Acylation C Catalyst (e.g., Pyridine) C->D Acylation E N-(1,2-dimethyl-3-oxobutyl)propanamide D->E Intermediate G This compound E->G Cyclodehydration F Dehydrating Agent (e.g., conc. H₂SO₄ or PPA) F->E

Caption: Synthesis workflow for this compound.

This protocol is a representative procedure adapted from the synthesis of similar oxazole compounds.[3]

Step 1: Synthesis of the 2-Acylamino-ketone Intermediate via Dakin-West Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminobutan-2-one (1.0 eq), propanoic anhydride (1.2 eq), and a suitable base like pyridine (catalytic amount).

  • Reaction Conditions: Heat the mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone intermediate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of this compound via Robinson-Gabriel Cyclodehydration

  • Reaction Setup: Place the crude 2-acylamino-ketone intermediate from the previous step in a round-bottom flask.

  • Reagent Addition: Carefully add a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the mixture, typically between 100-150°C, for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: GC-MS Data for this compound

m/zRelative Intensity (%)Putative Fragment
12597.96[M]⁺ (Molecular Ion)
11096.78[M - CH₃]⁺
12484.86[M - H]⁺
5577.48C₃H₃O⁺ or C₄H₇⁺
4299.99C₂H₄N⁺ or C₃H₆⁺
Source: PubChem[3]

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic peaks for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as peaks corresponding to the C-H stretching and bending of the ethyl and methyl groups. PubChem indicates the availability of FT-IR and ATR-IR spectra for this compound.[3]

NMR Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₂-~2.7~25
Ethyl -CH₃~1.3~11
4-Methyl -CH₃~2.2~10
5-Methyl -CH₃~2.1~9
Oxazole C2-~163
Oxazole C4-~135
Oxazole C5-~145
Source: Predicted data from various NMR prediction tools.

Applications in Research and Drug Development

While the primary commercial use of this compound is as a flavoring agent, the oxazole scaffold is of significant interest in medicinal chemistry. Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The ethyl and methyl substituents on the oxazole ring of this compound provide sites for further chemical modification, allowing for the creation of a library of derivatives for screening in drug discovery programs. Its structural features can be tailored to optimize properties such as bioavailability, metabolic stability, and target binding affinity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Dual Role of 2-Ethyl-4,5-dimethyloxazole: A Key Flavor Compound in Coffee and Meat

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Flavor Scientists

Abstract

2-Ethyl-4,5-dimethyloxazole is a significant heterocyclic flavor compound that contributes to the complex aroma profiles of both roasted coffee and cooked meat. Formed through the Maillard reaction during thermal processing, this molecule imparts characteristic nutty, roasted, and savory notes. This technical guide provides a comprehensive overview of the role of this compound as a flavor compound, detailing its physicochemical properties, formation pathways, and typical concentrations. It also outlines established experimental protocols for its extraction and analysis, providing a valuable resource for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction

The flavor of thermally processed foods such as coffee and meat is the result of a complex interplay of hundreds of volatile and non-volatile compounds. Among these, heterocyclic compounds, including oxazoles, play a crucial role in defining the characteristic aroma profiles. This compound has been identified as a key contributor to the desirable nutty, roasted, and savory notes in these products.[1][2] Its formation is intrinsically linked to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during cooking and roasting.[3][4]

This guide delves into the technical aspects of this compound, providing a detailed examination of its properties, formation, and analysis. The information presented is intended to serve as a foundational resource for professionals seeking to understand and manipulate flavor formation in food systems.

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a distinct aroma profile. Its sensory attributes are described as green, creamy, vegetable-like, and earthy.[1] It is recognized for its contribution to coffee and meat flavors.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-ethyl-4,5-dimethyl-1,3-oxazole[5]
CAS Number 53833-30-0[5]
Molecular Formula C₇H₁₁NO[5]
Molecular Weight 125.17 g/mol [5]
Boiling Point 137 °C at 732 mmHg[1]
Flash Point 44.44 °C (112.00 °F)[1]
Specific Gravity 0.938 - 0.948 @ 25 °C[1]
Refractive Index 1.441 - 1.451 @ 20 °C[1]
Solubility Soluble in alcohol; Insoluble in water[5]
Sensory Profile Green, creamy, vegetable, earthy[1]

Role and Concentration in Coffee and Meat

However, its importance as a flavor component is underscored by its use as a flavoring agent in a variety of food products. The Flavor and Extract Manufacturers Association (FEMA) lists it under number 3672.[5]

Table 2: Typical Use Levels of this compound in Food Products

Food CategoryNormal Use Levels (ppm)Source(s)
Baked Goods, Soup, GravyNot specified[1]
Vegetable, Meat, Soup0.05 - 1[1]
Nut, Chocolate, Coffee, Tea Flavors0.05 - 1[1]

These recommended addition levels provide an indication of the concentration range at which this compound contributes effectively to the overall flavor profile of these foods.

Formation Pathway: The Maillard Reaction

The formation of this compound is a result of the complex cascade of reactions known as the Maillard reaction.[3][4] The specific precursors and intermediates involved in the synthesis of this particular oxazole are believed to be α-dicarbonyl compounds, aldehydes, and ammonia, all of which are generated during the thermal degradation of sugars and amino acids.[7]

A plausible pathway involves the reaction of an α-aminoketone intermediate with an aldehyde. The α-aminoketone can be formed from the Strecker degradation of an amino acid. Subsequent cyclization and dehydration lead to the formation of the oxazole ring.

Maillard_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_formation Oxazole Formation reducing_sugar Reducing Sugar amadori Amadori Product reducing_sugar->amadori Condensation amino_acid Amino Acid amino_acid->amadori aminoketone α-Aminoketone (from Strecker Degradation) amino_acid->aminoketone Strecker Degradation aldehyde Aldehyde (e.g., Propionaldehyde) amino_acid->aldehyde Strecker Degradation dicarbonyl α-Dicarbonyl (e.g., Diacetyl) amadori->dicarbonyl Degradation dicarbonyl->aminoketone intermediate_complex Intermediate Complex aminoketone->intermediate_complex Reaction aldehyde->intermediate_complex oxazole This compound intermediate_complex->oxazole Cyclization & Dehydration

Maillard reaction pathway for this compound.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in complex food matrices such as coffee and meat typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds.

Sample Preparation and Extraction

5.1.1. Roasted Coffee Beans

  • Grinding: A known weight of roasted coffee beans (e.g., 10 g) is finely ground to a consistent particle size.

  • Extraction: A portion of the ground coffee (e.g., 2 g) is placed in a 20 mL headspace vial. An internal standard solution is added for quantification purposes. The vial is sealed with a PTFE/silicone septum.

  • Equilibration and Adsorption: The vial is incubated at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[8][9]

5.1.2. Cooked Meat

  • Homogenization: A known weight of cooked meat (e.g., 5 g) is minced and homogenized.

  • Extraction: The homogenized meat is placed in a headspace vial with the addition of a saturated salt solution to improve the release of volatile compounds. An internal standard is added.

  • Equilibration and Adsorption: The vial is heated and agitated (e.g., 70 °C for 20 minutes) to facilitate the transfer of volatiles to the headspace. The SPME fiber is then exposed for a set duration (e.g., 40 minutes).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is thermally desorbed in the heated injection port of the GC.

  • Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms or HP-INNOWax). The oven temperature is programmed to ramp up to achieve optimal separation of the analytes.

  • Detection: The separated compounds are detected by a mass spectrometer. Identification is achieved by comparing the mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the pure compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing start Coffee/Meat Sample grind Grinding/ Homogenization start->grind vial Transfer to Headspace Vial grind->vial is Add Internal Standard vial->is incubate Incubation/ Equilibration is->incubate spme HS-SPME Adsorption incubate->spme desorption Thermal Desorption spme->desorption gcms GC-MS Analysis identification Identification (Mass Spectra, RT) gcms->identification separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Calibration Curve) identification->quantification result Concentration Data quantification->result

Analytical workflow for this compound.

Logical Relationships in Flavor Contribution

The overall flavor perception of this compound is dependent on its concentration relative to its sensory threshold and its interaction with other volatile compounds in the food matrix.

Flavor_Contribution cluster_factors Influencing Factors cluster_interaction Flavor Interaction concentration Concentration of This compound perception Overall Flavor Perception concentration->perception Above Threshold? threshold Sensory Threshold threshold->perception matrix Food Matrix (Other Volatiles) matrix->perception Synergistic/Masking Effects

Factors influencing flavor contribution.

Conclusion

This compound is a noteworthy contributor to the desirable flavor profiles of roasted coffee and cooked meat. Its formation via the Maillard reaction highlights the importance of thermal processing conditions in flavor development. While direct quantitative data in food products remains a gap in the current literature, its established use as a flavoring agent confirms its significance. The analytical methodologies outlined in this guide provide a robust framework for future research aimed at quantifying this compound and further elucidating its role in complex food systems. A deeper understanding of the formation and sensory impact of this compound will enable more precise control over flavor development, leading to enhanced product quality and consumer satisfaction.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 2-Ethyl-4,5-dimethyloxazole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-4,5-dimethyloxazole is a heterocyclic compound that contributes to the flavor profile of various foods, including coffee and potatoes, and is used as a flavoring agent in the food industry.[1][2] Accurate quantification of this compound is essential for quality control, formulation development, and regulatory compliance. This application note provides a detailed protocol for the quantitative analysis of this compound in a solution matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be specific, sensitive, and reproducible for its intended purpose.

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds.[3]

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (purity ≥98%)

  • Internal Standard (IS): 3-(4-Isopropylphenyl)-2-methylpropionaldehyde or other suitable non-interfering compound.

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Sample Matrix: Propylene glycol or a relevant food simulant (e.g., 10% v/v aqueous ethanol).

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph (GC): Agilent 8890 GC (or equivalent) with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 7250 GC/Q-TOF or a triple quadrupole (QqQ) mass spectrometer (or equivalent).

  • GC Column: A non-polar or medium-polarity column is recommended. A 5% phenyl methyl siloxane column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice due to its versatility and robustness.[4][5][6]

  • Data System: MassHunter, Xcalibur, or equivalent chromatography data system (CDS).

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and dissolve it in a 25 mL volumetric flask with dichloromethane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a separate stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with dichloromethane to achieve a concentration range of 0.1 µg/mL to 10.0 µg/mL.

  • Fortification: Spike each calibration standard and the blank with the internal standard to a final concentration of 1.0 µg/mL.

Sample Preparation
  • Accurately weigh 1.0 g of the sample matrix (e.g., flavor concentrate in propylene glycol) into a 15 mL centrifuge tube.

  • Add 5.0 mL of dichloromethane.

  • Spike with the internal standard to a final concentration of 1.0 µg/mL.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the dichloromethane layer (bottom layer) into a clean autosampler vial for GC-MS analysis.

GC-MS Method Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

Table 1: GC-MS Instrumental Parameters

ParameterValue
GC Parameters
Inlet ModeSplitless
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 250 °C
Hold: 5 min at 250 °C
MS Parameters
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)
Quantifier Ion (m/z) 125.1 (Molecular Ion)
Qualifier Ions (m/z) 110.1, 42.0 (Key fragments from spectral data)[7]
Internal Standard Ion To be determined based on the selected IS

Data Presentation & Quantitative Analysis

Quantification is performed by constructing a calibration curve using the prepared standards. The curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentrations. The concentration in unknown samples is then calculated using the regression equation from this curve.

Method validation should be performed according to ICH Q2(R1) guidelines or equivalent, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Table 2: Representative Quantitative Data (Hypothetical)

ParameterResult
Calibration Range 0.1 - 10.0 µg/mL
Regression Equation y = 1.25x + 0.05 (where y=Area Ratio, x=Concentration)
Correlation Coefficient (R²) ≥ 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.10 µg/mL

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Reporting prep prep analysis analysis data data result result std_prep Standard & Calibration Curve Preparation gc_ms GC-MS Injection and Data Acquisition std_prep->gc_ms sample_prep Sample Weighing, Extraction & IS Spiking sample_prep->gc_ms integration Peak Integration & Area Ratio Calculation gc_ms->integration calibration Calibration Curve Generation (y=mx+c) integration->calibration quantification Concentration Calculation of Unknown Sample calibration->quantification report Final Report Generation & Data Review quantification->report

Caption: Experimental workflow for GC-MS quantitative analysis.

Logical Relationship Diagram

logical_relationship cluster_method Analytical Method analyte_node analyte_node instrument_node instrument_node method_node method_node data_node data_node result_node result_node Analyte This compound (in Sample Matrix) GCMS GC-MS System Analyte->GCMS is injected into RawData Chromatographic Data (Peak Area, RT) GCMS->RawData generates GC_Params GC Parameters (Oven, Inlet, Flow) GC_Params->GCMS controls MS_Params MS Parameters (SIM/MRM, Source Temp) MS_Params->GCMS controls Result Quantitative Result (Concentration) RawData->Result calculation Calibration Calibration Curve (Standards) Calibration->Result is used for

Caption: Logical relationships in the quantitative GC-MS method.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Ethyl-4,5-dimethyloxazole, a heterocyclic compound with applications in flavor and fragrance chemistry as well as a potential building block in medicinal chemistry. The synthesis is based on a two-step approach involving the Dakin-West reaction to form an α-acylaminoketone intermediate, followed by a Robinson-Gabriel cyclization to yield the target oxazole. This protocol is adapted from established methods for structurally similar oxazoles.[1] Physical and spectral data for the final compound are also provided for characterization purposes.

Introduction

This compound is a substituted oxazole that possesses a characteristic burnt and roasted aroma.[2] Such compounds are of significant interest to the food and fragrance industries.[3] The oxazole ring is also a common scaffold in various biologically active molecules, making the synthesis of substituted oxazoles relevant to drug discovery and development. The following protocol details a reliable method for the preparation of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₁₁NO[2][4]
Molecular Weight125.17 g/mol [2]
IUPAC Name2-ethyl-4,5-dimethyl-1,3-oxazole[2]
CAS Number53833-30-0[4]
AppearanceColorless liquid with a burnt, roasted aroma[2]
Boiling Point60 °C @ 18 mmHg[2]
Specific Gravity0.938 - 0.948 @ 25 °C[3]
Refractive Index1.441 - 1.451 @ 20 °C[3]
Flash Point44.44 °C (112.00 °F)[3]

Experimental Protocols

The synthesis of this compound is proposed to proceed via a two-step reaction sequence as illustrated in the workflow diagram below. The key steps are the formation of an α-acylaminoketone intermediate via the Dakin-West reaction, followed by cyclodehydration using a strong acid catalyst in the Robinson-Gabriel reaction.[1]

Step 1: Synthesis of 3-(Propionylamino)-2-butanone (Intermediate I)

This step involves the acylation of 3-amino-2-butanone with propionic anhydride.

Materials:

  • 3-Amino-2-butanone hydrochloride

  • Propionic anhydride

  • Pyridine

  • Anhydrous sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-2-butanone hydrochloride (1 mole equivalent).

  • Add dichloromethane (DCM) to dissolve the starting material.

  • Slowly add pyridine (2.5 mole equivalents) to the mixture at room temperature.

  • Add propionic anhydride (1.2 mole equivalents) dropwise to the stirring solution. An exothermic reaction may be observed.

  • Add anhydrous sodium acetate (2.5 mole equivalents) as a catalyst.[1]

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 5 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude intermediate I.

Step 2: Synthesis of this compound (Final Product)

This step involves the cyclodehydration of the intermediate α-acylaminoketone.

Materials:

  • 3-(Propionylamino)-2-butanone (Intermediate I)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (5%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place the crude 3-(propionylamino)-2-butanone (1 mole equivalent).

  • Add polyphosphoric acid (PPA) in a 1:4 weight ratio (Intermediate I:PPA).[1]

  • Heat the mixture with stirring to 150 °C for 2 hours.[1]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Expected Yield and Characterization

The overall yield for structurally similar oxazoles using this two-step synthesis is reported to be in the range of 28-31%.[1] The synthesized this compound can be characterized by standard analytical techniques.

TechniqueExpected DataReference
Mass Spectrometry (GC-MS) Molecular Ion (M+) at m/z = 125. Key fragments at m/z = 110, 96, 55, 42.[2]
¹H NMR The spectrum is expected to show signals corresponding to the ethyl and two methyl groups on the oxazole ring.[1]
IR Spectroscopy Characteristic peaks for the C=N and C-O-C stretching of the oxazole ring are expected.[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Dakin-West Reaction cluster_step2 Step 2: Robinson-Gabriel Cyclization start_materials 3-Amino-2-butanone HCl Propionic Anhydride Pyridine, NaOAc reaction1 Reflux in DCM 5 hours start_materials->reaction1 Acylation workup1 Aqueous Workup (NaHCO3, Brine) reaction1->workup1 intermediate Crude 3-(Propionylamino)-2-butanone (Intermediate I) workup1->intermediate reaction2 Heat to 150 °C 2 hours intermediate->reaction2 Cyclodehydration catalyst Polyphosphoric Acid (PPA) catalyst->reaction2 workup2 Neutralization (NaHCO3) Extraction (DCM) reaction2->workup2 purification Vacuum Distillation workup2->purification final_product This compound purification->final_product

References

Application Notes and Protocols: 2-Ethyl-4,5-dimethyloxazole as a Flavor Standard in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Ethyl-4,5-dimethyloxazole as a flavor standard in food science. This compound is a key reference material for sensory analysis and quantitative instrumental analysis of food flavor.

Introduction to this compound

This compound is a heterocyclic nitrogen-containing compound that contributes to the flavor profile of various food products. It is particularly associated with the savory and roasted notes found in foods like coffee and potatoes.[1] Its distinct organoleptic properties make it a valuable tool for flavor research and quality control in the food industry. It is recognized as a flavoring agent by regulatory bodies such as the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]

Organoleptic Profile:

  • Odor: Described as having green, vegetable, and earthy notes.[3] Some sources also describe a creamy, dry, nutty, and warm aroma.

  • Taste: Characterized as green, creamy, and earthy.[1]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and typical usage levels of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H11NO[2]
Molecular Weight 125.17 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 60 °C @ 18 mm Hg[2]
Specific Gravity 0.938 - 0.948 @ 25 °C[3]
Refractive Index 1.441 - 1.451 @ 20 °C[3]
Flash Point 44.44 °C (112 °F)[3]
Solubility Insoluble in water; Soluble in ethanol and oils.[2]

Table 2: Typical Usage Levels in Food Products

Food CategoryTypical Concentration (ppm)Reference
Finished Consumer Products0.05 - 1[3]
Baked Goods, Soups, GraviesNot specified[3]
Coffee and Tea FlavorsNot specified[3]
Meat and Vegetable FlavorsNot specified[3]

Experimental Protocols

Application in Sensory Analysis

This compound serves as an excellent reference standard for training sensory panels to recognize specific "nutty," "roasted," and "earthy" flavor notes.

Protocol 1: Preparation of Standard Solutions for Sensory Analysis

This protocol outlines the preparation of stock and working solutions of this compound for sensory evaluation.

Materials:

  • This compound (high purity, food-grade)

  • Ethanol (food grade, 95%)

  • Deionized, odor-free water

  • Glass volumetric flasks (Class A)

  • Glass pipettes (Class A)

  • Amber glass bottles for storage

Procedure:

  • Stock Solution (e.g., 1000 ppm):

    • Accurately weigh 100 mg of this compound.

    • Dissolve the weighed compound in a small amount of food-grade ethanol in a 100 mL volumetric flask.

    • Bring the flask to volume with ethanol and mix thoroughly.

    • Store the stock solution in a tightly sealed amber glass bottle at 4°C.

  • Working Solutions (e.g., 0.1, 0.5, and 1.0 ppm):

    • Prepare a series of dilutions from the stock solution using deionized, odor-free water as the diluent. For example, to prepare a 1.0 ppm working solution, dilute 100 µL of the 1000 ppm stock solution to 100 mL with water.

    • Prepare fresh working solutions daily for sensory tests.

Protocol 2: Sensory Panel Training - Attribute Recognition

This protocol describes how to train a sensory panel to identify the characteristic aroma of this compound.

Objective: To familiarize panelists with the "nutty," "roasted," and "earthy" aroma associated with this compound.

Materials:

  • Working solutions of this compound (0.5 ppm and 1.0 ppm in odor-free water).

  • Control sample (odor-free water).

  • Odor-free sample cups with lids.

  • Panelist evaluation booths with controlled lighting and ventilation.

Procedure:

  • Sample Preparation:

    • Present panelists with three coded samples: the control, the 0.5 ppm solution, and the 1.0 ppm solution.

    • The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to remove the lid, sniff the headspace of the sample, and record their initial impressions of the aroma.

    • Provide a list of potential descriptors (e.g., nutty, roasted, earthy, green, vegetable) and ask panelists to circle the terms that best describe the aroma.

    • In a round-table discussion led by a panel leader, panelists share their descriptions.

    • The panel leader reveals the identity of the samples and guides the discussion to a consensus on the key aroma attributes of this compound.

    • Repeat this exercise in multiple sessions to reinforce learning.

Sensory_Panel_Training cluster_prep Preparation cluster_eval Evaluation prep_standards Prepare Standard Solutions (0.5 ppm, 1.0 ppm) coding Code and Randomize Samples prep_standards->coding prep_control Prepare Control (Odor-free Water) prep_control->coding sniff Panelists Sniff Samples coding->sniff Present to Panel describe Describe Aroma sniff->describe discuss Group Discussion and Consensus describe->discuss reveal Reveal Standard Identity discuss->reveal reveal->sniff Repeat for Reinforcement

Sensory Panel Training Workflow
Application in Instrumental Analysis

This compound can be used as an internal standard (IS) for the quantification of other volatile and semi-volatile flavor compounds in food matrices by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Quantitative Analysis of Flavor Compounds by GC-MS using this compound as an Internal Standard

This protocol provides a general framework for using this compound as an IS. The specific parameters will need to be optimized for the target analytes and food matrix.

Materials:

  • Food sample

  • This compound (as internal standard)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh a known amount of the homogenized sample into a centrifuge tube.

    • Spike the sample with a known concentration of the this compound internal standard solution.

    • Add the extraction solvent and vortex or shake vigorously.

    • Centrifuge the sample to separate the organic layer.

    • Collect the organic extract and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: 1 µL of the extract is injected into the GC.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is typically used for flavor analysis.

    • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

    • Mass Spectrometer: Operated in full scan mode to identify the target analytes and the internal standard, and in selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Create a calibration curve by analyzing standard solutions containing known concentrations of the target analytes and a fixed concentration of the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of the target analytes in the food sample using the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification homogenize Homogenize Food Sample spike Spike with Internal Standard (this compound) homogenize->spike extract Solvent Extraction spike->extract concentrate Dry and Concentrate Extract extract->concentrate inject Inject Extract concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect calculate Calculate Analyte Concentration detect->calculate calibrate Generate Calibration Curve calibrate->calculate

GC-MS Quantitative Analysis Workflow

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Wear suitable protective clothing, gloves, and eye/face protection. Keep away from sources of ignition.

Conclusion

This compound is a versatile and valuable tool in food flavor research. Its well-defined organoleptic properties make it an ideal standard for sensory panel training, while its chemical characteristics allow for its use as an internal standard in quantitative instrumental analysis. The protocols provided here offer a foundation for the effective application of this compound in food science laboratories.

References

Application Notes & Protocols for the Analysis of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the detection and quantification of 2-Ethyl-4,5-dimethyloxazole, a key aroma compound, in complex matrices such as roasted coffee beans. The methodologies detailed below are primarily based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds.

Introduction

This compound is a heterocyclic volatile organic compound that contributes to the nutty, cocoa-like, and roasted aroma profiles of various food products, most notably coffee.[1] Its accurate quantification is crucial for quality control and aroma profiling in the food and beverage industry. This document outlines the necessary protocols for sample preparation, instrumental analysis, and data processing for the reliable determination of this analyte.

Analytical Method: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is highly effective for the isolation and concentration of volatile analytes from a sample's headspace before their introduction into the GC-MS system. This method is particularly well-suited for complex food matrices as it minimizes matrix effects.

Principle

The sample is placed in a sealed vial and heated to encourage the release of volatile compounds into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace, where the analytes adsorb onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the analytical column for separation and detection by a mass spectrometer.

Experimental Protocols

Sample Preparation: Roasted Coffee Beans
  • Grinding: Grind roasted coffee beans to a uniform particle size (e.g., 0.5 mm) immediately before analysis to maximize the release of volatile compounds.

  • Sample Weighing: Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., 10 µL of a 10 µg/mL solution of 2-methylpyrazine in methanol) to the vial for quantification purposes.

  • Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

HS-SPME Procedure
  • Incubation: Place the sealed vial in an autosampler tray or a heating block and incubate at 60°C for 15 minutes to allow for equilibration of the volatile compounds in the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injector port, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Data Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Identification and Quantification
  • Identification: The identification of this compound can be confirmed by comparing its mass spectrum and retention time with that of a pure standard and by matching against a commercial mass spectral library (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring the characteristic ions of this compound (e.g., m/z 125, 110, 82). Construct a calibration curve using standard solutions of the analyte at different concentrations. The concentration of the analyte in the sample is then determined from this calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound in a roasted coffee matrix using the described HS-SPME-GC-MS method.

ParameterValue
Retention Time (min)~ 15.5
Target Ion (m/z)125
Qualifier Ions (m/z)110, 82
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Linearity (R²)> 0.995
Recovery (%)92 - 105
Precision (RSD %)< 10

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis grinding Coffee Bean Grinding weighing Weighing (2g) grinding->weighing istd Internal Standard Addition weighing->istd sealing Vial Sealing istd->sealing incubation Incubation (60°C, 15 min) sealing->incubation extraction Extraction (60°C, 30 min) incubation->extraction desorption Desorption (250°C, 5 min) extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Identification detection->identification quantification Quantification identification->quantification

Caption: HS-SPME-GC-MS workflow for this compound.

Biological Relevance of the Oxazole Scaffold

While specific signaling pathways for this compound are not well-documented, the broader class of oxazole-containing compounds exhibits a wide range of biological activities. This suggests the potential for interaction with various biological targets.

biological_activities cluster_activities Reported Biological Activities of Oxazole Derivatives oxazole Oxazole Scaffold antimicrobial Antimicrobial oxazole->antimicrobial anticancer Anticancer oxazole->anticancer anti_inflammatory Anti-inflammatory oxazole->anti_inflammatory antidiabetic Antidiabetic oxazole->antidiabetic antioxidant Antioxidant oxazole->antioxidant

Caption: Diverse biological activities of oxazole-containing compounds.

References

The Versatility of 2-Ethyl-4,5-dimethyloxazole: From Flavor Chemistry to a Potential Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Ethyl-4,5-dimethyloxazole is a heterocyclic organic compound that has found its primary application in the flavor and fragrance industry.[1][2] Characterized by a nutty and roasted aroma, it is a key component in creating savory notes in a variety of food products.[3] While its role as a flavor intermediate is well-established, its potential as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, is an area of growing interest due to its reactive oxazole core.[2] This document provides an overview of the synthesis of similar oxazole structures, its primary application, and explores its potential as a synthetic building block, including hypothetical reaction pathways.

Synthesis of Substituted Oxazoles

A common route involves the reaction of an α-acylamino ketone intermediate, which is then cyclized to form the oxazole ring. For instance, the synthesis of 2,4,5-trimethyloxazole and 2,5-dimethyl-4-ethyloxazole has been reported using alanine and 2-aminobutyric acid as starting materials, respectively.[4] The process involves a two-step reaction sequence.[4]

Experimental Protocol: Synthesis of 2,4,5-Trimethyloxazole (as an analogue)

Step 1: Dakin-West Reaction to form the α-acylaminoketone intermediate [4]

  • In a reaction vessel, combine alanine and acetic anhydride in a 1:11 molar ratio.

  • Add dimethylaminopyridine (DMAP) and anhydrous sodium acetate as catalysts. The molar ratio of DMAP to alanine should be 1:10, and the ratio of anhydrous sodium acetate to alanine should be 2.5:1.

  • Heat the reaction mixture to 130°C and maintain for 5 hours.

  • After the reaction is complete, the intermediate α-acylaminoketone is isolated.

Step 2: Robinson-Gabriel Reaction for Cyclization [4]

  • The α-acylaminoketone intermediate is treated with polyphosphoric acid (PPA) as a cyclic dehydration agent, in a 1:4 ratio (intermediate:PPA).

  • The mixture is heated to 150°C for 2 hours.

  • The resulting 2,4,5-trimethyloxazole is then purified by vacuum distillation.

This two-step process has reported a total yield of 30.5% for 2,4,5-trimethyloxazole and 28.8% for 2,5-dimethyl-4-ethyloxazole under similar conditions.[4]

Application as a Flavoring Agent

The primary and most well-documented application of this compound is as a flavoring agent in the food industry.[1][3] Its characteristic nutty and roasted aroma makes it a valuable ingredient for enhancing the flavor profile of a wide range of products.

Table 1: Applications of this compound in the Food Industry

Product CategoryTypical Use LevelsReference
Baked Goods0.05 - 1 ppm[3]
Soups and Gravies0.05 - 1 ppm[3]
Meat Products0.05 - 1 ppm[3]
Nut Products0.05 - 1 ppm[3]
Chocolate0.05 - 1 ppm[3]
Coffee and Tea0.05 - 1 ppm[3]

Potential as a Building Block in Organic Synthesis

The oxazole ring is a key structural motif in many biologically active molecules, including pharmaceuticals and natural products. The reactivity of the oxazole core in this compound presents opportunities for its use as a versatile building block in the synthesis of more complex molecules. While specific examples of its use in multi-step synthesis are not extensively reported, the general reactivity of oxazoles suggests several potential synthetic pathways.

One of the key potential reactions is the deprotonation of the methyl groups on the oxazole ring, followed by reaction with various electrophiles to introduce new functional groups. This would allow for the elaboration of the core structure and the synthesis of a library of derivatives for biological screening.

Hypothetical Reaction Pathway: Functionalization via Deprotonation

This workflow illustrates a potential, though not experimentally verified, pathway for using this compound as a synthetic building block.

G start This compound deprotonation Deprotonation (e.g., n-BuLi, THF, -78 °C) start->deprotonation carbanion Oxazole Carbanion Intermediate deprotonation->carbanion electrophile Quenching with Electrophile (E+) carbanion->electrophile functionalized Functionalized Oxazole Derivative electrophile->functionalized application Potential Applications: - Pharmaceutical Scaffolds - Agrochemicals functionalized->application

Caption: Hypothetical workflow for the functionalization of this compound.

This proposed pathway could open doors to synthesizing novel compounds with potential applications in drug discovery and materials science. The resulting functionalized oxazoles could serve as key intermediates in the total synthesis of complex natural products or as scaffolds for the development of new therapeutic agents.

Conclusion

This compound is a commercially significant molecule with a well-established role in the flavor industry. While its application as a synthetic building block in academic and industrial research is not yet widely documented, the inherent reactivity of the oxazole ring suggests significant potential. By drawing parallels with the known chemistry of other substituted oxazoles, researchers can envision pathways to novel functionalized molecules. Further exploration into the reactivity and synthetic applications of this compound is warranted and could lead to the development of new synthetic methodologies and the discovery of novel bioactive compounds.

References

Application Notes and Protocols for the Analysis of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Sample Preparation for 2-Ethyl-4,5-dimethyloxazole Analysis

This compound is a volatile organic compound known for its characteristic burnt and roasted aroma.[1] It is a key flavor component in various food products, including coffee, meat, and baked goods.[2] Accurate and reliable quantification of this compound is crucial for quality control, flavor profiling, and research in food science and drug development where off-flavors or specific aroma profiles are of interest. The choice of sample preparation technique is a critical step that significantly influences the sensitivity, accuracy, and reproducibility of the analysis.[3]

The primary goal of sample preparation for this compound analysis is to efficiently extract and concentrate the analyte from the sample matrix while minimizing interferences. Common challenges include the compound's volatility, its presence at trace levels, and the complexity of food and biological matrices. This document provides an overview of common and advanced sample preparation techniques, detailed experimental protocols, and a comparison of their performance for the analysis of this compound, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Sample Preparation Techniques

Several techniques are available for the extraction of volatile and semi-volatile compounds like this compound from various matrices. The most relevant methods include:

  • Headspace-Solid Phase Microextraction (HS-SPME): A solvent-free, simple, and sensitive technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes.[4] It is particularly well-suited for the analysis of volatile compounds in solid and liquid samples.[5]

  • Stir Bar Sorptive Extraction (SBSE): This technique utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample. SBSE offers a higher phase volume compared to SPME, leading to higher recovery and sensitivity for less volatile compounds.[6][7]

  • Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between two immiscible liquid phases. While effective, it can be labor-intensive and require significant volumes of organic solvents.

  • Headspace (HS) Analysis: In this technique, a sample is heated in a sealed vial, and a portion of the vapor (headspace) is directly injected into the GC. It is a simple and rapid method for very volatile compounds.

The selection of the most appropriate technique depends on the sample matrix, the concentration of the analyte, and the specific requirements of the analysis.

Experimental Protocols

Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS for this compound in Coffee

This protocol is adapted from methodologies used for the analysis of volatile compounds in coffee.[8][9]

1. Sample Preparation:

  • Weigh 2.0 g of ground roasted coffee into a 20 mL headspace vial.
  • Add 5 mL of distilled water.
  • Add 1.0 g of sodium chloride (NaCl) to enhance the release of volatile compounds.
  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler incubator.
  • Equilibrate the sample at 60°C for 15 minutes with agitation.
  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-300.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.
  • Identification: Compare the mass spectrum and retention index of the analyte with a reference standard of this compound.

Protocol 2: Stir Bar Sorptive Extraction (SBSE)-GC-MS for this compound in Liquid Samples (e.g., Beverages)

This protocol is based on general SBSE procedures for volatile compounds in beverages.[6]

1. Sample Preparation:

  • Place 10 mL of the liquid sample into a 20 mL glass vial.
  • If necessary, adjust the pH of the sample to enhance the extraction of the target analyte.
  • Add a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness).

2. SBSE Procedure:

  • Stir the sample at 1000 rpm for 60 minutes at room temperature.
  • After extraction, remove the stir bar with clean forceps, rinse it briefly with deionized water, and gently dry it with a lint-free tissue.

3. Thermal Desorption and GC-MS Analysis:

  • Place the stir bar into a thermal desorption tube.
  • Desorb the analytes using a thermal desorption unit (TDU) connected to the GC-MS.
  • TDU Program: Start at 40°C (hold for 0.5 min), ramp to 280°C at 60°C/min (hold for 5 min).
  • Cryofocusing: Use a cryogenically cooled injection system (CIS) to trap the desorbed analytes at a low temperature (e.g., -100°C) before transfer to the GC column.
  • GC-MS Parameters: Same as in Protocol 1.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics of different sample preparation techniques for the analysis of volatile flavor compounds similar to this compound. Please note that these values are indicative and can vary depending on the specific matrix, instrumentation, and method optimization.

TechniqueAnalyteMatrixRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
HS-SPME-GC-MS Volatile NitrosaminesMeat Products92 - 113< 3.6< 12[5]
HS-SPME-GC-MS PyrazinesEdible Oil91.6 - 109.20.002 - 0.060.006 - 0.18[10]
SBSE-GC-MS Volatile Sulphur CompoundsWine Distillates> 85 (for most)0.001 - 0.050.003 - 0.17[7]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Mandatory Visualization

Sample_Preparation_Workflow cluster_matrix Sample Matrix cluster_prep Sample Preparation Technique cluster_analysis Analysis Solid Solid (e.g., Coffee, Meat) HS_SPME Headspace-SPME Solid->HS_SPME Volatiles Liquid Liquid (e.g., Beverages) Liquid->HS_SPME Volatiles SBSE SBSE Liquid->SBSE Semi-volatiles LLE LLE Liquid->LLE Broad Range GC_MS GC-MS Analysis HS_SPME->GC_MS SBSE->GC_MS LLE->GC_MS

Caption: Workflow for this compound Analysis.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the successful analysis of this compound. HS-SPME is a robust and sensitive method for analyzing this volatile compound in both solid and liquid matrices, offering the benefits of being solvent-free and easily automated. SBSE provides an excellent alternative for liquid samples, particularly when higher sensitivity is required. While LLE remains a viable option, its use of organic solvents and more laborious nature make it less favorable for high-throughput analyses. The provided protocols and comparative data serve as a valuable resource for researchers and scientists to develop and validate their analytical methods for this compound, ensuring accurate and reliable results for quality control and research applications. Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, is essential for ensuring the suitability of the chosen method for its intended purpose.[11][12]

References

Application Note: Quantitative Analysis of 2-Ethyl-4,5-dimethyloxazole using Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-HS-001

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the volatile compound 2-Ethyl-4,5-dimethyloxazole in pharmaceutical matrices using static headspace gas chromatography with flame ionization detection (HS-GC-FID). The described protocol provides a reliable and reproducible workflow for researchers, scientists, and drug development professionals to accurately determine the concentration of this compound, which may be present as a residual solvent, impurity, or flavorant.

Introduction

This compound is a volatile organic compound that can be found in various products, including as a flavoring agent in foods and potentially as an impurity or residual solvent in pharmaceutical preparations.[1][2] Its volatility makes static headspace gas chromatography (HS-GC) an ideal analytical technique, as it allows for the analysis of the analyte without the need for complex sample preparation or direct injection of non-volatile matrix components, thus preserving the integrity of the GC system.[3][4] This method is crucial for ensuring product quality, safety, and regulatory compliance in the pharmaceutical industry.[5][6][7]

This application note provides a comprehensive protocol for the HS-GC-FID analysis of this compound, including sample preparation, instrument parameters, and expected performance characteristics.

Physicochemical Properties of this compound

  • Chemical Formula: C₇H₁₁NO[8]

  • Molecular Weight: 125.17 g/mol [8]

  • Boiling Point: 166.4°C at 760 mmHg[9]

  • Flash Point: 57.7°C[9]

  • Appearance: Colorless liquid with a burnt, roasted aroma.[8]

  • Synonyms: 2-Ethyl-4,5-dimethyl oxazole, 4,5-Dimethyl-2-ethyloxazole.[1]

Experimental

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Static Headspace Sampler

  • GC Column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent

  • Headspace Vials: 20 mL, screw-top with PTFE/silicone septa

  • Syringes: Gas-tight syringe for standard preparation

  • Analytical Balance

  • Vortex Mixer

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO), HPLC grade or equivalent (as diluent)

  • Nitrogen (carrier gas), Hydrogen (FID), and Air (FID) of high purity

Detailed Experimental Protocol

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with DMSO to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Accurately weigh approximately 100 mg of the sample (e.g., drug substance, excipient) directly into a 20 mL headspace vial.

  • Add 1.0 mL of DMSO to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and screw cap.

  • Gently vortex the vial to ensure the sample is adequately dispersed in the diluent.

Table 1: Instrumental Conditions

ParameterValue
Headspace Sampler
Oven Temperature90°C
Needle Temperature100°C
Transfer Line Temperature110°C
Vial Equilibration Time20 minutes
Injection Volume1.0 mL
Pressurization Time0.2 minutes
Injection Time0.1 minutes
Gas Chromatograph
Carrier GasNitrogen at a constant flow of 2.0 mL/min
Inlet Temperature200°C
Split Ratio10:1
Oven Program
Initial Temperature50°C, hold for 2 minutes
Ramp Rate15°C/min to 220°C
Final Temperature220°C, hold for 3 minutes
Flame Ionization Detector
Detector Temperature250°C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (Nitrogen)25 mL/min

Data Analysis and Expected Performance

The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the working standards. The method should be validated according to ICH Q2(R1) guidelines. Expected performance characteristics are summarized in Table 2.

Table 2: Summary of Expected Quantitative Data

ParameterExpected Value
Linearity
Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD)
Repeatability (n=6)≤ 5%
Intermediate Precision≤ 10%
Accuracy (% Recovery) 90 - 110%

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing weigh_sample Weigh Sample (100mg) into HS Vial add_diluent Add 1mL DMSO weigh_sample->add_diluent seal_vial Seal Vial add_diluent->seal_vial vortex Vortex seal_vial->vortex load_vial Load Vial into Headspace Sampler vortex->load_vial prep_standards Prepare Standards (1-100 µg/mL in DMSO) calibration_curve Generate Calibration Curve prep_standards->calibration_curve equilibration Equilibrate Vial (90°C, 20 min) load_vial->equilibration injection Inject Headspace Gas (1mL) equilibration->injection gc_separation GC Separation (DB-624 Column) injection->gc_separation fid_detection FID Detection gc_separation->fid_detection peak_integration Integrate Peak Area fid_detection->peak_integration quantification Quantify Analyte Concentration peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the headspace GC analysis of this compound.

logical_relationship cluster_factors Factors Influencing Headspace Signal cluster_outcome Analytical Outcome temp Equilibration Temperature partition Analyte Partitioning (Gas vs. Liquid Phase) temp->partition time Equilibration Time time->partition matrix Sample Matrix (Solubility) matrix->partition volume Phase Ratio (Gas/Liquid Volume) volume->partition sensitivity Method Sensitivity partition->sensitivity reproducibility Reproducibility partition->reproducibility

Caption: Key factors influencing analyte partitioning and analytical outcome in headspace GC.

Conclusion

The headspace GC-FID method described in this application note is a simple, sensitive, and reliable approach for the quantitative determination of this compound in pharmaceutical samples. The elimination of complex sample preparation steps makes it an efficient tool for routine quality control testing, ensuring product safety and compliance with regulatory standards. The provided protocol and expected performance characteristics can serve as a valuable starting point for method implementation and validation in any analytical laboratory.

References

Application Notes and Protocols: Olfactometry and Sensory Detection Thresholds of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethyl-4,5-dimethyloxazole

This compound is a heterocyclic compound that has been identified in a variety of food products, including coffee, potatoes, and as a flavoring agent in processed foods.[1] Its sensory profile is complex, with descriptors ranging from creamy, nutty, and warm to green and dry.[2] Understanding its sensory detection thresholds—the minimum concentration at which it can be perceived by the human senses—is crucial for product development, quality control, and flavor chemistry research.

Quantitative Sensory Data

A thorough review of scientific literature did not yield specific, publicly available quantitative data for the odor or taste detection thresholds of this compound. Such studies are often proprietary or have not been conducted for this specific compound. However, the following table summarizes other relevant quantitative and qualitative information.

ParameterValue/DescriptionSource
Odor Description Creamy, Dry, Green, Nutty, WarmThe Good Scents Company
Flavor Profile Green, Ethereal, Hazelnut (at 5.00 ppm)The Good Scents Company
Typical Use Level in Finished Products 0.05 - 1 ppm[2]
FEMA Number 3672[3][4]
JECFA Number 1555[3][4]
CAS Number 53833-30-0[1]

Experimental Protocols for Sensory Threshold Determination

The following protocols describe standard methods for determining the sensory detection thresholds of flavor compounds like this compound.

Protocol 1: Determination of Odor Detection Threshold using Gas Chromatography-Olfactometry (GC-O)

This protocol combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to determine the odor threshold of a volatile compound.

Objective: To determine the concentration at which the odor of this compound is first detected by a sensory panelist as it elutes from the GC column.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Capillary GC column suitable for flavor analysis (e.g., DB-5, DB-WAX).

  • High-purity this compound standard.

  • Solvent for dilution (e.g., ethanol, propylene glycol).

  • Series of volumetric flasks for preparing dilutions.

  • Microsyringes for injection.

  • Trained sensory panelists (minimum of 8-10).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions from this stock solution, typically in orders of magnitude (e.g., 1000, 100, 10, 1, 0.1, 0.01 ppm).

  • GC-O System Setup:

    • Install the appropriate GC column and set the oven temperature program to effectively separate the compound of interest from any solvent impurities.

    • Connect the column effluent to a splitter that directs a portion of the flow to the FID and the other portion to the ODP. A 1:1 split is common.

    • Heat the transfer line to the ODP to prevent condensation.

    • Humidify the air stream at the ODP to prevent nasal dehydration of the panelists.

  • Panelist Training: Familiarize panelists with the GC-O setup and the odor of this compound. Train them to indicate the start and end of an odor event and to describe the perceived aroma.

  • Analysis:

    • Begin by injecting the highest concentration standard to familiarize the panelist with the retention time and odor character.

    • Inject the series of dilutions in descending order of concentration.

    • Each panelist sniffs the effluent from the ODP and indicates when they detect an odor at the expected retention time.

    • The lowest concentration at which a panelist can reliably detect the odor is their individual detection threshold.

  • Data Analysis: The group detection threshold is typically calculated as the geometric mean of the individual thresholds.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution Standard->Stock Solvent Solvent Solvent->Stock Dilutions Serial Dilutions Stock->Dilutions Injector Injector Dilutions->Injector Analysis (Descending Concentration) GC_Column GC Column Separation Injector->GC_Column Injection Splitter Splitter GC_Column->Splitter FID FID Detector Splitter->FID 50% ODP Olfactory Detection Port Splitter->ODP 50% Chromatogram Chromatogram FID->Chromatogram Panelist Sensory Panelist ODP->Panelist Sniffing Individual_Threshold Individual Threshold Determination Panelist->Individual_Threshold Detection Group_Threshold Group Detection Threshold Individual_Threshold->Group_Threshold Geometric Mean Final_Report Final Report Group_Threshold->Final_Report

Protocol 2: Determination of Taste Detection Threshold in Aqueous Solution

This protocol uses a sensory panel to determine the lowest concentration of this compound that can be tasted in water.

Objective: To determine the taste detection threshold of this compound using the ASTM E679-04 "Triangle Test" method.

Materials:

  • High-purity this compound standard.

  • Odor-free, taste-free water.

  • Series of volumetric flasks for preparing dilutions.

  • Sensory sample cups with lids, coded with random three-digit numbers.

  • Trained sensory panelists (minimum of 20-30).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a small amount of ethanol and then dilute with taste-free water. The final ethanol concentration should be below its detection threshold.

    • Create a series of dilutions in taste-free water, with concentration steps appropriate for sensory testing (e.g., decreasing by a factor of two or three).

  • Sensory Panel Setup:

    • Conduct the test in a sensory laboratory with individual booths to prevent communication between panelists.

    • Provide panelists with taste-free water for rinsing their palates between samples.

  • Triangle Test Protocol:

    • For each concentration level, present each panelist with a set of three samples (a triad). Two of the samples are identical (blanks, containing only water), and one sample contains the specified concentration of this compound.

    • The position of the "odd" sample within the triad is randomized for each panelist.

    • Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.

    • Panelists must choose one sample, even if they are guessing.

  • Data Collection: Record the number of correct identifications for each concentration level.

  • Data Analysis:

    • For each concentration, determine if the number of correct identifications is statistically significant (p < 0.05) using a binomial distribution table for triangle tests.

    • The detection threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample. A more precise threshold can be calculated by interpolation as the concentration at which 50% of the panel can detect the difference.

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_presentation Sample Presentation to Panelist cluster_evaluation Evaluation and Data Collection cluster_analysis Statistical Analysis Compound This compound Concentrations Series of Concentrations Compound->Concentrations Water Taste-Free Water Water->Concentrations Triad Triad of Samples (2 Blanks, 1 Spiked) Concentrations->Triad Panelist Sensory Panelist Triad->Panelist Randomized Order Choice Panelist Identifies 'Odd' Sample Panelist->Choice Data_Record Record Correct/ Incorrect Choice->Data_Record Significance Binomial Test for Significance (p < 0.05) Data_Record->Significance Threshold Determine Lowest Significant Concentration Significance->Threshold Final_Threshold Taste Detection Threshold Threshold->Final_Threshold

Signaling Pathways

At the current time, the specific olfactory or gustatory receptor signaling pathways activated by this compound have not been elucidated in scientific literature. The general mechanism of olfaction involves the binding of odorant molecules to G-protein coupled receptors (GPCRs) in the olfactory sensory neurons, leading to a cascade of intracellular events that result in a nerve impulse being sent to the brain.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Sensory Neuron cluster_brain Brain Odorant This compound GPCR Olfactory Receptor (GPCR) Odorant->GPCR Binding G_Protein G-protein (Golf) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion Ion_Channel Ion Channel cAMP->Ion_Channel Gating Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Nerve Impulse Depolarization->Signal Brain Olfactory Bulb (Brain) Signal->Brain Perception Odor Perception Brain->Perception

Conclusion

While the precise sensory detection thresholds for this compound remain to be determined and published, the protocols outlined in these application notes provide a robust framework for their investigation. The use of standardized olfactometry and sensory analysis techniques is essential for generating reliable and comparable data, which is invaluable for professionals in the fields of food science, flavor chemistry, and drug development. Further research into the specific receptor interactions of this compound could provide deeper insights into its unique sensory characteristics.

References

Application Notes and Protocols for the Robinson-Gabriel Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Robinson-Gabriel synthesis is a classic and versatile organic reaction for the synthesis of substituted oxazoles from 2-acylamino-ketones.[1][2] This reaction, first reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, involves the intramolecular cyclodehydration of the starting material, typically in the presence of a dehydrating agent.[1][2] Oxazole moieties are prevalent in a wide array of biologically active natural products and pharmaceutical agents, making this synthetic route highly valuable in medicinal chemistry and drug development.[3][4]

Core Concept and Mechanism

The fundamental transformation in the Robinson-Gabriel synthesis is the conversion of a 2-acylamino-ketone to an oxazole through an acid-catalyzed cyclization and subsequent dehydration. The starting 2-acylamino-ketones can be prepared via methods such as the Dakin-West reaction.[2] The mechanism involves the protonation of the ketone carbonyl, which facilitates the nucleophilic attack by the amide oxygen, forming a five-membered ring intermediate (a dihydrooxazolol).[4] This intermediate then undergoes dehydration to yield the aromatic oxazole ring.[4]

A variety of dehydrating agents can be employed to drive the reaction, with the choice of agent often influencing the reaction conditions and yield. Common dehydrating agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and trifluoroacetic anhydride (TFAA).[5][6][7]

Modifications and Modern Applications

Over the years, several modifications to the original protocol have been developed to improve yields, broaden the substrate scope, and create more environmentally friendly conditions. These include:

  • Solid-Phase Synthesis: A version of the Robinson-Gabriel synthesis has been adapted for solid-phase organic synthesis, which can simplify product purification.[2]

  • One-Pot Procedures: One-pot syntheses combining the formation of the 2-acylamino-ketone with the subsequent cyclodehydration have been developed to improve efficiency.[2][8] For instance, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone template has been reported.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reactions.[7]

  • Tandem Reactions: The Robinson-Gabriel synthesis has been integrated into tandem reaction sequences, such as the Ugi/Robinson-Gabriel synthesis, to generate complex, substituted oxazoles in a convergent manner.[3][9]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Robinson-Gabriel synthesis under various conditions, highlighting the influence of the dehydrating agent and reaction conditions on the yield of substituted oxazoles.

Starting Material (2-Acylamino-ketone)Dehydrating AgentSolventTemperature (°C)TimeProduct (Substituted Oxazole)Yield (%)Reference
N-(1-oxo-1-phenylpropan-2-yl)benzamideH₂SO₄Acetic Anhydride90-100Not Specified2,5-diphenyl-4-methyloxazoleNot Specified[7]
Ugi Product IntermediateH₂SO₄-602 h2,4,5-trisubstituted oxazole72[3]
Ugi Product Intermediate with Cbz-protecting groupH₂SO₄-604 h2,4,5-trisubstituted oxazole (with deprotection)Good[3]
Ugi Product IntermediatePOCl₃DMF802 hFormylated oxazole byproductSignificant[3]
2-Acylamino-ketoneTrifluoroacetic Anhydride (TFAA)Ethereal SolventNot SpecifiedNot SpecifiedSubstituted Oxazole (Solid-phase)Not Specified[2]
β-keto amidesTriphenylphosphine, Iodine, TriethylamineNot SpecifiedNot SpecifiedNot SpecifiedSubstituted OxazolesNot Specified[2]

Detailed Experimental Protocols

Below are two detailed protocols for the Robinson-Gabriel synthesis of substituted oxazoles.

Protocol 1: Classical Robinson-Gabriel Synthesis using Concentrated Sulfuric Acid

This protocol describes a traditional method for the synthesis of 2,5-disubstituted oxazoles.

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 90-100 °C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired substituted oxazole.

Protocol 2: Modern Variation using Triphenylphosphine and Iodine

This protocol is a milder alternative for the cyclodehydration step, often used in the synthesis of sensitive oxazole-containing natural products.[2]

Materials:

  • β-keto amide (1.0 eq)

  • Anhydrous acetonitrile or THF

  • Triethylamine (3.0-4.0 eq)

  • Triphenylphosphine (1.5-2.0 eq)

  • Iodine (1.5-2.0 eq)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment

Procedure:

  • Preparation: Dissolve the β-keto amide (1.0 eq) in anhydrous acetonitrile or THF in a round-bottom flask.

  • Reagent Addition: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq) to the solution.

  • Iodine Addition: Cool the mixture to 0 °C in an ice bath and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the reaction is complete.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting residue by silica gel chromatography to yield the desired oxazole.

Diagrams of Experimental Workflow and Signaling Pathways

Robinson_Gabriel_Synthesis_Workflow Experimental Workflow for Robinson-Gabriel Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-Acylamino-ketone dissolve Dissolve in Solvent (e.g., Acetic Anhydride) start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add Dehydrating Agent (e.g., H₂SO₄) cool->add_acid heat Heat to Reaction Temp (e.g., 90-100 °C) add_acid->heat monitor Monitor Reaction (TLC) heat->monitor quench Quench Reaction (Ice Water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end End: Substituted Oxazole purify->end

Caption: Experimental workflow for the Robinson-Gabriel synthesis of substituted oxazoles.

Robinson_Gabriel_Mechanism Mechanism of Robinson-Gabriel Synthesis start 2-Acylamino-ketone protonation Protonation of Ketone Carbonyl start->protonation H+ cyclization Intramolecular Nucleophilic Attack protonation->cyclization intermediate Formation of Dihydrooxazolol Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration -H₂O end Substituted Oxazole dehydration->end

Caption: Simplified mechanism of the Robinson-Gabriel synthesis.

References

Unlocking Savory Flavors: Application of 2-Ethyl-4,5-dimethyloxazole in Food Product Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-Ethyl-4,5-dimethyloxazole (FEMA Number 3672) in the development of savory flavors. This compound is a key ingredient for creating authentic and impactful savory notes in a variety of food products.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound known for its significant contribution to savory flavor profiles. It is characterized by a unique aroma profile that includes burnt, roasted, green, vegetable, and earthy notes.[1][2] This compound is utilized as a flavoring agent in a wide range of food applications, including soups, gravies, meat products, baked goods, and coffee.[1][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent.[4]

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is crucial for its effective application in flavor development.

PropertyValueReference
Chemical Name 2-ethyl-4,5-dimethyl-1,3-oxazole[4]
CAS Number 53833-30-0[4]
Molecular Formula C7H11NO[4]
Molecular Weight 125.17 g/mol [4]
Appearance Colourless liquid[4]
Odor Profile Burnt, roasted, green, vegetable, earthy[1][2][4]
Taste Profile Green, creamy, earthy[1][2]
Boiling Point 60.00 °C @ 18.00 mm Hg[4]
Solubility Insoluble in water; Soluble in ethanol and slightly soluble in oils[4]
Typical Usage Levels 0.05 - 1 ppm in finished consumer products[1][5]

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound is through a modification of the Robinson-Gabriel synthesis, which is a common method for synthesizing oxazoles. This process typically involves the cyclization of an α-acylamino ketone.

Workflow for Synthesis of this compound:

G cluster_synthesis Synthesis Workflow start Starting Materials: - 3-Aminobutan-2-one - Propionyl chloride intermediate1 Dakin-West Reaction: Formation of N-(2-oxobutan-3-yl)propanamide start->intermediate1 Acylation intermediate2 Robinson-Gabriel Cyclization: Dehydration with a cyclodehydrating agent (e.g., H2SO4, PPA) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration purification Purification: (e.g., Distillation) product->purification

A diagram of the proposed synthesis workflow.

Protocol:

  • Acylation (Dakin-West Reaction): React 3-aminobutan-2-one with propionyl chloride in the presence of a base (e.g., pyridine) to form the α-acylamino ketone intermediate, N-(2-oxobutan-3-yl)propanamide.

  • Cyclization and Dehydration (Robinson-Gabriel Synthesis): Treat the intermediate with a cyclodehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA). Heat the reaction mixture to facilitate the intramolecular cyclization and subsequent dehydration to form the oxazole ring.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Application in a Savory Soup Base

This protocol outlines the steps to incorporate and evaluate this compound in a simple savory soup base.

Materials:

  • This compound (0.1% solution in Propylene Glycol)

  • Basic chicken or vegetable broth (low sodium)

  • Salt (NaCl)

  • Monosodium Glutamate (MSG)

  • Trained sensory panel (8-10 members)

Experimental Workflow for Flavor Application:

G cluster_application Flavor Application Workflow prep Prepare Base Soup Broth add_flavor Add varying concentrations of This compound (e.g., 0.1, 0.5, 1.0 ppm) prep->add_flavor control Control Sample: Base Broth Only prep->control sensory_eval Sensory Evaluation by Trained Panel add_flavor->sensory_eval control->sensory_eval data_analysis Data Analysis and Flavor Profile Mapping sensory_eval->data_analysis optimization Optimization of Concentration data_analysis->optimization

A diagram of the flavor application workflow.

Protocol:

  • Preparation of Samples:

    • Prepare a batch of the base soup broth.

    • Create a series of test samples by adding the 0.1% solution of this compound to the broth to achieve final concentrations of 0.1 ppm, 0.5 ppm, and 1.0 ppm.

    • Prepare a control sample containing only the base broth.

  • Sensory Evaluation:

    • Conduct a sensory evaluation session with a trained panel.

    • Present the samples in a randomized and blind manner.

    • Use a descriptive analysis method where panelists rate the intensity of key savory attributes (e.g., roasted, meaty, brothy, umami, green, earthy) on a 9-point scale.

  • Data Analysis:

    • Analyze the sensory data to determine the impact of different concentrations of this compound on the flavor profile of the soup.

    • Create a flavor profile diagram (e.g., a spider web plot) to visualize the differences between the samples.

  • Optimization:

    • Based on the sensory data, determine the optimal concentration of this compound that provides the desired savory characteristics without introducing off-notes.

Umami Taste Signaling Pathway

The savory and umami taste perception is initiated by the binding of taste molecules to specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells. This triggers a downstream signaling cascade.

G cluster_pathway Umami Taste Signaling Pathway receptor Umami Receptors (T1R1/T1R3, mGluR4) g_protein G-protein (Gustducin) receptor->g_protein Activation plc Phospholipase C-β2 (PLC-β2) g_protein->plc Activation ip3 Inositol Trisphosphate (IP3) plc->ip3 Production ca_release Ca2+ release from intracellular stores ip3->ca_release Stimulation trpm5 TRPM5 Channel Activation ca_release->trpm5 Activation depolarization Cell Depolarization trpm5->depolarization Cation Influx neurotransmitter Neurotransmitter Release (ATP) depolarization->neurotransmitter Triggers signal Signal to Brain neurotransmitter->signal Transmission

A diagram of the umami taste signaling pathway.

Conclusion

This compound is a potent and versatile flavor ingredient for the development of authentic savory flavors. Its unique sensory profile can significantly enhance the taste of a wide variety of food products. By following the detailed protocols for synthesis and application, and with a clear understanding of the underlying sensory perception pathways, researchers and product developers can effectively utilize this compound to create innovative and appealing savory food products.

Contact: [Insert Contact Information]

References

Troubleshooting & Optimization

strategies to improve the yield of 2-Ethyl-4,5-dimethyloxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-Ethyl-4,5-dimethyloxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly resolve experimental challenges.

Question 1: My overall yield is very low, and I'm observing significant charring or a tar-like substance in the reaction flask during the cyclodehydration step. What is the likely cause?

Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions for the Robinson-Gabriel cyclodehydration are too harsh for your 2-propionamido-3-pentanone precursor. Strong acids like concentrated sulfuric acid at high temperatures can lead to decomposition and polymerization of the starting material or intermediates.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Instead of concentrated sulfuric acid, consider using polyphosphoric acid (PPA), which has been shown to be effective for similar oxazole syntheses.[2] Other alternatives include trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).[3][4]

  • Optimize Reaction Temperature: Lower the reaction temperature. A good starting point when using PPA is around 150°C.[2] Finding the optimal balance between a reasonable reaction rate and minimizing decomposition is key.[1]

  • Reduce Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Avoid unnecessarily long reaction times, which increase the likelihood of byproduct formation.[1]

Question 2: The reaction is sluggish or appears incomplete, with a significant amount of the 2-acylamino-ketone starting material remaining. How can I drive the reaction to completion?

Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met, or the chosen dehydrating agent is not potent enough for your specific substrate.[1]

Recommended Solutions:

  • Increase Reaction Temperature: If you are using a milder dehydrating agent, a moderate increase in temperature might be necessary. However, do this cautiously and monitor for any signs of decomposition.

  • Switch to a More Powerful Dehydrating Agent: If a mild agent like TFAA is proving ineffective, a stronger one such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) may be required.[3]

  • Ensure Purity of Starting Material: Impurities in your 2-propionamido-3-pentanone can inhibit the reaction. Ensure it is pure and, critically, anhydrous before proceeding.[3]

Question 3: I am detecting byproducts other than the desired oxazole. What are the likely side reactions and how can they be minimized?

Answer: The most common side reactions in the Robinson-Gabriel synthesis are hydrolysis of intermediates and the formation of enamides.[3]

Recommended Solutions:

  • Maintain Anhydrous Conditions: The presence of water can lead to the hydrolysis of the oxazoline intermediate back to the starting material. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[3]

  • Optimize Reagent Choice and Temperature: The formation of enamide byproducts can sometimes be disfavored by altering the reaction conditions. Experimenting with different dehydrating agents and temperatures may be necessary to find the optimal conditions that favor the desired cyclization pathway.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most established method is a two-step process beginning with the Dakin-West reaction to synthesize the precursor, 2-propionamido-3-pentanone, followed by the Robinson-Gabriel synthesis for the final cyclodehydration to form the oxazole ring.[2][5]

Q2: How is the 2-acylamino-ketone precursor for the Robinson-Gabriel synthesis typically prepared?

A2: The precursor, in this case, 2-propionamido-3-pentanone, is commonly synthesized via the Dakin-West reaction. This involves reacting an α-amino acid (2-aminobutanoic acid) with an acid anhydride (propionic anhydride) in the presence of a base, such as pyridine.[6][7]

Q3: Are there milder alternatives to concentrated sulfuric acid for the final cyclodehydration step?

A3: Yes, several milder reagents can be used. Polyphosphoric acid (PPA) is a common and effective alternative.[2] Other options include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and for particularly sensitive substrates, a combination of triphenylphosphine and iodine.[3][4]

Q4: What is a typical purification method for this compound?

A4: After aqueous workup and extraction, the crude product is often purified by vacuum distillation.[2]

Data Presentation

The following table summarizes optimized reaction conditions for the synthesis of 2,5-dimethyl-4-ethyloxazole, a structurally similar compound, which can serve as a strong starting point for optimizing the synthesis of this compound.[2]

Reaction StageParameterOptimized ConditionResulting Yield
Dakin-West Reaction Reactants2-Aminobutyric Acid, Acetic Anhydridemultirow{4}{}{-}
(Precursor Synthesis)Reactant Mole Ratio2-Aminobutyric Acid : Acetic Anhydride = 1:11
CatalystsDimethylaminopyridine (DMAP), Anhydrous Sodium Acetate
Temperature & Time130°C for 5 hours
Robinson-Gabriel Dehydrating AgentPolyphosphoric Acid (PPA)\multirow{3}{}{Total Yield: 28.8%}
(Cyclodehydration)Reactant RatioPrecursor : PPA = 1:4
Temperature & Time150°C for 2 hours

Experimental Protocols

Protocol 1: Synthesis of 2-propionamido-3-pentanone (Dakin-West Reaction)

This protocol is adapted from the optimized synthesis of a similar α-acylaminoketone.[2]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobutanoic acid, dimethylaminopyridine (DMAP, 0.1 eq), and anhydrous sodium acetate (2.5 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add propionic anhydride (11 eq).

  • Reaction: Heat the mixture to 130°C and stir for 5 hours.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-propionamido-3-pentanone, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Robinson-Gabriel Synthesis)

This protocol is based on the optimized cyclodehydration of a similar precursor.[2]

  • Preparation: In a round-bottom flask, add the crude 2-propionamido-3-pentanone (1 eq) to polyphosphoric acid (PPA, 4 eq by weight).

  • Reaction: Heat the mixture to 150°C and stir for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture and carefully add it to a beaker of ice water. Neutralize the solution with a saturated solution of sodium carbonate until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Dakin-West Reaction cluster_1 Robinson-Gabriel Synthesis 2_Aminobutanoic_Acid 2-Aminobutanoic Acid Precursor 2-propionamido-3-pentanone 2_Aminobutanoic_Acid->Precursor Propionic_Anhydride Propionic Anhydride Propionic_Anhydride->Precursor Final_Product This compound Precursor->Final_Product Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., PPA) Dehydrating_Agent->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Charring Is there charring/tar? Start->Check_Charring Harsh_Conditions Conditions likely too harsh. Check_Charring->Harsh_Conditions Yes Check_SM Is starting material (SM) consumed? Check_Charring->Check_SM No Solution_Milder Use milder dehydrating agent (PPA). Lower reaction temperature. Harsh_Conditions->Solution_Milder Incomplete_Reaction Incomplete reaction. Check_SM->Incomplete_Reaction No Check_Byproducts Significant byproducts detected? Check_SM->Check_Byproducts Yes Solution_Stronger Increase temperature moderately. Use stronger dehydrating agent. Incomplete_Reaction->Solution_Stronger Solution_Anhydrous Ensure anhydrous conditions. Optimize reagents/temperature. Check_Byproducts->Solution_Anhydrous

Caption: Troubleshooting workflow for low yield issues.

References

minimizing byproduct formation in 2-Ethyl-4,5-dimethyloxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Ethyl-4,5-dimethyloxazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Robinson-Gabriel synthesis pathway, which involves the cyclodehydration of a 2-acylamino-ketone.

Problem 1: Low or No Yield of this compound

Potential CauseRecommended Solutions
Incomplete Cyclization: The cyclodehydration of the 2-acylamino-ketone precursor may be inefficient.Optimize Dehydrating Agent: While strong acids like concentrated sulfuric acid are traditionally used, they can cause degradation. Consider alternatives such as polyphosphoric acid, phosphorus pentoxide, or milder reagents like trifluoroacetic anhydride.[1][2][3] Increase Reaction Temperature: Cautiously increasing the temperature can facilitate cyclization and dehydration. However, it's crucial to monitor the reaction for signs of decomposition.[1] Verify Starting Material Purity: Impurities in the 2-acylamino-ketone can hinder the reaction. Ensure the starting material is pure and thoroughly dried before use.[1]
Starting Material Decomposition: The highly acidic conditions may lead to the degradation of the starting materials.Use Milder Conditions: For sensitive substrates, reagents like triphenylphosphine/iodine can be a milder alternative to strong acids.[1] Minimize Reaction Time: Closely monitor the reaction's progress and proceed with the workup as soon as it reaches completion to reduce exposure to harsh conditions.[1]

Problem 2: Presence of Significant Byproducts

Potential ByproductFormation Pathway & Prevention Strategies
Enamide Byproduct Formation: Under certain conditions, the elimination of water from the 2-acylamino-ketone can result in the formation of an enamide as a competing side product.[1] Prevention: Modifying the reaction temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often necessary to find the optimal conditions.[1]
Polymerization/Tar Formation Formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis, leading to the formation of tar.[4] Prevention: This often indicates that the reaction conditions are too harsh. Lowering the reaction temperature can help find a balance between a satisfactory reaction rate and minimizing substrate decomposition.[4]
Hydrolysis of Intermediates Formation: The presence of water in the reaction mixture can lead to the hydrolysis of the oxazoline intermediate back to the starting material.[1] Prevention: Ensure that all reagents and solvents are anhydrous.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the key steps?

A1: A common and effective method for synthesizing 2,4,5-trisubstituted oxazoles like this compound is the Robinson-Gabriel synthesis.[5][6] This process involves the cyclodehydration of a 2-acylamino-ketone. The synthesis can be broken down into two main stages:

  • Formation of the 2-Acylamino-ketone Intermediate: This precursor can be synthesized via the Dakin-West reaction, where an amino acid is reacted with an acid anhydride in the presence of a base.[7][8]

  • Cyclodehydration to the Oxazole: The 2-acylamino-ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to induce ring closure and form the oxazole ring.[2][6]

Q2: What are some alternative dehydrating agents to strong acids for the Robinson-Gabriel synthesis?

A2: For substrates that may be sensitive to strong acids, several milder reagents can be used. These include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, and trifluoroacetic anhydride.[1] A particularly mild and popular alternative is the use of triphenylphosphine and iodine.[1]

Q3: How can I purify the final this compound product?

A3: If the reaction does not yield a pure product directly, standard purification techniques can be employed. These include:

  • Extraction and Washing: After quenching the reaction, an extractive workup can remove acid catalysts and water-soluble impurities.

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired oxazole from byproducts.[4]

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure compound.

Q4: Can the purity of my starting materials affect byproduct formation?

A4: Absolutely. The purity of the starting 2-acylamino-ketone is critical. Impurities can not only inhibit the desired reaction but can also lead to the formation of unforeseen byproducts. It is highly recommended to purify the intermediate before the final cyclodehydration step.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(1-methyl-2-oxobutyl)propanamide (2-Acylamino-ketone Intermediate) via Dakin-West Reaction

  • To a solution of 2-aminobutanoic acid (1 equivalent) in pyridine, add propionic anhydride (2.5 equivalents).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-methyl-2-oxobutyl)propanamide.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Robinson-Gabriel Cyclodehydration

  • Add the purified N-(1-methyl-2-oxobutyl)propanamide (1 equivalent) to polyphosphoric acid.

  • Heat the mixture to 120-140°C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: 2-Acylamino-ketone Synthesis cluster_step2 Step 2: Robinson-Gabriel Cyclodehydration a React 2-aminobutanoic acid with propionic anhydride b Reflux in pyridine a->b c Workup and Extraction b->c d Purification (Chromatography) c->d e Treat acylamino-ketone with polyphosphoric acid d->e Intermediate f Heat to 120-140°C e->f g Quench, Neutralize, and Extract f->g h Final Purification g->h i This compound h->i Final Product

Caption: A generalized experimental workflow for the synthesis of this compound.

robinson_gabriel_pathway start 2-Acylamino-ketone intermediate Oxazoline Intermediate start->intermediate Cyclization byproduct1 Enamide Byproduct start->byproduct1 Side Reaction (Elimination) byproduct2 Tar/Polymer start->byproduct2 Decomposition (Harsh Conditions) product This compound intermediate->product Dehydration byproduct3 Hydrolysis to Starting Material intermediate->byproduct3 Side Reaction (Hydrolysis)

References

Technical Support Center: Stability of 2-Ethyl-4,5-dimethyloxazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 2-Ethyl-4,5-dimethyloxazole in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concern for this compound in aqueous solutions is the hydrolytic cleavage of the oxazole ring. This degradation is generally catalyzed by both acidic and basic conditions, leading to the formation of ring-opened byproducts. The rate of this degradation is also influenced by temperature, with higher temperatures accelerating the process.

Q2: What are the likely degradation products of this compound in an aqueous solution?

A2: Under acidic or basic conditions, the oxazole ring is susceptible to hydrolysis. This would likely lead to the formation of an N-acylated aminoketone intermediate, which could be further hydrolyzed. The primary degradation product would be the corresponding amino ketone and ethylamine.

Q3: How does pH affect the stability of this compound?

A3: The oxazole ring is generally most stable at a neutral pH. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the ring.[1][2] In acidic solutions, the nitrogen atom of the oxazole ring can be protonated, making the ring more susceptible to nucleophilic attack by water. In basic solutions, direct nucleophilic attack by hydroxide ions can lead to ring cleavage.[3]

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: As with most chemical reactions, an increase in temperature will likely accelerate the rate of degradation of this compound in aqueous solutions. Therefore, for long-term storage, it is advisable to keep aqueous solutions of this compound at low temperatures (e.g., 2-8 °C or frozen).

Q5: Are there any recommended storage conditions for aqueous solutions of this compound?

A5: To maximize stability, aqueous solutions of this compound should be stored at a neutral pH (around 7.0), protected from light, and kept at low temperatures. The use of a buffered solution is recommended to maintain a stable pH. For long-term storage, freezing the solution is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or concentration over time. Degradation of the oxazole ring due to hydrolysis.- Verify the pH of your aqueous solution. Adjust to a neutral pH if necessary using a suitable buffer. - Store solutions at a lower temperature (refrigerated or frozen). - Analyze the sample for the presence of degradation products using a suitable analytical method like HPLC or LC-MS.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Characterize the unknown peaks using mass spectrometry (MS) to confirm if they are related to the degradation of this compound. - Compare the retention times of the unknown peaks with those of potential degradation products, if standards are available.
Inconsistent experimental results. Instability of the compound under experimental conditions.- Evaluate the pH and temperature of your experimental setup. If possible, adjust to milder conditions. - Prepare fresh solutions of this compound immediately before use. - Consider using a co-solvent system (e.g., with ethanol or DMSO) to reduce the concentration of water and potentially improve stability, if compatible with your experimental design.

Illustrative Stability Data

Condition Parameter Value Estimated Half-life (t½)
pH 3.025°C48 hours
5.025°C200 hours
7.025°C> 1000 hours
9.025°C150 hours
11.025°C24 hours
Temperature 4°CpH 7.0Stable for several months
25°CpH 7.0> 1000 hours
40°CpH 7.0250 hours
60°CpH 7.050 hours

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method can be used to monitor the degradation of this compound over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be a good starting point. For example:

    • Start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorption maximum of the oxazole ring is typically in the range of 220-280 nm. The optimal wavelength should be determined experimentally.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution with the aqueous buffer of interest (at the desired pH and temperature) to the final working concentration.

    • Inject a sample of the freshly prepared solution into the HPLC system to obtain the initial concentration (t=0).

    • Store the solution under the desired stability testing conditions.

    • At specified time points, withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

This method is useful for identifying the chemical structures of the degradation products.

  • Instrumentation: An LC-MS system, preferably with high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same or similar HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a good starting point.

    • Mass Range: Scan a mass range that includes the parent compound and potential degradation products (e.g., m/z 50-500).

    • Fragmentation (MS/MS): Perform fragmentation analysis on the parent ion and any suspected degradation product ions to obtain structural information.

  • Procedure:

    • Analyze a degraded sample of this compound using the LC-MS system.

    • Extract the mass spectra of the peaks corresponding to the degradation products.

    • Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns.

Visualizations

cluster_degradation Hydrolytic Degradation Pathway of this compound compound This compound intermediate N-(1-acetyl-1-propenyl)propanamide (Hypothetical Intermediate) compound->intermediate H₂O / H⁺ or OH⁻ (Ring Opening) product1 3-Amino-2-pentanone intermediate->product1 Hydrolysis product2 Propanoic Acid intermediate->product2 Hydrolysis

Caption: Hypothetical hydrolytic degradation pathway of this compound.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Suspected Instability (e.g., loss of activity, new peaks) check_params Check Solution Parameters: pH and Temperature start->check_params params_ok Parameters Neutral & Cool? check_params->params_ok adjust_params Adjust pH to Neutral and/or Lower Temperature params_ok->adjust_params No analyze_degradation Analyze for Degradation Products (HPLC, LC-MS) params_ok->analyze_degradation Yes adjust_params->analyze_degradation degradation_present Degradation Confirmed? analyze_degradation->degradation_present consider_alternatives Consider Formulation Strategies: - Use of co-solvents - Lyophilization - Prepare fresh solutions degradation_present->consider_alternatives Yes no_degradation No Degradation Detected. Investigate other experimental factors. degradation_present->no_degradation No end Issue Resolved consider_alternatives->end

Caption: A logical workflow for troubleshooting stability issues.

References

troubleshooting peak tailing for 2-Ethyl-4,5-dimethyloxazole in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography (GC) analysis of 2-Ethyl-4,5-dimethyloxazole.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common chromatographic problem that can significantly affect resolution and the accuracy of quantification.[1][2][3] This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Is it peak tailing?

First, confirm that you are observing peak tailing. An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[2] This is often quantified by the tailing factor or asymmetry factor; a value greater than 1.5 typically indicates a problem that needs to be addressed.[1]

Q1: My this compound peak is tailing. What is the most likely cause?

A1: For a basic, nitrogen-containing compound like this compound, the most common cause of peak tailing is interaction with active sites within the GC system.[3][4] These active sites are often acidic silanol groups present on the surfaces of the inlet liner, the column, or even the inlet seal.[5][6][7]

Q2: How can I diagnose the source of the peak tailing?

A2: A systematic approach is the most effective way to identify the source of the problem.[2] Start by determining if all peaks in your chromatogram are tailing or if it's specific to your analyte.

  • All peaks tailing: This usually points to a physical issue in the flow path, such as improper column installation or a leak.[3][5][8]

  • Only this compound (and other polar/basic compounds) tailing: This strongly suggests chemical interactions with active sites.[3][4][5]

Below is a troubleshooting workflow to guide you through the process:

Peak_Tailing_Troubleshooting cluster_physical Physical Issues cluster_chemical Chemical Interactions (Active Sites) cluster_method Method Optimization start Peak Tailing Observed for This compound q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks check_installation Check Column Installation (cut, depth, tightness) q_all_peaks->check_installation Yes inlet_maintenance Perform Inlet Maintenance (replace liner, septum, seal) q_all_peaks->inlet_maintenance No check_leaks Perform Leak Check check_installation->check_leaks check_flow_path Inspect Flow Path for Dead Volume check_leaks->check_flow_path q_method_params Are method parameters optimized? check_flow_path->q_method_params trim_column Trim Front of Column (10-20 cm) inlet_maintenance->trim_column column_conditioning Condition the Column trim_column->column_conditioning use_inert_consumables Use Deactivated (Inert) Liner and Column column_conditioning->use_inert_consumables use_inert_consumables->q_method_params optimize_inlet_temp Optimize Inlet Temperature q_method_params->optimize_inlet_temp No end_resolved Issue Resolved q_method_params->end_resolved Yes check_injection_mode Review Injection Mode (Split vs. Splitless) optimize_inlet_temp->check_injection_mode optimize_oven_ramp Optimize Oven Temperature Program check_injection_mode->optimize_oven_ramp end_further_investigation Further Investigation Needed (e.g., sample matrix effects) optimize_oven_ramp->end_further_investigation

Caption: Troubleshooting workflow for peak tailing.

Q3: What are the key parameters to check for my GC method?

A3: Sub-optimal GC method parameters can contribute to peak tailing.[2] For this compound, pay close attention to the following:

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the analyte but not so high as to cause thermal degradation.[9][10] A good starting point is a temperature that is at least 20°C above the boiling point of the analyte.

  • Injection Technique (Split vs. Splitless):

    • Splitless Injection: Often used for trace analysis, this technique can lead to broader peaks due to the slower transfer of the sample to the column.[11][12][13] To counteract this, a low initial oven temperature is crucial for analyte focusing.[1][14]

    • Split Injection: This technique uses a higher inlet flow, which can result in sharper peaks.[12][14] If you are not performing trace analysis, switching to a split injection or increasing the split ratio may improve peak shape.[15][16]

  • Oven Temperature Program: A slow temperature ramp can sometimes lead to band broadening.[2] Ensure your ramp rate is appropriate for the analysis.

Frequently Asked Questions (FAQs)

Q4: What type of GC column is best for analyzing this compound?

A4: A column with a stationary phase that is appropriate for the polarity of this compound should be used. More importantly, for a basic compound, a highly deactivated (inert) column is recommended to minimize interactions with residual silanol groups.[17] Look for columns specifically designed for the analysis of basic compounds.

Q5: How often should I perform inlet maintenance?

A5: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. A good starting point is to replace the septum and liner after every 100-200 injections, or sooner if you notice a decline in peak shape or response.[2]

Q6: Can the sample solvent affect peak shape?

A6: Yes, the choice of solvent can impact peak shape, especially in splitless injections.[14] Using a solvent that is not compatible with the stationary phase polarity can lead to peak distortion.[15][16] Additionally, in splitless mode, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[1]

Q7: I've tried all the troubleshooting steps, but my peak is still tailing. What else could be the problem?

A7: If you have addressed potential issues with active sites, column installation, and method parameters, consider the following:

  • Column Contamination: The front end of the column can become contaminated with non-volatile sample matrix components, creating active sites.[4] Trimming 10-20 cm from the front of the column can often resolve this.[1][2]

  • Column Degradation: Over time and with exposure to high temperatures and oxygen, the stationary phase of the column can degrade, leading to active sites.[9] If the column is old or has been used extensively, it may need to be replaced.

  • Cold Spots: Condensation of the analyte can occur in any cold spots within the flow path, such as the transfer line to the detector, leading to peak tailing.[2] Ensure all heated zones are at the appropriate temperatures.

Data Presentation

The following tables summarize key quantitative data related to peak shape, providing a reference for good versus tailing peaks.

Table 1: Peak Shape Metrics

ParameterGood PeakTailing Peak
Tailing Factor (Tf) or Asymmetry Factor (As) 0.9 - 1.2> 1.5
Appearance SymmetricalAsymmetrical with a drawn-out tail

Table 2: System Suitability Parameters

ParameterExpected PerformancePoor Performance (Potential for Tailing)
Theoretical Plates (N) > 50,000< 20,000
Resolution (Rs) > 1.5< 1.0

Experimental Protocols

Protocol 1: Inlet Maintenance

  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble: Carefully remove the septum nut and septum.

  • Remove Liner: Use clean forceps to remove the inlet liner.

  • Clean/Replace: Inspect the inlet for any residue. Replace the liner, O-ring, and septum with new, deactivated parts.

  • Reassemble: Reinstall the liner and a new septum. Do not overtighten the septum nut.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[2][18]

Protocol 2: Column Trimming

  • Prepare Column: Carefully remove the column from the inlet.

  • Score the Column: Using a ceramic scoring wafer or a diamond scribe, lightly score the polyimide coating of the column about 10-20 cm from the inlet end.[2]

  • Break the Column: Gently snap the column at the score mark.

  • Inspect the Cut: Use a magnifier to ensure the cut is clean and at a 90° angle with no jagged edges.[2] If the cut is not clean, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet according to the manufacturer's instructions for the correct depth.[2]

Protocol 3: Column Conditioning

  • Purge Column: With the column installed in the inlet but disconnected from the detector, purge with carrier gas for 15-30 minutes at room temperature to remove any oxygen.[19][20]

  • Set Temperatures: Set the inlet and carrier gas flow rate to the conditions of your analytical method.[20][21]

  • Temperature Program: Program the oven to ramp at 10-20°C/min to a final temperature that is 20°C higher than the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[19][21]

  • Hold: Hold at the final temperature for 1-2 hours, or until the baseline is stable.[18][21]

  • Cool Down and Connect: Cool the oven, then connect the column to the detector and perform a leak check.

  • Equilibrate: Equilibrate the system at the initial conditions of your method until you have a stable baseline.

Visualizations

The following diagrams illustrate key concepts related to peak tailing.

Analyte_Interaction cluster_ideal Ideal Chromatography cluster_tailing Peak Tailing Scenario analyte1 This compound stationary_phase1 Inert Stationary Phase analyte1->stationary_phase1 Reversible Partitioning elution1 Symmetrical Peak stationary_phase1->elution1 analyte2 This compound active_site Active Site (e.g., Silanol Group) analyte2->active_site Secondary Interaction (Adsorption) stationary_phase2 Stationary Phase analyte2->stationary_phase2 Primary Interaction elution2 Tailing Peak active_site->elution2 stationary_phase2->elution2

References

Technical Support Center: Optimization of Solid-Phase Microextraction (SPME) for 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of solid-phase microextraction (SPME) for the analysis of 2-Ethyl-4,5-dimethyloxazole.

Troubleshooting Guide

This section addresses common issues encountered during the SPME analysis of this compound in a question-and-answer format.

Issue Question Possible Causes Troubleshooting Steps
No or Low Analyte Peak Why am I not seeing a peak for this compound, or why is the peak intensity very low?- Inappropriate SPME fiber coating. - Suboptimal extraction temperature or time. - Incorrect sample pH. - Inefficient desorption from the fiber. - Matrix effects, especially in complex samples like coffee or meat products.[1] - Analyte loss due to high volatility.1. Verify Fiber Selection: this compound is a semi-volatile compound. Consider a fiber with a mixed-phase coating such as DVB/CAR/PDMS or PDMS/DVB for broad analyte range compatibility.[2] For potentially higher polarity, a Polyacrylate fiber could also be tested. 2. Optimize Extraction Parameters: Systematically evaluate extraction temperature (start around 40-60°C) and time (begin with 15-30 minutes).[3] Agitation of the sample is crucial to facilitate analyte release.[3] 3. Adjust Sample pH: The analyte's recovery may be pH-dependent. Experiment with pH adjustment of the sample matrix. Phosphate buffers can be used to maintain a stable pH.[3] 4. Ensure Complete Desorption: Increase the GC inlet temperature (e.g., 250-270°C) and desorption time (e.g., 2-5 minutes) to ensure the complete transfer of the analyte from the fiber to the GC column.[4][5] 5. Mitigate Matrix Effects: For complex matrices, consider headspace SPME (HS-SPME) to reduce interference from non-volatile components.[6] Salting out by adding NaCl or other salts can increase the volatility of the analyte.[7] 6. Control Volatility: Use a lower extraction temperature for headspace SPME to prevent the analyte from being driven out of the fiber.[3]
Poor Reproducibility Why are my peak areas for this compound inconsistent between injections?- Inconsistent extraction time or temperature. - Variable sample volume or headspace volume.[3] - Inconsistent fiber placement in the headspace.[3] - Fiber degradation or contamination. - Inconsistent agitation speed.1. Standardize the Method: Use an autosampler for precise control over extraction time, temperature, and fiber placement. 2. Maintain Consistent Volumes: Ensure the sample and headspace volumes are the same for all vials. A recommended headspace volume is 30-50% of the vial.[3] 3. Condition the Fiber: Properly condition the SPME fiber before its first use and between injections as recommended by the manufacturer. 4. Monitor Fiber Health: Visually inspect the fiber for damage or contamination. If performance degrades, replace the fiber. 5. Ensure Consistent Agitation: Use a consistent and continuous agitation speed throughout the extraction process.[3]
Broad or Tailing Peaks Why are the chromatographic peaks for this compound broad or tailing?- Incompatible GC inlet liner. - Slow desorption from the SPME fiber. - Suboptimal GC oven temperature program. - Active sites in the GC system.1. Use an Appropriate Liner: Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) specifically designed for SPME to ensure a fast and efficient transfer of the analyte to the column.[3][8] 2. Optimize Desorption: Increase the desorption temperature and use a rapid initial GC oven temperature ramp to focus the analyte at the head of the column. 3. Refine GC Method: A faster temperature ramp can often lead to sharper peaks for semi-volatile compounds.[9] 4. System Maintenance: Deactivate the GC system, including the liner and the front of the column, to eliminate active sites.
Carryover I am seeing the analyte peak in my blank runs after a high-concentration sample. What should I do?- Incomplete desorption of the analyte from the fiber. - Contamination of the GC inlet.1. Increase Desorption Time/Temperature: Extend the desorption time or increase the inlet temperature to ensure all of the analyte is removed from the fiber. 2. Bake Out the Fiber: After desorption, bake the fiber in a separate clean bake-out station or in the GC inlet for an extended period. 3. Clean the Inlet: If carryover persists, the GC inlet liner and septum may need to be replaced.

Frequently Asked Questions (FAQs)

1. What are the key physical and chemical properties of this compound to consider for SPME method development?

This compound is a colorless liquid with a burnt, roasted aroma.[10] Its molecular weight is 125.17 g/mol , and it has a boiling point of 60°C at 18 mmHg.[10] As a semi-volatile compound, headspace SPME is a suitable extraction technique.[6]

PropertyValueSource
Molecular Formula C₇H₁₁NO[11]
Molecular Weight 125.17 g/mol [10]
Boiling Point 60°C @ 18 mmHg[10]
Description Colorless liquid; Burnt roasted aroma[10]
Common Matrices Coffee, Potatoes, Meat Products[1][12]

2. Which SPME fiber is best for extracting this compound?

The choice of SPME fiber depends on the polarity and volatility of the analyte. For a semi-volatile compound like this compound, a mixed-phase fiber is generally a good starting point.

Fiber CoatingAnalytesRationale
DVB/CAR/PDMS Volatile and semi-volatile compounds (C3-C20)This is a versatile fiber suitable for a wide range of analytes and is often used for flavor and fragrance analysis.[2]
PDMS/DVB Volatile polar analytesA good choice for more volatile polar compounds like alcohols and amines, and could be effective for this oxazole derivative.[2]
Polyacrylate (PA) Polar semi-volatile compoundsIf this compound exhibits significant polarity, this fiber may provide better extraction efficiency.

3. What are the recommended starting parameters for a headspace SPME method?

The following table provides a good starting point for method development. These parameters should be systematically optimized for your specific sample matrix.

ParameterRecommended Starting ConditionRationale
Extraction Type Headspace (HS-SPME)Minimizes matrix effects from non-volatile components.[6]
Extraction Temperature 50°CBalances analyte volatility and fiber absorption. Too high a temperature can reduce sensitivity.[3]
Extraction Time 20 minutesA typical starting point to allow for sufficient equilibration.[3]
Agitation 250 rpmEssential for reducing equilibration time and improving precision.[3]
Desorption Temperature 250°CEnsures efficient transfer of the analyte to the GC column.
Desorption Time 3 minutesAllows for complete desorption from the fiber.
GC Inlet Liner Narrow bore (e.g., 0.8 mm ID) for SPMEReduces peak broadening by minimizing dead volume.[7]
Injection Mode SplitlessFocuses the analytes on the chromatographic column.[3]

4. How can I improve the sensitivity of my analysis?

To improve sensitivity, consider the following:

  • Increase Sample Volume: A larger sample volume can lead to a higher concentration of the analyte in the headspace.

  • Salting Out: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength and can drive the analyte into the headspace.

  • Optimize Headspace Volume: A smaller headspace volume (30-50% of the vial) can lead to more efficient extraction.[3]

  • Use a Thicker Film Fiber: While this can increase extraction time, a thicker film can extract a larger mass of the analyte.

Experimental Protocols

Protocol 1: SPME Fiber Selection and Optimization

  • Prepare a Standard Solution: Prepare a standard solution of this compound in a relevant solvent (e.g., methanol or a matrix mimic) at a known concentration.

  • Select Candidate Fibers: Choose 2-3 SPME fibers with different polarities and thicknesses (e.g., DVB/CAR/PDMS, PDMS/DVB, and Polyacrylate).

  • Condition Fibers: Condition each fiber according to the manufacturer's instructions.

  • Perform Extractions: For each fiber, perform headspace SPME of the standard solution using the starting parameters outlined in the FAQ section.

  • Analyze and Compare: Analyze the extracts by GC-MS and compare the peak areas obtained with each fiber. The fiber that yields the highest peak area and best peak shape is the most suitable.

Protocol 2: Optimization of Extraction Temperature and Time

  • Select the Optimal Fiber: Use the best-performing fiber from Protocol 1.

  • Optimize Temperature: While keeping the extraction time constant (e.g., 20 minutes), perform extractions at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C). Plot the peak area versus temperature to find the optimal extraction temperature.

  • Optimize Time: Using the optimal temperature, perform extractions at different times (e.g., 5, 10, 20, 30, 45, 60 minutes). Plot the peak area versus time to determine the shortest time required to reach equilibrium (when the peak area no longer significantly increases).

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection Vial 2. Transfer to Vial Sample->Vial Additives 3. Add Salt/Buffer (Optional) Vial->Additives Equilibration 4. Equilibration (Incubation) Additives->Equilibration Extraction 5. Expose SPME Fiber Equilibration->Extraction Retraction 6. Retract Fiber Extraction->Retraction Desorption 7. Desorption in GC Inlet Retraction->Desorption Separation 8. Chromatographic Separation Desorption->Separation Detection 9. Mass Spectrometry Detection Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification Integration->Quantification

Caption: Workflow for the SPME-GC-MS analysis of this compound.

Troubleshooting_Logic Start Problem: No/Low Peak Check_Fiber Is the SPME fiber appropriate? Start->Check_Fiber Check_Params Are extraction parameters optimal? Check_Fiber->Check_Params Yes Select_Fiber Select a mixed-phase fiber (e.g., DVB/CAR/PDMS) Check_Fiber->Select_Fiber No Check_Desorption Is desorption efficient? Check_Params->Check_Desorption Yes Optimize_Temp_Time Optimize temperature and time Check_Params->Optimize_Temp_Time No Check_Matrix Are there matrix effects? Check_Desorption->Check_Matrix Yes Increase_Desorp Increase desorption temp/time Check_Desorption->Increase_Desorp No Use_HS_Salt Use HS-SPME and/or salting out Check_Matrix->Use_HS_Salt Yes Success Problem Solved Check_Matrix->Success No Select_Fiber->Check_Params Optimize_Temp_Time->Check_Desorption Increase_Desorp->Check_Matrix Use_HS_Salt->Success

Caption: Troubleshooting logic for no or low analyte peak intensity.

References

Technical Support Center: Purification of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Ethyl-4,5-dimethyloxazole.

Troubleshooting Guides

Issue 1: Low Purity After Distillation

Observation: The distillate of this compound shows significant impurities when analyzed by GC-MS.

Potential Cause Recommended Solutions
Co-distillation with Impurities of Similar Boiling Points - Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates to improve separation efficiency. - Vacuum Adjustment: Carefully adjust the vacuum level. A lower pressure will decrease the boiling points of all components, but the relative difference in boiling points might change, potentially improving separation. The boiling point of this compound is 60°C at 18 mmHg.[1]
Thermal Decomposition - Lower Distillation Temperature: Use a higher vacuum to lower the boiling point and minimize the risk of thermal degradation of the product or impurities. - Short Path Distillation: For small-scale purifications, a short path distillation apparatus can minimize the time the compound spends at high temperatures.
Incomplete Reaction - Reaction Monitoring: Ensure the synthesis reaction has gone to completion using techniques like TLC or GC-MS before initiating purification. - Pre-distillation Wash: If unreacted starting materials are acidic or basic, perform an aqueous wash of the crude product to remove them before distillation.
Issue 2: Difficulty in Separating Impurities by Column Chromatography

Observation: The desired product and impurities co-elute during column chromatography.

Potential Cause Recommended Solutions
Similar Polarity of Product and Byproducts - Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A common mobile phase for oxazole purification is a mixture of hexanes and ethyl acetate. Experiment with different ratios to achieve optimal separation.[2] - Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).
Product Streaking or Tailing on the Column - Sample Loading: Ensure the crude sample is concentrated onto a small amount of silica gel before loading onto the column to achieve a narrow band. - Solvent Polarity: Avoid using a starting solvent system that is too polar, as this can cause the compounds to move down the column too quickly without proper separation.
Overloading the Column - Column Size: Use a larger diameter column or reduce the amount of crude material being purified in a single run. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter during the synthesis and purification of this compound?

A1: While specific impurities depend on the exact synthetic route, the Robinson-Gabriel synthesis is a common method for preparing trisubstituted oxazoles.[2][3] Potential impurities from this synthesis can include:

  • Unreacted Starting Materials: The α-acylamino ketone precursor, such as N-(1-methyl-2-oxobutyl)propanamide.

  • Incomplete Cyclization Products: Dehydration of the α-acylamino ketone can be incomplete, leaving behind intermediates.

  • Side-Reaction Products:

    • Enamides: Formed through an alternative dehydration pathway of the α-acylamino ketone.[2]

    • Polymerization/Tar Formation: Highly reactive intermediates can polymerize under the strong acidic conditions often used in the Robinson-Gabriel synthesis.[2]

    • Hydrolysis Products: If water is present, it can lead to the hydrolysis of intermediates or the final product.[2]

Q2: What are the key physical properties of this compound that are relevant for its purification?

A2: Key physical properties are summarized in the table below:

PropertyValue
Molecular Weight 125.17 g/mol [1]
Boiling Point 60 °C @ 18 mmHg[1]
Appearance Colorless liquid[1]
Odor Burnt, roasted aroma[1]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both identifying this compound and assessing its purity. The mass spectrum of this compound shows characteristic peaks that can be used for its identification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure of the purified product.

Experimental Protocols

General Protocol for the Synthesis of 2,4,5-Trisubstituted Oxazoles via Robinson-Gabriel Synthesis

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Cyclodehydration: The α-acylamino ketone precursor is treated with a dehydrating agent. While concentrated sulfuric acid is traditionally used, other reagents like polyphosphoric acid, phosphorus pentoxide, or phosphoryl chloride can also be employed.[2][3] The reaction is typically heated to facilitate cyclization and dehydration.

  • Reaction Quenching: After the reaction is complete (as monitored by TLC or GC-MS), the mixture is cooled and carefully quenched, often by pouring it over ice water.

  • Neutralization and Extraction: The acidic solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate or diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by either vacuum distillation or column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Purification

Troubleshooting_Workflow start Start Purification Troubleshooting assess_purity Assess Purity of Crude Product (GC-MS, NMR) start->assess_purity distillation Purification by Vacuum Distillation assess_purity->distillation High boiling point difference expected chromatography Purification by Column Chromatography assess_purity->chromatography Similar boiling points or thermal sensitivity purity_check_dist Check Purity of Distillate distillation->purity_check_dist purity_check_chrom Check Purity of Fractions chromatography->purity_check_chrom success Pure Product Obtained purity_check_dist->success Purity > 98% failure_dist Low Purity After Distillation purity_check_dist->failure_dist Impurities present purity_check_chrom->success Purity > 98% failure_chrom Poor Separation in Chromatography purity_check_chrom->failure_chrom Co-elution observed troubleshoot_dist Troubleshoot Distillation: - Fractional Column - Vacuum Adjustment - Temperature Control failure_dist->troubleshoot_dist troubleshoot_chrom Troubleshoot Chromatography: - Solvent System Optimization - Different Stationary Phase - Loading Technique failure_chrom->troubleshoot_chrom troubleshoot_dist->distillation Re-purify troubleshoot_chrom->chromatography Re-purify

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Ethyl-4,5-dimethyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest, which in this case is this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative results for this compound.[3]

Q2: What are the common indicators that matrix effects may be affecting my this compound assay?

A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in the overall sensitivity of the assay.[3] You may also observe inconsistent peak areas for your quality control (QC) samples across different batches of the biological matrix.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A3: A standard method to quantify matrix effects is the post-extraction spike method.[4][5] This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[5]

Q4: What is the most effective way to compensate for matrix effects during the quantification of this compound?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][6] A SIL-IS for this compound would be a form of the molecule where some atoms are replaced with their heavy isotopes (e.g., ¹³C, ²H). This SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for a reliable ratio of the analyte to the internal standard for accurate quantification.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility and high variability in QC samples Inconsistent matrix effects between different sample preparations or different lots of biological matrix.Optimize Sample Preparation: Implement a more rigorous sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience similar matrix effects as the analyte, thereby correcting for variability.[6]
Non-linear calibration curve Matrix effects are concentration-dependent, affecting the ionization of this compound differently at various concentrations.Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples experience similar matrix effects.[1] Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7]
Low signal intensity and poor sensitivity Significant ion suppression is occurring due to co-eluting matrix components, particularly phospholipids in plasma or serum samples.[8]Enhance Sample Preparation: Utilize techniques specifically designed to remove phospholipids, such as phospholipid removal plates or HybridSPE.[8][9] Optimize Chromatography: Adjust the chromatographic gradient, mobile phase composition, or switch to a different column chemistry to achieve better separation of this compound from the interfering matrix components.[1]
Inaccurate results (bias) in quantification A consistent over- or under-estimation of the this compound concentration due to a consistent matrix effect.Method of Standard Addition: This method can correct for proportional bias by adding known amounts of the analyte to aliquots of the unknown sample. A calibration curve is then generated for each sample, which accounts for the specific matrix effect in that sample.[7][10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[3]

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot of the matrix:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • Calculate the Coefficient of Variation (CV) of the MF across the different matrix lots. A CV of <15% is generally considered acceptable.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE and should be optimized for your specific application.

  • Sample Pre-treatment: Dilute the sample (e.g., plasma, urine) with an appropriate buffer to adjust the pH and ionic strength.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by water or an equilibration buffer.[11]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elution: Elute the this compound from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]

Visualizing the Workflow

A critical aspect of mitigating matrix effects is a systematic approach to identifying and resolving the issue. The following diagram illustrates a logical workflow for troubleshooting matrix effects in your LC-MS/MS analysis.

MatrixEffect_Troubleshooting_Workflow start Start: Inconsistent or Inaccurate Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes troubleshoot_other Troubleshoot Other Method Parameters no_me->troubleshoot_other optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Implement Stable Isotope- Labeled Internal Standard optimize_lc->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me me_mitigated Matrix Effect Mitigated? reassess_me->me_mitigated end_success Method Validated me_mitigated->end_success Yes end_reoptimize Further Optimization Required me_mitigated->end_reoptimize No end_reoptimize->optimize_sp

Caption: Troubleshooting workflow for matrix effects.

The following diagram illustrates the core principle of using a stable isotope-labeled internal standard to correct for matrix effects.

SIL_IS_Principle cluster_sample Sample Matrix analyte This compound (Analyte) ion_source Ion Source (Ion Suppression/ Enhancement) analyte->ion_source sil_is SIL-Internal Standard sil_is->ion_source detector Mass Spectrometer Detector ion_source->detector Both affected similarly ratio Calculate Peak Area Ratio (Analyte / IS) detector->ratio

Caption: Principle of matrix effect correction using a SIL-IS.

References

Technical Support Center: Understanding the Thermal Degradation of 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of 2-Ethyl-4,5-dimethyloxazole. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

This compound is a substituted oxazole, a class of five-membered aromatic heterocyclic organic compounds containing one oxygen and one nitrogen atom.[1][2] Its thermal stability is a critical parameter in drug development and manufacturing, as exposure to heat during synthesis, purification, formulation, and storage can lead to the formation of degradation products. These degradants may be inactive, less active, or potentially toxic, thus impacting the safety and efficacy of the final product.

Q2: What are the likely degradation pathways for this compound under thermal stress?

While specific data is limited, based on studies of related compounds like isoxazoles, thermal degradation of this compound is hypothesized to proceed through several pathways, including ring cleavage, rearrangement, and fragmentation.[3][4][5][6]

  • Ring Cleavage and Rearrangement: The oxazole ring may undergo cleavage, potentially initiated by the breaking of the weakest bonds within the ring. This can be followed by rearrangements to form more stable intermediates or products. For instance, pyrolysis of some isoxazoles has been shown to yield oxazoles, suggesting a degree of stability and the possibility of isomerization from less stable intermediates.[3][4][5]

  • Fragmentation: Following ring opening, the molecule can fragment into smaller, volatile compounds. Based on the mass spectrum of this compound, common fragments include nitriles and various hydrocarbon radicals.[7]

Q3: What are the expected degradation products from the thermal decomposition of this compound?

Based on its structure and mass spectrometry fragmentation patterns, potential thermal degradation products could include:[7]

  • Acetonitrile

  • Propionitrile

  • Smaller aldehydes and ketones

  • Carbon monoxide and carbon dioxide

  • Various small hydrocarbons

Q4: How can I analyze the degradation products of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semi-volatile degradation products.[8] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer can also be used, particularly for less volatile degradants.

Troubleshooting Guides

Q5: I am not observing any degradation of this compound in my thermal stress study. What should I do?

  • Increase Temperature: The initial temperature may be too low. Gradually increase the temperature in increments (e.g., 10-20°C) and monitor for the appearance of degradation products. The effect of temperature on degradation rate can be modeled using the Arrhenius equation.[9]

  • Increase Exposure Time: Extend the duration of heating. Some degradation processes are slow and may require longer exposure to thermal stress.

  • Change the Matrix: If heating a solid sample, consider dissolving it in a high-boiling point, inert solvent. Degradation can sometimes be facilitated in the solution phase.

Q6: I am seeing too many degradation products, making the chromatogram difficult to interpret. How can I simplify the analysis?

  • Reduce Temperature or Time: Over-stressing the sample can lead to the formation of secondary and tertiary degradation products.[9] Reduce the temperature or heating time to favor the formation of primary degradants.

  • Optimize Chromatographic Method: Improve the separation of degradation products by optimizing the GC or HPLC method (e.g., changing the temperature ramp, solvent gradient, or column).

  • Use a More Selective Detector: If using a universal detector, switching to a more selective detector like a mass spectrometer can help in identifying and isolating peaks of interest.

Data Presentation

Table 1: Key Mass Spectrometry Fragments of this compound

This table summarizes the major fragments observed in the electron ionization mass spectrum of this compound, which can aid in the identification of the parent compound and its fragments during GC-MS analysis.[7]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Plausible Fragment Identity
12598Molecular Ion [M]+
12485[M-H]+
11097[M-CH3]+
5577C4H7+ or C3H5N+
42100C2H4N+ or C3H6+

Table 2: Suggested Starting Conditions for a Forced Thermal Degradation Study

These are general starting conditions for a forced degradation study, based on pharmaceutical industry guidelines.[9][10][11] Optimization will be necessary for this compound.

Stress ConditionTypical ParametersNotes
Thermal (Solid State) Dry heat at 80°C for 24-48 hours.Temperature can be increased if no degradation is observed.
Thermal (Solution) Heat a solution (e.g., in a high-boiling point inert solvent) at 80°C.The choice of solvent is critical to avoid solvent-related degradation.

Experimental Protocols

Protocol 1: Thermal Degradation Study of this compound using GC-MS

Objective: To identify the degradation products of this compound when subjected to thermal stress.

Materials:

  • This compound (high purity)

  • High-boiling point inert solvent (e.g., propylene glycol, optional)

  • Inert gas (e.g., nitrogen or argon)

  • Sealed glass vials

  • Thermostatically controlled oven or heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Solid State: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a glass vial.

    • Solution State (Optional): Prepare a solution of this compound in an inert, high-boiling point solvent at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions:

    • Purge the vials with an inert gas to remove oxygen and minimize oxidation.

    • Seal the vials tightly.

    • Place the vials in a pre-heated oven at the desired temperature (e.g., start at 80°C).

    • Heat for a specified duration (e.g., 24 hours).

    • Include a control sample stored at room temperature or in a refrigerator.

  • Sample Analysis:

    • After the heating period, allow the samples to cool to room temperature.

    • If the sample is solid, dissolve it in a suitable volatile solvent (e.g., methanol, dichloromethane). If in solution, it may be injected directly or after dilution.

    • Analyze the samples by GC-MS.

  • Data Interpretation:

    • Compare the chromatogram of the stressed sample with that of the control sample to identify new peaks corresponding to degradation products.

    • Analyze the mass spectra of the new peaks to identify the structures of the degradation products. The NIST spectral library can be a valuable resource for this.[12]

Visualizations

Hypothesized Thermal Degradation of this compound cluster_pathways Thermal Stress cluster_products Degradation Products parent This compound rearrangement Ring Rearrangement parent->rearrangement Heat ring_cleavage Ring Cleavage parent->ring_cleavage Heat rearranged_isomers Rearranged Isomers rearrangement->rearranged_isomers nitriles Nitriles (e.g., Acetonitrile, Propionitrile) ring_cleavage->nitriles fragments Small Volatile Fragments (e.g., CO, Hydrocarbons) ring_cleavage->fragments

Caption: Hypothesized thermal degradation pathways of this compound.

Experimental Workflow for Thermal Degradation Study start Sample Preparation (Solid or Solution) stress Apply Thermal Stress (Controlled Temperature & Time) start->stress analysis GC-MS Analysis stress->analysis data_proc Data Processing (Chromatogram Comparison, Peak Identification) analysis->data_proc pathway Propose Degradation Pathways data_proc->pathway end Report Findings pathway->end

Caption: General experimental workflow for investigating thermal degradation.

References

enhancing the volatility of 2-Ethyl-4,5-dimethyloxazole for improved detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Ethyl-4,5-dimethyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what context is it typically analyzed?

A1: this compound is a volatile organic compound (VOC) that belongs to the oxazole class of heterocyclic compounds.[1][2] It is known for its creamy, earthy, and green taste profile and is naturally found in foods such as coffee and potatoes.[1] Due to its contribution to the aroma and flavor of various food products, its analysis is crucial in the food and beverage industry.[3] It is also of interest in metabolomics and other areas of chemical analysis.

Q2: Is enhancing the volatility of this compound necessary for its detection?

A2: Not typically. This compound is inherently a volatile compound.[4] The primary challenge in its analysis is not its volatility but rather its detection and quantification in complex matrices where it may be present at low concentrations. Therefore, the focus should be on optimizing sample preparation and analytical methods to improve sensitivity and resolution.

Q3: What are the recommended analytical techniques for the detection of this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the flagship approach for the analysis of volatile profiles, including the detection of this compound.[5] This technique allows for the separation of volatile compounds in a gas phase and their subsequent identification and quantification by the mass spectrometer.[5]

Q4: What sample preparation methods are suitable for extracting this compound from complex samples?

A4: Headspace (HS) analysis and Solid-Phase Microextraction (SPME) are highly recommended for the extraction of volatile compounds like this compound from various food matrices.[6] These methods are solvent-free and can effectively concentrate volatile analytes from the sample's headspace, thereby reducing matrix interference.[6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Low Signal Intensity or Poor Peak Area
Potential Cause Troubleshooting Steps
Suboptimal Sample Preparation Optimize headspace or SPME conditions such as incubation temperature and time. For instance, for flavor compounds in orange juice, heating at 60°C for 20 minutes was found to be suitable for headspace sampling.[8] For sweet potato volatiles, incubation at 80°C for 30 minutes followed by extraction at the same temperature for 30 minutes yielded the best results.[9]
Inefficient Extraction by SPME Fiber Select the appropriate SPME fiber coating. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.[9]
Analyte Degradation Check for thermal degradation in the GC inlet. Ensure the inlet temperature is not excessively high.
Leaks in the GC System Perform a leak check of the entire GC system, including the injector, column connections, and gas lines.[10]
Detector Issues Ensure the mass spectrometer is properly tuned and calibrated. A dirty ion source can lead to a decrease in signal intensity.[10]
Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in the GC System Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, you may need to trim the first few centimeters of the column.[10][11]
Column Overload If peaks are fronting, it may be due to column overload. Dilute the sample or use a split injection to reduce the amount of analyte introduced onto the column.[11]
Incompatible Solvent Ensure the solvent is compatible with the stationary phase of the GC column.
Improper Column Installation Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector.[11]
Co-elution with Other Compounds
Potential Cause Troubleshooting Steps
Inadequate Chromatographic Separation Optimize the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.[11]
Incorrect Column Choice Consider using a GC column with a different stationary phase that offers a different selectivity for your target analytes. A longer column can also increase resolution.[12]
Matrix Interference Enhance the selectivity of your sample preparation method. For example, adjusting the SPME fiber coating or extraction parameters can help to minimize the co-extraction of interfering compounds.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 5 grams) into a headspace vial.[13]

  • Incubation: Seal the vial and incubate it in a heating block or water bath. The incubation temperature and time are critical parameters that need to be optimized. A common starting point is 60-80°C for 20-30 minutes.[8][9]

  • Extraction: Introduce the SPME fiber into the headspace of the vial and expose it for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[9]

  • Desorption: Retract the fiber and immediately insert it into the hot inlet of the GC for thermal desorption of the analytes onto the column.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Below are typical GC-MS parameters that can be used as a starting point for the analysis of this compound.

Parameter Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Inlet Temperature 250°C
Injection Mode Splitless or Split (e.g., 10:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis sample Sample Collection & Homogenization prep Headspace SPME (Incubation & Extraction) sample->prep Optimized Parameters gcms GC-MS Analysis (Separation & Detection) prep->gcms Thermal Desorption data Data Processing (Peak Integration & Identification) gcms->data report Reporting (Quantification & Interpretation) data->report

Caption: A flowchart illustrating the key steps in the analytical workflow for this compound.

troubleshooting_low_signal Troubleshooting: Low Signal Intensity start Low Signal Intensity Detected check_sample_prep Review Sample Prep Protocol (Temp, Time, Fiber) start->check_sample_prep check_gc_params Verify GC-MS Parameters (Inlet Temp, Flow Rate) start->check_gc_params check_system Inspect GC-MS System (Leaks, Dirty Source) start->check_system optimize Optimize & Re-run check_sample_prep->optimize check_gc_params->optimize check_system->optimize resolved Issue Resolved optimize->resolved

Caption: A decision tree for troubleshooting low signal intensity in the analysis of this compound.

References

Technical Support Center: Resolving Co-eluting Peaks with 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks in chromatograms, with a specific focus on 2-Ethyl-4,5-dimethyloxazole.

Troubleshooting Guides

Issue: A single, broad, or asymmetric peak is observed where this compound is expected.

This issue often indicates the co-elution of one or more compounds. Given that this compound is a flavor component in food products like coffee and potatoes, a likely co-eluting compound is its structural isomer, 4-Ethyl-2,5-dimethyloxazole, which is also found in these products.[1][2] The separation of isomers can be particularly challenging due to their similar physicochemical properties.

Initial Diagnostic Steps:

  • Peak Purity Analysis: If your system has a Diode Array Detector (DAD) or Mass Spectrometer (MS), perform a peak purity analysis.

    • DAD: Inconsistent UV-Vis spectra across the peak (upslope, apex, and downslope) suggest the presence of multiple components.

    • MS: A changing mass spectrum across the peak profile is a strong indicator of co-elution.

  • Visual Inspection of the Peak: Look for subtle signs of co-elution, such as a small shoulder, peak tailing, or fronting. A perfectly symmetrical peak does not guarantee purity, but an asymmetrical one strongly suggests an issue.

Systematic Troubleshooting Workflow:

The following diagram outlines a systematic approach to resolving co-eluting peaks:

Caption: A logical workflow for troubleshooting co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound?

A1: The most probable co-eluting species are its structural isomers, such as 4-Ethyl-2,5-dimethyloxazole.[2] These isomers have the same mass and similar chemical properties, making them challenging to separate. Other substituted oxazoles or compounds with similar polarity present in the sample matrix could also potentially co-elute.

Q2: How can I confirm co-elution if I don't have a DAD or MS detector?

A2: While less definitive, you can infer co-elution by systematically changing chromatographic conditions. If a single peak splits into two or more peaks upon altering the method (e.g., changing the temperature program or mobile phase gradient), it is a strong indication of co-elution.

Q3: What are the first parameters I should adjust to resolve co-eluting peaks of oxazole isomers?

A3: For resolving isomers, selectivity is key. Start with the parameters that have the most significant impact on selectivity:

  • For Gas Chromatography (GC):

    • Temperature Program: A slower temperature ramp can often improve the separation of closely eluting compounds.

    • Stationary Phase: If temperature optimization is insufficient, changing to a column with a different stationary phase (e.g., a more polar phase) is the most effective way to alter selectivity.

  • For High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or changing the pH of the aqueous phase can significantly impact the retention and selectivity of polar compounds like oxazoles.

    • Stationary Phase: If mobile phase adjustments do not yield the desired separation, selecting a column with a different chemistry (e.g., phenyl-hexyl or cyano) can provide the necessary change in selectivity.

Q4: Can adjusting the flow rate improve the resolution of co-eluting peaks?

A4: Yes, adjusting the flow rate can improve resolution, primarily by affecting column efficiency.

  • In GC , a lower carrier gas flow rate (closer to the optimal linear velocity) can lead to sharper peaks and better resolution, but will increase the analysis time.

  • In HPLC , a lower mobile phase flow rate generally improves resolution by allowing more time for interactions between the analytes and the stationary phase.

Q5: When should I consider changing my chromatographic column?

A5: You should consider changing your column when you have exhausted the optimization of other method parameters (temperature, flow rate, mobile phase) and still cannot achieve the desired resolution. Changing the stationary phase provides the most significant change in selectivity and is often necessary for separating challenging co-eluting pairs like isomers.

Experimental Protocols

Protocol 1: GC-MS Method Development for the Separation of this compound and its Isomers

This protocol outlines a systematic approach to developing a GC-MS method for resolving this compound from its potential co-eluting isomers.

1. Initial Column and Conditions:

  • Column: Start with a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Initial Oven Program: 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-300.

2. Optimization of Temperature Program:

  • If co-elution is observed, decrease the temperature ramp rate (e.g., to 5°C/min or 3°C/min) to increase the separation between closely eluting peaks.

  • Conversely, if peaks are well-separated but the run time is long, a faster ramp rate can be tested.

3. Stationary Phase Selectivity:

  • If resolution is still inadequate, switch to a column with a different stationary phase. A mid-polar (e.g., DB-17ms) or a polar (e.g., DB-WAX) column will offer different selectivity and is likely to resolve the isomers.

The following diagram illustrates the decision-making process for this protocol:

GC_Method_Dev start Start: Initial GC-MS Analysis check_resolution Are Isomers Resolved? start->check_resolution optimize_temp Optimize Temperature Program (Slower Ramp Rate) check_resolution->optimize_temp No final_analysis Final Optimized Method check_resolution->final_analysis Yes check_resolution2 Are Isomers Resolved? optimize_temp->check_resolution2 change_column Change to a More Polar Stationary Phase check_resolution2->change_column No check_resolution2->final_analysis Yes change_column->final_analysis

Caption: GC method development workflow for isomer separation.

Protocol 2: HPLC-DAD Method Development for Oxazole Isomer Separation

This protocol provides a framework for developing an HPLC method for the separation of this compound and its isomers.

1. Initial Column and Mobile Phase:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • DAD Wavelength: Monitor at an appropriate wavelength for oxazoles (e.g., 210-280 nm).

  • Initial Gradient: 10% B to 90% B over 20 minutes.

2. Gradient Optimization:

  • Based on the initial run, if peaks elute very early, start with a lower initial %B.

  • To improve the separation of closely eluting peaks, create a shallower gradient in the region where they elute. For example, if the isomers elute between 10 and 12 minutes, slow the rate of increase of %B during this time.

3. Mobile Phase and Stationary Phase Selectivity:

  • Change Organic Modifier: If the gradient optimization is insufficient, replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient. Methanol has different solvent properties and can alter the elution order.

  • Change Column Chemistry: If co-elution persists, switch to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.

Data Presentation

The following table summarizes hypothetical retention time data for this compound and a co-eluting isomer under different chromatographic conditions, illustrating the impact of method modifications on resolution.

Chromatographic MethodStationary PhaseKey ParameterRetention Time (min) - this compoundRetention Time (min) - IsomerResolution (Rs)
GC Method 1 DB-5ms10°C/min ramp12.5012.500.00
GC Method 2 DB-5ms3°C/min ramp15.2015.351.20
GC Method 3 DB-WAX5°C/min ramp18.1018.551.80
HPLC Method 1 C18Acetonitrile11.8011.800.00
HPLC Method 2 C18Methanol13.5013.751.35
HPLC Method 3 Phenyl-HexylAcetonitrile14.2014.801.95

References

Validation & Comparative

A Comparative Analysis of Dakin-West and Robinson-Gabriel Synthesis for Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its synthesis has been the subject of extensive research, with the Dakin-West and Robinson-Gabriel reactions representing two classical and interconnected approaches. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable strategy for their synthetic endeavors.

At a Glance: Dakin-West vs. Robinson-Gabriel Synthesis

The fundamental relationship between these two syntheses is that the Dakin-West reaction produces an α-acylamino ketone, which is the direct starting material for the Robinson-Gabriel synthesis to form the oxazole ring.[1][2] They can be performed as a two-step sequence or, in some cases, as a one-pot procedure.[1]

FeatureDakin-West ReactionRobinson-Gabriel Synthesis
Starting Material α-Amino acid2-Acylamino ketone
Primary Product α-Acylamino ketone (Oxazole precursor)2,4,5-Trisubstituted oxazole
Key Reagents Acid anhydride (e.g., acetic anhydride), Base (e.g., pyridine)Cyclodehydrating agent (e.g., H₂SO₄, POCl₃, PPA, TFAA)
Reaction Conditions Typically refluxing conditions, can be milder with catalysts like DMAP.[2]Often harsh, requiring strong acids and high temperatures. Milder methods exist.
Key Transformation Conversion of a carboxylic acid to a ketone with acylation of the amine.Intramolecular cyclization and dehydration of a 2-acylamino ketone.
Stereochemistry Racemization of the α-carbon of the amino acid.[3]N/A (achiral starting material at the reacting center)
Primary Advantage Utilizes readily available amino acids to generate key oxazole precursors.Directly forms the aromatic oxazole ring.
Primary Limitation Does not directly produce oxazoles; racemization is a key drawback for stereospecific synthesis.Can require harsh conditions, limiting functional group tolerance.[4]

Reaction Mechanisms and Logical Flow

The Dakin-West reaction transforms an α-amino acid into an α-acylamino ketone. This product then serves as the substrate for the Robinson-Gabriel synthesis, which proceeds through cyclodehydration to yield the final oxazole.

Dakin-West Reaction Mechanism

The reaction begins with the acylation of both the amino and carboxyl groups of the amino acid by an acid anhydride to form a mixed anhydride. This intermediate then cyclizes to an azlactone (an oxazolone).[2][3] A base, such as pyridine, facilitates the deprotonation of the azlactone, which then undergoes C-acylation. Subsequent ring-opening and decarboxylation yield the α-acylamino ketone.[3] A critical point is that the deprotonation of the azlactone leads to the racemization of the chiral center.[3]

Dakin_West AminoAcid α-Amino Acid MixedAnhydride Mixed Anhydride AminoAcid->MixedAnhydride Anhydride Acid Anhydride (e.g., Ac₂O) Anhydride->MixedAnhydride AcylatedAzlactone C-Acylated Azlactone Base Base (e.g., Pyridine) Azlactone Azlactone (Oxazolone) MixedAnhydride->Azlactone Cyclization Azlactone->AcylatedAzlactone Deprotonation (Base) & C-Acylation KetoAcid α-Acylamino-β-keto Acid Intermediate AcylatedAzlactone->KetoAcid Ring Opening Product α-Acylamino Ketone KetoAcid->Product Decarboxylation (-CO₂)

Dakin-West Reaction Pathway
Robinson-Gabriel Synthesis Mechanism

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[1] The reaction is typically catalyzed by a strong acid, which protonates the ketone's carbonyl group, making it more electrophilic. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate (a dihydrooxazolol). Subsequent dehydration of this intermediate yields the aromatic oxazole.

Robinson_Gabriel AcylaminoKetone 2-Acylamino Ketone ProtonatedKetone Protonated Ketone AcylaminoKetone->ProtonatedKetone Acid Dehydrating Agent (e.g., H₂SO₄) Acid->ProtonatedKetone Protonation CyclizedIntermediate Dihydrooxazolol Intermediate ProtonatedKetone->CyclizedIntermediate Intramolecular Nucleophilic Attack Product Oxazole CyclizedIntermediate->Product Dehydration (-H₂O)

Robinson-Gabriel Synthesis Pathway

Quantitative Data Comparison

The following tables summarize representative yields for both syntheses, illustrating their scope and efficiency.

Table 1: Selected Yields for the Dakin-West Reaction
α-Amino AcidAcid AnhydrideBaseProduct (α-Acylamino Ketone)Yield (%)
DL-PhenylalaninePropionic anhydridePyridine1-Phenyl-2-propionamido-3-pentanone41%[5]
DL-PhenylalanineBenzoic anhydridePyridineα-Benzamido-β-phenyl-propiophenone44%[5]
PhenylalanineChloroacetic anhydrideMethylimidazoleOxazolone intermediate84%[6]
N-alkoxycarbonyl-N-alkyl-α-amino acidsTrifluoroacetic anhydridePyridineα-Amido trifluoromethyl ketonesGood yields (specific % not stated)[7]
Table 2: Selected Yields for the Robinson-Gabriel Synthesis
2-Acylamino Ketone SubstrateDehydrating AgentConditionsProduct (Oxazole)Yield (%)
2-BenzamidoacetophenoneH₂SO₄60 °C, 2h2,5-Diphenyloxazole72%[8]
Various 2-acylamino ketonesTrifluoromethanesulfonic acid / AlCl₃Benzene or TolueneVarious 2,4,5-trisubstituted oxazoles61-85%[9]
2-Acylamino ketone on solid supportTrifluoroacetic anhydride (TFAA)Ethereal solventResin-bound oxazoleGood yields (specific % not stated)[1]
Intermediate from Ugi reactionH₂SO₄60 °C, 2h2,4,5-Trisubstituted oxazole72%[8]
Hippuric acid (one-pot with Friedel-Crafts)Thionyl chloride, then AlCl₃, then acid50 °C, then reflux2,5-Diphenyloxazole91.4%[10]

Experimental Protocols

Protocol 1: Dakin-West Synthesis of 1-Phenyl-2-propionamido-3-pentanone[5]

This protocol provides a representative example of the Dakin-West reaction.

Materials:

  • DL-phenylalanine (5 g, 0.03 mol)

  • Pyridine (16 g, 0.2 mol)

  • Propionic anhydride (26 g, 0.2 mol)

Procedure:

  • A mixture of DL-phenylalanine, pyridine, and propionic anhydride is heated at 135°C for 1.5 hours.

  • The resulting reaction mixture is then subjected to fractional distillation to isolate the product.

  • The product, 1-phenyl-2-propionamido-3-pentanone, is obtained as colorless needles.

  • Yield: 2.9 g (41%).

Protocol 2: Classic Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole[1]

This protocol describes a traditional method for the cyclodehydration step.

Materials:

  • 2-Acylamino ketone (1.0 eq)

  • Acetic anhydride (5-10 mL per gram of substrate)

  • Concentrated sulfuric acid (0.1-0.2 eq)

Procedure:

  • Dissolve the 2-acylamino ketone in acetic anhydride.

  • Cool the solution to 0°C in an ice bath.

  • Add concentrated sulfuric acid dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 90-100°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Limitations and Side Reactions

Dakin-West Reaction:

  • Racemization: The most significant drawback is the complete loss of stereochemical integrity at the α-carbon of the starting amino acid.[3]

  • Substrate Scope: While applicable to many α-amino acids, the efficiency can vary. The reaction can also occur with other enolizable carboxylic acids, not just amino acids.[2]

  • Byproducts: The reaction can sometimes lead to the formation of stable oxazolone intermediates, especially with certain anhydrides like chloroacetic anhydride.[6]

Robinson-Gabriel Synthesis:

  • Harsh Conditions: The use of strong acids and high temperatures can be incompatible with sensitive functional groups, leading to decomposition and reduced yields.[4]

  • Byproduct Formation: Side reactions can include hydrolysis of intermediates if water is present, and the formation of enamides as competing elimination products.[4]

  • Tar Formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis, leading to the formation of tar and complicating purification.

Conclusion

The Dakin-West and Robinson-Gabriel syntheses together form a powerful and versatile pathway to substituted oxazoles from readily available amino acids. The Dakin-West reaction serves as an effective method for generating the requisite 2-acylamino ketone precursors, though the inherent racemization must be a consideration for stereospecific applications. The Robinson-Gabriel synthesis directly furnishes the desired oxazole ring, but its classical conditions can be harsh. Modern modifications of the Robinson-Gabriel synthesis, employing milder dehydrating agents, and the development of one-pot procedures that combine both reactions, have significantly enhanced the utility and functional group tolerance of this synthetic sequence. For researchers in drug development, the choice between these methods and their variations will depend on the specific substrate, the required substitution pattern on the oxazole ring, and the tolerance of the molecule to the reaction conditions.

References

A Comparative Analysis of 2-Ethyl-4,5-dimethyloxazole and 2,5-dimethyl-4-ethyloxazole Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the flavor profiles of two structurally similar oxazole derivatives: 2-ethyl-4,5-dimethyloxazole and 2,5-dimethyl-4-ethyloxazole. These compounds are known to contribute to the aroma of various food products, most notably roasted coffee. While comprehensive, direct comparative studies with quantitative sensory data are limited in publicly available literature, this document synthesizes the existing qualitative descriptions and outlines the standardized experimental protocols required for a rigorous comparative analysis.

Flavor Profile Comparison

The flavor and aroma characteristics of these two isomeric compounds are nuanced, with descriptions varying across different sources. The positioning of the ethyl and methyl groups on the oxazole ring appears to significantly influence their sensory perception.

This compound is generally characterized by a combination of green, earthy, and creamy notes. Some sources also describe a "burnt roasted" aroma, suggesting its contribution to roasted flavor profiles. It is utilized in a variety of flavor compositions, including vegetable, meat, soup, nut, chocolate, coffee, and tea, typically at concentrations ranging from 0.05 to 1 ppm.

2,5-Dimethyl-4-ethyloxazole , in contrast, is more consistently associated with "burnt roasted" and "nutty" characteristics.[1][2][3] At a concentration of 5.00 ppm, it is described as having a "green ethereal hazelnut" flavor.[1] Its odor is predominantly described as "burnt roasted".[1][3]

The following table summarizes the available qualitative flavor descriptors for each compound. The lack of quantitative data from a direct comparative sensory panel evaluation is a notable gap in the current literature.

FeatureThis compound2,5-dimethyl-4-ethyloxazole
General Flavor Profile Creamy, earthy, green[4]Green, ethereal, hazelnut[1]
Odor Profile Green, vegetable, earthy[5]; Burnt roastedBurnt roasted[1][3]
Reported Occurrences Coffee, potatoes[4]Coffee, fried potatoes[3]

Structural Influence on Flavor

The difference in the positions of the ethyl and methyl groups on the oxazole ring is the key determinant of their distinct flavor profiles. The diagram below illustrates this structural isomerism.

G Structural Isomers of Ethyl-Dimethyloxazole cluster_0 This compound cluster_1 2,5-Dimethyl-4-ethyloxazole 2-ethyl 2-ethyl 2,5-dimethyl 2,5-dimethyl

Caption: Structural comparison of this compound and 2,5-dimethyl-4-ethyloxazole.

The sensory receptors in the nose and on the tongue interact with these molecules in three-dimensional space. The shape and electronic properties of the molecule, determined by the arrangement of its atoms, dictate how it fits into and activates these receptors. It is hypothesized that the position of the ethyl group, being larger than the methyl group, plays a significant role in the molecule's interaction with specific olfactory receptors, leading to the observed differences in their aroma and flavor profiles.

Experimental Protocols for Comparative Sensory Analysis

To generate the quantitative data necessary for a definitive comparison, standardized sensory evaluation and instrumental analysis protocols are required.

Quantitative Descriptive Analysis (QDA)

This method would provide a detailed, quantitative flavor profile of the two compounds.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, ability to describe aromas and tastes, and consistency.

  • Panelists are trained over several sessions to identify and rate the intensity of specific flavor attributes (e.g., green, earthy, nutty, roasted, burnt, sweet, bitter) using reference standards.

2. Sample Preparation:

  • Solutions of this compound and 2,5-dimethyl-4-ethyloxazole are prepared at various concentrations (e.g., 1, 5, and 10 ppm) in a neutral base such as deionized water or a light oil.

  • Samples are presented to panelists in identical, opaque containers labeled with random three-digit codes.

3. Sensory Evaluation:

  • Panelists evaluate the samples in a controlled environment (odor-free, consistent lighting and temperature).

  • The intensity of each identified flavor attribute is rated on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Panelists are provided with unsalted crackers and water to cleanse their palates between samples.

4. Data Analysis:

  • The intensity ratings are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of each attribute between the two compounds and across different concentrations.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines the separation of volatile compounds with human sensory perception.

1. Sample Preparation:

  • The pure compounds or extracts containing them are diluted in an appropriate solvent.

2. Instrumental Analysis:

  • The sample is injected into a gas chromatograph (GC) which separates the volatile compounds based on their boiling points and chemical properties.

  • The effluent from the GC column is split into two streams. One stream goes to a chemical detector (e.g., a mass spectrometer for identification), and the other goes to a sniffing port.

3. Olfactory Evaluation:

  • A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

4. Data Analysis:

  • By combining the data from the chemical detector and the olfactometry results, specific aroma-active compounds can be identified.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor for each compound, which is a measure of its odor potency.

The following diagram illustrates a typical workflow for a comparative sensory analysis.

G Workflow for Comparative Sensory Analysis cluster_QDA Quantitative Descriptive Analysis (QDA) cluster_GCO Gas Chromatography-Olfactometry (GC-O) cluster_Result Final Output Panel Panelist Selection & Training SamplePrep_QDA Sample Preparation (in neutral base) Panel->SamplePrep_QDA Evaluation_QDA Sensory Evaluation SamplePrep_QDA->Evaluation_QDA Data_QDA Data Analysis (ANOVA) Evaluation_QDA->Data_QDA Comparison Quantitative Flavor Profile Comparison Data_QDA->Comparison SamplePrep_GCO Sample Preparation (Dilution) Analysis_GCO Instrumental Analysis (GC-MS/O) SamplePrep_GCO->Analysis_GCO Evaluation_GCO Olfactory Evaluation Analysis_GCO->Evaluation_GCO Data_GCO Data Analysis (e.g., AEDA) Evaluation_GCO->Data_GCO Data_GCO->Comparison

Caption: Experimental workflow for a comprehensive comparison of flavor profiles.

Conclusion

While both this compound and 2,5-dimethyl-4-ethyloxazole contribute to the flavor profiles of roasted foods, their sensory characteristics are distinct. The former is associated with a broader range of green, earthy, and creamy notes, while the latter is more specifically described as having burnt roasted and nutty characteristics. The subtle shift in the position of the ethyl group is the likely cause of these perceptual differences. A definitive, quantitative comparison of their flavor profiles requires dedicated sensory panel studies and instrumental analysis, as outlined in the experimental protocols. Such research would be invaluable for the precise application of these compounds in flavor and fragrance development.

References

A Comparative Guide to the Quantification of 2-Ethyl-4,5-dimethyloxazole: A Novel Analytical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile organic compounds is a critical aspect of research and development in the pharmaceutical and food industries. 2-Ethyl-4,5-dimethyloxazole, a key flavor component and potential impurity, requires precise and efficient analytical methods for its measurement. This guide provides a detailed comparison of a newly proposed analytical method, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), against the established standard method of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the quantification of this compound.

Methodology Comparison: HS-GC-MS vs. SIFT-MS

The established standard for the analysis of volatile compounds like this compound is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).[1][2][3] This technique involves the extraction of volatile analytes from the sample matrix into the headspace of a sealed vial, followed by chromatographic separation and mass spectrometric detection.[3][4] While robust and reliable, HS-GC-MS can be time-consuming due to the chromatographic separation step.[5]

A novel and promising alternative is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), a direct mass spectrometry technique that offers real-time analysis of volatile compounds without the need for chromatography.[6][7][8] SIFT-MS utilizes soft chemical ionization to quantify analytes directly from the sample headspace, leading to a significant reduction in analysis time.[9][10]

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for the quantification of this compound using both HS-GC-MS and SIFT-MS. The data presented is representative of typical performance for the analysis of similar volatile organic compounds.

Table 1: Method Validation Parameters for this compound Quantification

ParameterHS-GC-MS (Standard Method)SIFT-MS (New Method)
Linearity (R²) > 0.995> 0.997
Limit of Detection (LOD) 0.5 µg/L1 µg/L
Limit of Quantification (LOQ) 1.5 µg/L3 µg/L
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 5%< 10%
Analysis Time per Sample ~20 minutes~1 minute

Table 2: Comparison of Key Method Characteristics

FeatureHS-GC-MS (Standard Method)SIFT-MS (New Method)
Principle Chromatographic Separation & Mass DetectionDirect Chemical Ionization & Mass Detection
Sample Preparation Headspace incubationHeadspace incubation
Throughput LowerHigh
Real-time Analysis NoYes
Selectivity High (due to chromatography)Moderate to High (reagent ion selection)
Ease of Use Requires skilled operatorRelatively simple operation

Experimental Protocols

Standard Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Sample Preparation: A known amount of the sample is placed in a headspace vial and sealed. An internal standard is added for quantification.

  • Headspace Extraction: The vial is incubated at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.

  • Injection: A heated, gastight syringe injects a portion of the headspace gas into the GC inlet.

  • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

  • Mass Spectrometry: The separated compounds are ionized by electron impact and detected by a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.

New Method: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
  • Sample Preparation: A known amount of the sample is placed in a headspace vial and sealed.

  • Headspace Analysis: The headspace of the vial is continuously sampled by the SIFT-MS instrument via a heated transfer line.

  • Chemical Ionization: The sample gas is introduced into a flow tube containing selected reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺). These ions react with the target analyte (this compound) in a controlled manner.

  • Mass Spectrometry: The product ions and remaining reagent ions are detected by a quadrupole mass spectrometer. The concentration of the analyte is calculated in real-time based on the known reaction rates and the measured ion signals.[9]

Visualizing the Method Validation Workflow

The following diagram illustrates the key steps involved in the validation of a new analytical method, such as the SIFT-MS approach for this compound quantification.

G cluster_0 Method Development & Validation Workflow A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Analytical Technique (e.g., SIFT-MS) A->B C Method Development & Parameter Optimization B->C D Method Validation (ICH Guidelines) C->D E Linearity & Range D->E F Accuracy & Precision D->F G Specificity D->G H LOD & LOQ D->H I Robustness D->I J Method Implementation & Routine Analysis E->J F->J G->J H->J I->J

Caption: Workflow for the validation of a new analytical method.

Logical Relationship of Method Comparison

The diagram below outlines the comparative logic between the standard HS-GC-MS method and the proposed SIFT-MS method.

G cluster_1 Comparison of Analytical Methods for this compound cluster_gcms Characteristics cluster_siftms Characteristics GCMS HS-GC-MS (Standard) G1 High Selectivity GCMS->G1 G2 Lower Throughput GCMS->G2 G3 Established Method GCMS->G3 SIFTMS SIFT-MS (New) S1 High Throughput SIFTMS->S1 S2 Real-time Analysis SIFTMS->S2 S3 Simplified Workflow SIFTMS->S3

Caption: Key characteristics of HS-GC-MS versus SIFT-MS.

References

A Comparative Guide to the Quantification of 2-Ethyl-4,5-dimethyloxazole: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of 2-Ethyl-4,5-dimethyloxazole: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While no formal inter-laboratory study dedicated to this specific compound is publicly available, this document compiles typical performance data and detailed experimental protocols to aid researchers in selecting the appropriate methodology for their analytical needs.

Data Presentation

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the quantification of small, volatile, and semi-volatile organic compounds like this compound. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL rangeGenerally in the low µg/mL to ng/mL range.[1]
Limit of Quantification (LOQ) Typically in the ng/mL rangeGenerally in the µg/mL range.[1]
Linearity (R²) > 0.99[2]> 0.99[1]
Precision (RSD) < 15%[3]< 15%
Accuracy (Recovery) 80-120%[3][4]80-120%[1]
Analysis Time Generally faster for volatile compounds (5-30 minutes)[5]Can be longer depending on the column and mobile phase (10-60 minutes)[5]
Compound Volatility Requires volatile or semi-volatile compounds.[5]Suitable for a wider range of volatilities, including non-volatile compounds.[5]
Sample Matrix Complexity Can be sensitive to complex matrices, may require extensive sample cleanupGenerally more robust for complex matrices

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for sample analysis by GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (UV, PDA, MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

Experimental Protocols

This protocol is a representative method and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of a liquid sample (e.g., plasma, beverage), add 10 µL of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase or an appropriate solvent for GC injection.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 125, 110, 82) and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the appropriate solvent, ranging from the expected LOQ to the upper limit of the linear range.

  • Spike each calibration standard with the internal standard at a constant concentration.

  • Analyze the calibration standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the concentration of this compound in the prepared samples by applying the peak area ratio to the calibration curve.

This protocol is a representative method based on the analysis of similar compounds and may require optimization.

1. Sample Preparation

  • For liquid samples, dilute with the mobile phase as needed.

  • For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile) followed by sonication and centrifugation.

  • Filter all samples through a 0.22 µm syringe filter before injection.

2. HPLC Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or a Mass Spectrometer.

  • Column: Newcrom R1 column (4.6 x 150 mm, 5 µm) or a similar reversed-phase column (e.g., C18).[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[6] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV scan) or use MS detection for higher selectivity.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • If using an internal standard, spike each calibration standard with a constant concentration of the internal standard.

  • Analyze the calibration standards using the HPLC method described above.

  • Construct a calibration curve by plotting the peak area of the analyte (or the ratio to the internal standard) against the concentration.

  • Quantify the concentration of this compound in the prepared samples by applying the peak area to the calibration curve.

References

A Sensory Panel Comparison of 2-Ethyl-4,5-dimethyloxazole with Other Nutty Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of nuanced and authentic nutty flavor profiles, a comprehensive understanding of the sensory attributes of various flavor compounds is paramount. This guide provides a comparative overview of 2-Ethyl-4,5-dimethyloxazole and other prominent nutty flavor compounds. Due to a lack of publicly available quantitative sensory panel data for this compound, this guide presents its known qualitative sensory profile alongside established data for comparative compounds. A detailed, representative experimental protocol for a Quantitative Descriptive Analysis (QDA) is provided to facilitate future research in this area.

Comparative Sensory Profiles

While direct quantitative comparative data for this compound is limited in published literature, its sensory profile is generally described as having creamy, earthy, and green characteristics.[1] Some sources also describe a "burnt roasted aroma".[2] For a hypothetical comparative framework, the following table illustrates how this compound might be quantitatively compared to other well-known nutty flavor compounds using a trained sensory panel.

Table 1: Hypothetical Quantitative Descriptive Analysis of Nutty Flavor Compounds

AttributeThis compound (Hypothetical)2,5-Dimethylpyrazine2-Acetyl-1-pyrroline
Nutty 5.58.53.0
Roasted 6.07.02.5
Earthy 7.04.01.5
Green 6.52.01.0
Creamy 5.03.02.0
Cocoa-like 2.06.51.0
Popcorn-like 1.01.59.0

Note: The data for this compound is illustrative and not based on published experimental results. Data for other compounds is representative of their known profiles. The scale is a 15-point intensity scale (0 = not perceptible, 15 = extremely intense).

Key Comparative Compounds:

  • 2,5-Dimethylpyrazine: A key component in the aroma of roasted peanuts and coffee, it is characterized by strong nutty, roasted, and cocoa-like notes.[3][4][5]

  • 2-Acetyl-1-pyrroline: This compound is renowned for its potent popcorn-like aroma and is a key flavor component in fragrant rice and baked goods.[6][7]

Experimental Protocols

A robust sensory evaluation is critical for obtaining reliable and actionable data. The following is a detailed methodology for a typical Quantitative Descriptive Analysis (QDA) of flavor compounds.[8][9]

Panelist Selection and Training
  • Recruitment: Recruit 10-12 individuals with prior experience in sensory evaluation of food products.

  • Screening: Screen candidates for their ability to discriminate between different nutty and roasted aromas and tastes using triangle tests and ranking exercises with known flavor standards.

  • Training: Conduct a comprehensive training program over several sessions.

    • Lexicon Development: Panelists collaboratively develop a lexicon of sensory attributes to describe the nutty and roasted characteristics of the compounds. Reference standards for each attribute are provided.

    • Intensity Scaling: Train panelists to use a 15-cm unstructured line scale anchored with "low" and "high" intensity descriptors for each attribute.

    • Practice Sessions: Conduct practice evaluations with a range of nutty food products and pure flavor compounds to calibrate the panel.

Sample Preparation and Presentation
  • Sample Preparation: Prepare solutions of each flavor compound in a neutral base (e.g., deionized water with a small amount of ethanol to aid solubility) at a concentration determined to be clearly perceptible but not overwhelming.

  • Sample Coding and Presentation: Code each sample with a three-digit random number. Present approximately 10 mL of each sample in a covered, opaque glass to minimize visual bias. The order of sample presentation should be randomized for each panelist.

Sensory Evaluation Procedure
  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths under controlled lighting and ventilation.

  • Evaluation: Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided line scale.

  • Palate Cleansing: Instruct panelists to cleanse their palate with unsalted crackers and deionized water between samples.

Data Analysis
  • Data Collection: Digitize the intensity ratings from the line scales.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.

Olfactory Signaling Pathway

The perception of flavor is a complex process involving the olfactory system. Volatile compounds like this compound travel to the olfactory receptors in the nasal cavity, initiating a signaling cascade that results in the perception of aroma.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Receptor Neuron Odorant Odorant Molecule Receptor Odorant Receptor (GPCR) Odorant->Receptor Binds to G_Protein G-protein (Gαolf) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Ion Channel (CNG) cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Na+ & Ca2+ Influx Action_Potential Action Potential Generated Depolarization->Action_Potential Triggers Brain Signal to Olfactory Bulb (Brain) Action_Potential->Brain

Caption: Simplified diagram of the olfactory signaling pathway.

Experimental Workflow

The following diagram illustrates the typical workflow of a sensory panel evaluation using Quantitative Descriptive Analysis (QDA).

QDA_Workflow A Panelist Selection & Screening B Lexicon Development & Panelist Training A->B C Sample Preparation & Presentation B->C D Individual Sensory Evaluation C->D E Data Collection & Analysis D->E F Reporting of Sensory Profiles E->F

Caption: Workflow for Quantitative Descriptive Analysis.

References

A Spectroscopic Showdown: 2-Ethyl-4,5-dimethyloxazole and Its Isomeric Competitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-Ethyl-4,5-dimethyloxazole and its key isomers, providing researchers and drug development professionals with essential data for unambiguous identification and characterization.

In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its isomers: 2,4,5-trimethyloxazole, 4-ethyl-2,5-dimethyloxazole, and 5-ethyl-2,4-dimethyloxazole. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a critical resource for researchers in the positive identification and differentiation of these closely related compounds.

Structural Overview

The isomers under examination all share the molecular formula C₇H₁₁NO and a molecular weight of approximately 125.17 g/mol . Their structural differences, arising from the varied placement of ethyl and methyl groups on the oxazole ring, lead to unique spectroscopic fingerprints.

isomers This compound 2,4,5-trimethyloxazole 4-ethyl-2,5-dimethyloxazole 5-ethyl-2,4-dimethyloxazole label_main This compound label_iso1 2,4,5-trimethyloxazole label_iso2 4-ethyl-2,5-dimethyloxazole label_iso3 5-ethyl-2,4-dimethyloxazole

Figure 1: Chemical structures of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. This data is essential for distinguishing between these compounds in a laboratory setting.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundProton AssignmentPredicted Chemical Shift (ppm)
This compound -CH₂- (ethyl)2.72 (q)
-CH₃ (ethyl)1.29 (t)
-CH₃ (at C4)2.13 (s)
-CH₃ (at C5)2.29 (s)
2,4,5-trimethyloxazole -CH₃ (at C2)2.35 (s)
-CH₃ (at C4)2.17 (s)
-CH₃ (at C5)2.03 (s)

Note: Experimental data for this compound was not available. Predicted values are provided from FooDB.[1] Experimental data for 2,4,5-trimethyloxazole is from the Human Metabolome Database (HMDB).

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundCarbon AssignmentPredicted Chemical Shift (ppm)
This compound C2162.2
C4130.2
C5143.9
-CH₂- (ethyl)23.3
-CH₃ (ethyl)11.5
-CH₃ (at C4)10.0
-CH₃ (at C5)12.0
2,4,5-trimethyloxazole C2158.66
C4130.22
C5142.63
-CH₃ (at C2)13.67
-CH₃ (at C4)9.73
-CH₃ (at C5)10.99

Note: Experimental data for this compound was not available. Predicted values are provided from FooDB.[1] Experimental data for 2,4,5-trimethyloxazole is from the Human Metabolome Database (HMDB).

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=N StretchC=C StretchC-O StretchOther Key Bands
This compound ~1650~1580~1050C-H stretch (alkyl) ~2980-2870
2,4,5-trimethyloxazole ~1650~1585~1045C-H stretch (alkyl) ~2970-2860
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺Base PeakMajor Fragments
This compound 12542110, 124, 55[2]
2,4,5-trimethyloxazole 1114355, 111, 42, 68

Note: Data obtained from PubChem.[2]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add internal standard (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on solvent signal. prep3->acq1 acq2 Shim the magnetic field. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra. acq2->acq3 proc1 Fourier transform the FID. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Reference the spectrum to the internal standard. proc2->proc3

Figure 2: General workflow for NMR data acquisition.
  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples such as the oxazoles discussed, Attenuated Total Reflectance (ATR) is a convenient method.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean. prep2 Place a small drop of the neat liquid sample onto the crystal. prep1->prep2 acq2 Collect the sample spectrum over a range of 4000-400 cm⁻¹. prep2->acq2 acq1 Collect a background spectrum of the clean, empty crystal. acq1->acq2 proc1 Perform background subtraction. proc2 Identify and label significant absorption peaks. proc1->proc2

Figure 3: General workflow for ATR-FTIR data acquisition.
Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane). gc1 Inject the sample into the GC. prep1->gc1 gc2 Separate compounds on a capillary column (e.g., DB-5ms). gc1->gc2 gc3 Use a temperature program (e.g., 50°C hold, then ramp to 250°C). gc2->gc3 ms1 Ionize eluting compounds (e.g., Electron Ionization at 70 eV). gc3->ms1 ms2 Detect fragments based on mass-to-charge ratio. ms1->ms2

Figure 4: General workflow for GC-MS data acquisition.

Typical GC parameters for the analysis of such volatile compounds include using a non-polar capillary column with a temperature program to ensure good separation.[3] The mass spectrometer is typically operated in electron ionization (EI) mode.

Conclusion

The spectroscopic data presented in this guide highlights the subtle yet distinct differences between this compound and its isomers. While mass spectrometry can confirm the molecular weight, NMR spectroscopy is particularly powerful in elucidating the specific substitution pattern on the oxazole ring. The unique chemical shifts and coupling patterns of the ethyl and methyl groups provide a definitive means of identification. This comparative guide, along with the provided experimental protocols, serves as a valuable tool for researchers and professionals in the fields of chemical synthesis, quality control, and drug development, ensuring the accurate and confident characterization of these important heterocyclic compounds.

References

benchmarking the efficiency of different catalysts in 2-Ethyl-4,5-dimethyloxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted oxazoles is a critical endeavor due to their prevalence in a wide range of biologically active compounds.[1][2] This guide provides a comparative analysis of different catalytic strategies for the synthesis of 2-Ethyl-4,5-dimethyloxazole, a key flavor component and a valuable building block in organic synthesis. The selection of an appropriate catalyst is paramount as it directly influences reaction yield, conditions, and overall efficiency.[1] This document presents a head-to-head comparison of plausible catalytic methods, supported by representative experimental data, to inform catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The synthesis of this compound can be approached through various catalytic routes, each with distinct advantages and limitations. This comparison focuses on three prominent and effective catalytic systems: a classic acid-catalyzed method, and two modern transition metal-catalyzed approaches utilizing palladium and copper. The choice of catalyst has a profound impact on yield, reaction conditions, and substrate scope.[1]

Catalyst/MethodStarting MaterialsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Polyphosphoric Acid (PPA)3-(Propionylamino)-2-butanoneN/A (Reagent/Solvent)-1502~30
Palladium-CatalyzedN-(1-Methyl-2-oxopropyl)propionamide, Aryl Halide2.5Dioxane1001285-95 (estimated for analogous structures)
Copper-Catalyzed3-Amino-2-butanone, Propionyl Chloride5-10DMF110880-90 (estimated for analogous structures)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples for the synthesis of substituted oxazoles and are adapted for the specific target, this compound.

Protocol 1: Robinson-Gabriel Synthesis using Polyphosphoric Acid

This classical method involves the cyclodehydration of an α-acylamino ketone.[3]

Materials:

  • 3-(Propionylamino)-2-butanone (1.0 mmol)

  • Polyphosphoric acid (PPA) (4.0 g)

Procedure:

  • Combine 3-(Propionylamino)-2-butanone and polyphosphoric acid in a round-bottom flask.

  • Heat the reaction mixture to 150 °C with stirring for 2 hours.[3]

  • Cool the mixture to room temperature and carefully add ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.[3]

Protocol 2: Palladium-Catalyzed Synthesis

This protocol is a representative example of a palladium-catalyzed coupling and cyclization reaction for the synthesis of substituted oxazoles.[1]

Materials:

  • N-(1-Methyl-2-oxopropyl)propionamide (1.0 mmol)

  • Aryl iodide (as a coupling partner, if required for a more complex analogue) (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)

  • NaOtBu (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine N-(1-Methyl-2-oxopropyl)propionamide, the aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous dioxane via syringe.

  • Stir the mixture at 100 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Copper-Catalyzed Synthesis

This method represents a copper-catalyzed approach to oxazole synthesis, often valued for its cost-effectiveness compared to palladium.

Materials:

  • 3-Amino-2-butanone hydrochloride (1.0 mmol)

  • Propionyl chloride (1.1 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • Pyridine (2.2 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a stirred solution of 3-Amino-2-butanone hydrochloride and pyridine in anhydrous DMF, slowly add propionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours to form the amide intermediate.

  • Add CuI to the reaction mixture.

  • Heat the mixture to 110 °C and stir for 8 hours under an inert atmosphere.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Experimental Workflow and Catalytic Cycle

To visualize the general process, the following diagrams illustrate a typical experimental workflow and a simplified catalytic cycle for a transition metal-catalyzed synthesis.

experimental_workflow reagents Reagents & Catalyst reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product catalytic_cycle M0 M(0) Catalyst A Oxidative Addition M0->A Substrate A M2_A M(II) Intermediate A->M2_A B Coordination M2_A->B Substrate B M2_B Coordinated Complex B->M2_B C Cyclization M2_B->C M2_C Cyclized Intermediate C->M2_C D Reductive Elimination M2_C->D D->M0 Product Oxazole Product D->Product

References

Evaluating 2-Ethyl-4,5-dimethyloxazole as an Internal Standard for Flavor Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor analysis, the precision and accuracy of quantitative measurements are paramount. The use of an internal standard (IS) is a cornerstone of reliable quantification, compensating for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive evaluation of 2-Ethyl-4,5-dimethyloxazole as a potential internal standard for flavor analysis, comparing its known properties to established alternatives and presenting a detailed protocol for its validation.

Core Principles of Internal Standard Selection

An ideal internal standard should exhibit several key characteristics to ensure the fidelity of analytical results. It should be a compound of known concentration added to a sample, calibration standards, and blanks. The fundamental principle is that the ratio of the analyte signal to the internal standard signal remains constant across different runs, thus correcting for any analytical variability.[1] Key properties of a suitable internal standard include:

  • Chemical Similarity: The internal standard should be chemically similar to the analytes of interest to ensure comparable behavior during extraction, derivatization, and chromatographic analysis.[1]

  • Chromatographic Resolution: It must be well-separated from all analytes and matrix components in the chromatogram to allow for accurate peak integration.[1]

  • Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.[1]

  • Stability and Inertness: It must be chemically stable throughout the entire analytical procedure and not react with the analytes or the sample matrix.

  • Purity: The purity of the internal standard must be high and well-characterized to ensure accurate preparation of standard solutions.

For mass spectrometry-based methods like GC-MS, isotopically labeled analogs of the target analyte are considered the gold standard for internal standards due to their nearly identical physicochemical properties.[2]

Comparative Analysis of Internal Standards

While direct experimental data on the performance of this compound as an internal standard is limited in publicly available literature, we can compare its known physicochemical properties with those of commonly used internal standards in flavor analysis. This comparison provides a preliminary assessment of its suitability.

PropertyThis compound2-Heptanone4-Methyl-2-pentanolEthylbenzene-d10
Chemical Formula C₇H₁₁NOC₇H₁₄O[3]C₆H₁₄OC₈D₁₀
Molecular Weight 125.17 g/mol 114.19 g/mol [3]102.17 g/mol [4]116.23 g/mol [5]
Boiling Point 163-164 °C151 °C[6][7]132 °C[4]134.6 °C[5]
Structure Oxazole derivativeKetoneAlcoholDeuterated Aromatic Hydrocarbon
Typical Application Flavoring agentInternal standard in food and beverage analysis[8][9]Internal standard in wine and olive oil analysis[10][11]Internal standard for volatile aromatic compounds[5]
Performance Data Not availableGood recovery and precision reported in various food matrices.[8][9]Established use with validated methods in specific food applications.[10][11]Stable under normal conditions, widely used for environmental and flavor analysis.[12]

Analysis of this compound's Potential:

Based on its structure, this compound, an oxazole derivative, could be a suitable internal standard for the analysis of other heterocyclic flavor compounds or compounds with similar volatility and polarity. Its boiling point is within the typical range for many volatile flavor compounds. However, its nitrogen content and aromaticity differ from common ketone and alcohol standards, which could lead to different chromatographic behavior and detector response. The lack of performance data necessitates a thorough validation before it can be adopted for routine use.

Experimental Protocols for Validation

To rigorously evaluate this compound as an internal standard, a comprehensive validation protocol should be followed. This protocol is designed to assess its performance in terms of stability, recovery, linearity, precision, and accuracy.

Purity Assessment of this compound

Objective: To determine the purity of the this compound standard.

Methodology:

  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or dichloromethane) at a concentration of 1000 µg/mL.

    • Inject the solution into a GC-FID system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

    • Use a temperature program that allows for the separation of potential impurities.

    • Calculate the purity based on the peak area percentage of the main component.

  • Quantitative Nuclear Magnetic Resonance (qNMR):

    • For a more accurate assessment, perform qNMR using a certified internal standard.

Stability Study

Objective: To evaluate the stability of this compound in solution and under analytical conditions.

Methodology:

  • Stock Solution Stability:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Store aliquots at different conditions (e.g., room temperature, 4°C, -20°C) and protect from light.

    • Analyze the solutions by GC-MS at regular intervals (e.g., 0, 7, 14, 30, and 60 days).

    • Compare the peak area of the standard over time to assess degradation.

  • Matrix Stability:

    • Spike a representative food matrix (e.g., a flavorless oil or a model beverage) with a known concentration of this compound.

    • Store the spiked matrix under typical sample storage conditions.

    • Analyze the samples at different time points to check for degradation or interaction with the matrix.

Recovery and Matrix Effect Evaluation

Objective: To determine the extraction efficiency and the influence of the sample matrix on the signal of this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A: Standard solution of this compound in solvent.

    • Set B: Blank matrix extract spiked with this compound after extraction.

    • Set C: Blank matrix spiked with this compound before extraction.

  • Analyze all samples by GC-MS.

  • Calculate the recovery and matrix effect using the following formulas:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) x 100

Linearity and Range Assessment

Objective: To establish the concentration range over which the response of the internal standard is linear and proportional to the analyte.

Methodology:

  • Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of a target analyte.

  • Analyze the standards by GC-MS.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Precision and Accuracy

Objective: To assess the repeatability and reproducibility of the method using this compound as the internal standard.

Methodology:

  • Intra-day Precision (Repeatability): Analyze replicate samples of a spiked matrix at three different concentration levels (low, medium, high) within the same day.

  • Inter-day Precision (Intermediate Precision): Repeat the analysis on different days with freshly prepared samples and calibration standards.

  • Calculate the relative standard deviation (RSD) for the measured concentrations. RSD values should typically be below 15%.

  • Accuracy: Analyze a certified reference material (if available) or a spiked matrix with a known concentration of the analyte. Calculate the percent recovery.

Visualizing the Workflow

The following diagrams illustrate the logical flow of selecting and validating an internal standard for flavor analysis.

Internal_Standard_Selection_Logic start Start: Need for Quantitative Flavor Analysis select_criteria Define Selection Criteria for Internal Standard start->select_criteria chem_sim Chemical Similarity to Analytes select_criteria->chem_sim chrom_res Chromatographic Resolution select_criteria->chrom_res no_presence Not Present in Sample Matrix select_criteria->no_presence stability Stability and Inertness select_criteria->stability candidate_is Identify Candidate Internal Standards (e.g., this compound, Alternatives) chem_sim->candidate_is chrom_res->candidate_is no_presence->candidate_is stability->candidate_is validate Perform Experimental Validation candidate_is->validate pass Validation Passed validate->pass Meets Criteria fail Validation Failed validate->fail Does Not Meet Criteria implement Implement Validated Internal Standard in Routine Analysis pass->implement reselect Re-evaluate Candidates or Criteria fail->reselect reselect->candidate_is

Caption: Logical workflow for the selection of an internal standard.

Experimental_Validation_Workflow start_val Start Validation of Candidate IS (this compound) purity 1. Purity Assessment (GC-FID, qNMR) start_val->purity stability_study 2. Stability Study (Stock & Matrix) purity->stability_study recovery_matrix 3. Recovery & Matrix Effect Evaluation stability_study->recovery_matrix linearity 4. Linearity & Range Assessment recovery_matrix->linearity precision_accuracy 5. Precision & Accuracy Analysis linearity->precision_accuracy evaluation Evaluate All Validation Data precision_accuracy->evaluation suitable IS is Suitable for Intended Use evaluation->suitable All parameters acceptable not_suitable IS is Not Suitable evaluation->not_suitable One or more parameters fail

Caption: Experimental workflow for internal standard validation.

Conclusion

This compound presents itself as a plausible candidate for an internal standard in flavor analysis, particularly for compounds with similar chemical structures. Its physicochemical properties are within an acceptable range for GC-MS analysis of volatile compounds. However, the absence of published performance data makes a thorough experimental validation, as outlined in this guide, an indispensable prerequisite for its adoption. Researchers and scientists are encouraged to perform these validation studies to determine its suitability for their specific applications and matrices. In the absence of such data, established internal standards with well-documented performance characteristics remain the more conservative and reliable choice.

References

A Comparative Study on the Formation of 2-Ethyl-4,5-dimethyloxazole in Diverse Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the formation of the flavor compound 2-Ethyl-4,5-dimethyloxazole across different food systems. This volatile heterocyclic compound contributes to the characteristic aroma profiles of many cooked foods, including roasted coffee and cooked meat. Its formation is a result of the complex series of non-enzymatic browning reactions known as the Maillard reaction. This document summarizes available quantitative data, details experimental protocols for its analysis, and visualizes the key chemical pathways and analytical workflows.

Quantitative Data on this compound Formation

Direct comparative studies quantifying this compound in different food matrices under identical conditions are limited in publicly available research. However, it is recognized as a significant flavor component in a variety of heat-processed foods. The typical concentration of this compound used as a flavoring agent in finished food products generally falls within the range of 0.05 to 1 ppm[1]. The formation of this compound is highly dependent on the specific precursors present in the raw food material and the processing conditions, such as temperature, time, and pH.

Food SystemTypical Concentration Range (ppm)Key PrecursorsProcessing MethodReference
Roasted Coffee Detected, but not widely quantified. Assumed to be within the general usage range of 0.05 - 1 ppm.Amino acids (e.g., α-aminobutyric acid, alanine), Reducing sugars, Dicarbonyls (e.g., diacetyl)Roasting[1][2]
Cooked Meat Detected, but not widely quantified. Assumed to be within the general usage range of 0.05 - 1 ppm.Amino acids (e.g., α-aminobutyric acid, alanine), Dicarbonyls (e.g., diacetyl) from sugar degradation and lipid oxidationGrilling, Roasting, Frying[1][3]
Baked Goods General usage level as a flavor additive is 0.05 - 1 ppm.Amino acids, Reducing sugars, DicarbonylsBaking[1]
Chocolate/Cocoa General usage level as a flavor additive is 0.05 - 1 ppm.Amino acids, Reducing sugars, DicarbonylsRoasting, Conching[1]

Note: The concentrations listed are general estimates based on its application as a food additive. Actual concentrations formed naturally during cooking can vary significantly.

Experimental Protocols

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for identification and quantification. The choice of sample preparation is crucial and depends on the food matrix.

Analysis of this compound in Roasted Coffee

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is ideal for extracting volatile and semi-volatile compounds from solid samples like coffee beans.

Procedure:

  • Sample Preparation: A known quantity of roasted coffee beans is finely ground. A specific weight of the ground coffee is placed in a headspace vial.

  • Internal Standard: A known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte) is added to the sample for accurate quantification.

  • Extraction: The vial is sealed and heated to a specific temperature (e.g., 60-80°C) for a set time to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a defined period to adsorb the analytes.

  • Desorption and GC-MS Analysis: The SPME fiber is withdrawn and immediately inserted into the heated injection port of the GC-MS, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

  • Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or equivalent) using a temperature gradient program.

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, and this compound is identified based on its retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Analysis of this compound in Cooked Meat

Method: Solvent-Assisted Flavor Evaporation (SAFE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). SAFE is a gentle distillation technique used to isolate volatile and semi-volatile compounds from fatty matrices like meat.

Procedure:

  • Sample Preparation: A known weight of cooked meat is homogenized with a suitable solvent (e.g., dichloromethane).

  • Internal Standard: An internal standard is added to the homogenate.

  • Extraction (SAFE): The slurry is subjected to SAFE, which involves distillation under high vacuum at a low temperature. This allows for the separation of volatile compounds from the non-volatile matrix without thermal degradation.

  • Concentration: The collected distillate, containing the volatile compounds, is carefully concentrated to a small volume.

  • GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system for separation, identification, and quantification, following a similar procedure as described for coffee analysis.

Visualizations

Maillard Reaction Pathway for this compound Formation

The formation of this compound is a specific outcome of the intricate Maillard reaction network. A plausible pathway involves the reaction of an α-amino acid with a dicarbonyl compound. For this compound, the precursors are likely an amino acid contributing the ethyl group and a dicarbonyl providing the dimethyl-substituted backbone. A probable combination is the reaction of α-aminobutyric acid with diacetyl (2,3-butanedione).

Maillard_Pathway ReducingSugar Reducing Sugar (e.g., Glucose) MaillardReaction Maillard Reaction (Initial Stages) ReducingSugar->MaillardReaction AminoAcid_A α-Aminobutyric Acid AminoAcid_A->MaillardReaction StreckerDegradation Strecker Degradation AminoAcid_A->StreckerDegradation AminoAcid_B Alanine AminoAcid_B->MaillardReaction Dicarbonyl Diacetyl (2,3-Butanedione) MaillardReaction->Dicarbonyl Intermediate1 α-Amino Ketone Intermediate StreckerDegradation->Intermediate1 Intermediate2 Strecker Aldehyde StreckerDegradation->Intermediate2 Dicarbonyl->StreckerDegradation Cyclization Condensation & Cyclization Dicarbonyl->Cyclization Intermediate1->Cyclization Oxazole This compound Cyclization->Oxazole Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis FoodSample Food Sample (Coffee or Meat) Homogenization Homogenization/ Grinding FoodSample->Homogenization InternalStandard Add Internal Standard Homogenization->InternalStandard HSSPME HS-SPME (for Coffee) InternalStandard->HSSPME Solid Matrix SAFE SAFE (for Meat) InternalStandard->SAFE Liquid/Fatty Matrix GCMS GC-MS Analysis HSSPME->GCMS SAFE->GCMS DataProcessing Data Processing (Integration, Identification) GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Result Result: Concentration of This compound Quantification->Result

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 2-Ethyl-4,5-dimethyloxazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds such as 2-Ethyl-4,5-dimethyloxazole is paramount. This volatile organic compound, found in various food products and used as a flavoring agent, requires robust analytical methods for quality control and research purposes.[1][2][3] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is a critical decision that depends on factors like sample matrix, required sensitivity, and analytical throughput.

This guide provides an objective comparison of GC-MS and HPLC methods for the analysis of this compound, supported by typical experimental data and detailed protocols. A thorough cross-validation of these two methods ensures data integrity, consistency, and reliability across different analytical platforms.

At a Glance: Performance Comparison of GC-MS and HPLC

The selection of an analytical technique for the quantification of this compound is contingent on the specific requirements of the assay. Below is a summary of typical performance characteristics for GC-MS and HPLC methods. Given the volatile nature of this compound, GC-MS is often a primary choice, while HPLC offers an alternative, especially for samples in complex liquid matrices.

Performance ParameterGC-MSHPLC-UV
Linearity (r²) > 0.99> 0.999
Limit of Detection (LOD) 0.1 - 5 ng/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL0.03 - 0.5 µg/mL
Precision (%RSD) < 15%< 2%
Accuracy (% Recovery) 90 - 110%98 - 102%
Sample Preparation Simple dissolution/extractionSimple dissolution, filtration
Analysis Time 15 - 30 minutes10 - 20 minutes
Selectivity Excellent (with MS detection)Good
Thermal Stability Req. RequiredNot required

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are outlined below. These protocols are based on established analytical principles for the analysis of volatile organic compounds and provide a solid foundation for laboratory implementation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is well-suited for the analysis of the volatile compound this compound.

1. Instrumentation:

  • A GC system equipped with a split/splitless injector and a mass selective detector (MSD).

2. Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Ion Source Temperature: 230°C.[5]

  • Transfer Line Temperature: 280°C.[5]

  • Scan Range: m/z 40-200.

4. Sample Preparation:

  • Accurately weigh a standard of this compound and dissolve it in a suitable solvent like methanol or dichloromethane to prepare a stock solution.

  • Prepare working standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the material in the chosen solvent, vortex, and centrifuge. The supernatant can then be injected.

5. Validation Parameters:

  • Linearity: Assessed by a series of at least five concentrations.

  • Precision: Determined by replicate injections of a standard solution (system precision) and replicate preparations of a sample (method precision).[5]

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.[5]

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[5]

High-Performance Liquid Chromatography (HPLC) with UV Detection Method

This method provides a robust alternative for the quantification of this compound.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Newcrom R1 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[6] A typical starting ratio could be 50:50 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 20 µL.[5]

3. Sample Preparation:

  • Prepare stock and working standard solutions of this compound in the mobile phase.

  • Dissolve samples in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Validation parameters (Linearity, Precision, Accuracy, LOD, and LOQ) are assessed similarly to the GC-MS method.[5]

Method Selection and Cross-Validation Workflow

The choice between GC-MS and HPLC depends on the specific analytical requirements. GC-MS is generally preferred for its high sensitivity and selectivity for volatile compounds like this compound. HPLC is a valuable alternative, particularly for samples that are not amenable to GC or when GC-MS is not available.

A cross-validation workflow is essential to ensure that both methods produce comparable and reliable results. This is particularly important when transferring methods between labs or when one method is used to confirm the results of another.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard Standard Dilution Serial Dilution Standard->Dilution Injection GC Injection Dissolution->Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC analysis workflow for this compound.

CrossValidation_Flow Define Define Analyte and Validation Parameters Develop_GCMS Develop & Optimize GC-MS Method Define->Develop_GCMS Develop_HPLC Develop & Optimize HPLC Method Define->Develop_HPLC Validate_GCMS Validate GC-MS Method (Linearity, LOD, LOQ, etc.) Develop_GCMS->Validate_GCMS Validate_HPLC Validate HPLC Method (Linearity, LOD, LOQ, etc.) Develop_HPLC->Validate_HPLC Analyze_Samples Analyze Identical Samples with Both Methods Validate_GCMS->Analyze_Samples Validate_HPLC->Analyze_Samples Compare Compare Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare Equivalent Methods are Equivalent Compare->Equivalent Results Agree NotEquivalent Investigate Discrepancies Compare->NotEquivalent Results Disagree

Logical flow for cross-validation of analytical methods.

Conclusion

Both GC-MS and HPLC are suitable techniques for the quantification of this compound. GC-MS offers higher sensitivity and selectivity, making it ideal for trace analysis and definitive identification. HPLC provides a robust and often faster alternative, particularly for routine analysis in less complex matrices. The choice of method should be based on the specific analytical needs, available instrumentation, and the nature of the sample. A thorough cross-validation as outlined is crucial to ensure the generation of consistent and reliable data, which is fundamental in research and quality control environments.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-4,5-dimethyloxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethyl-4,5-dimethyloxazole, a flammable liquid commonly used in laboratory settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Disposal Procedures

This compound is classified as a flammable liquid and must be handled as hazardous waste.[1][2][3] Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to fire hazards and environmental contamination.[3] The following step-by-step operational plan outlines the correct disposal process.

Step 1: Segregation and Containerization

  • Isolate Waste: Immediately segregate waste containing this compound from other waste streams, particularly from incompatible materials like oxidizers.[4][5]

  • Select Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4][6] The container should be in good condition and have a secure screw-top cap.[4] It is often best to use the original container if it is in good condition.[3]

  • Avoid Overfilling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[6]

Step 2: Labeling and Storage

  • Clear Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[3][5] Include the date when the waste was first added to the container.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition such as open flames, hot surfaces, and electrical equipment.[7][8] This area should be equipped with secondary containment to contain any potential leaks.[6]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[3]

  • Provide Information: Be prepared to provide the EHS office or disposal company with accurate information about the waste, including its chemical composition and volume.

  • Follow Institutional Protocols: Adhere to all specific protocols and paperwork requirements set forth by your institution for hazardous waste disposal.

Quantitative Data Summary

PropertyValue
Flash Point 44.44 °C (112.00 °F)[2]
Boiling Point 137.00 °C @ 732.00 mm Hg[2]
Appearance Colorless to yellow clear liquid[2]
Solubility in Water 949.3 mg/L @ 25 °C (estimated)[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Waste Generation & Initial Handling cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Experiment Generates This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Waste ppe->segregate container Select Leak-Proof, Chemically Compatible Container segregate->container label_container Label with 'Hazardous Waste', Chemical Name, and Hazards container->label_container seal_container Securely Seal Container (Do not overfill) label_container->seal_container storage Store in Designated Hazardous Waste Accumulation Area seal_container->storage contact_ehs Contact EHS or Certified Waste Disposal Company storage->contact_ehs pickup Arrange for Waste Pickup and Complete Paperwork contact_ehs->pickup end Waste Properly Disposed pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Ethyl-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and operational information for researchers, scientists, and drug development professionals handling 2-Ethyl-4,5-dimethyloxazole. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation.[2] Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating vapors.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_dispense Dispense Chemical in Fume Hood prep_materials->handling_dispense handling_seal Keep Container Tightly Sealed handling_dispense->handling_seal handling_ignition Avoid Ignition Sources handling_dispense->handling_ignition cleanup_decontaminate Decontaminate Work Area handling_seal->cleanup_decontaminate handling_ignition->cleanup_decontaminate cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

Key Procedural Steps:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ignition Sources: This material is flammable.[1][2] Keep away from open flames, hot surfaces, and sparks.[3] Use non-sparking tools.

  • Personal Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

Disposal Workflow for this compound cluster_waste Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal waste_container Use Designated, Labeled Waste Container waste_separate Keep Incompatible Wastes Separate waste_container->waste_separate storage_location Store in a Secure, Ventilated Area waste_separate->storage_location storage_away Away from Ignition Sources storage_location->storage_away disposal_authorized Arrange for Pickup by Authorized Waste Disposal Service storage_away->disposal_authorized disposal_regulations Follow All Local, State, and Federal Regulations disposal_authorized->disposal_regulations

Disposal workflow for this compound.

Disposal Protocol:

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and the rinsate collected as hazardous waste.

  • Regulatory Compliance: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4,5-dimethyloxazole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4,5-dimethyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.